molecular formula C62H99N21O11S2 B15542187 Tiger17

Tiger17

カタログ番号: B15542187
分子量: 1378.7 g/mol
InChIキー: DWALZAYVRAWAFV-QNPIOFFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiger17 is a useful research compound. Its molecular formula is C62H99N21O11S2 and its molecular weight is 1378.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C62H99N21O11S2

分子量

1378.7 g/mol

IUPAC名

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C62H99N21O11S2/c63-22-6-3-15-42(75-54(87)46(33-95)79-52(85)39(66)29-36-31-72-40-14-2-1-13-38(36)40)59(92)82-27-11-20-49(82)57(90)77-44(17-5-8-24-65)61(94)83-28-12-21-50(83)58(91)76-43(16-4-7-23-64)60(93)81-26-10-19-48(81)56(89)74-41(18-9-25-71-62(68)69)53(86)80-47(34-96)55(88)78-45(51(67)84)30-37-32-70-35-73-37/h1-2,13-14,31-32,35,39,41-50,72,95-96H,3-12,15-30,33-34,63-66H2,(H2,67,84)(H,70,73)(H,74,89)(H,75,87)(H,76,91)(H,77,90)(H,78,88)(H,79,85)(H,80,86)(H4,68,69,71)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChIキー

DWALZAYVRAWAFV-QNPIOFFVSA-N

製品の起源

United States

Foundational & Exploratory

Tiger17 Peptide: A Technical Guide to its Mechanism of Action in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tiger17 peptide, a synthetic cyclic peptide composed of 11 amino acids (c[WCKPKPKPRCH-NH2]), has emerged as a potent agent in promoting cutaneous wound healing.[1][2] Derived from tigerinins found in the skin secretions of the frog Rana tigrina rugulosa, this peptide has demonstrated significant efficacy in accelerating wound closure through a multi-faceted mechanism of action.[3][4] This technical guide provides an in-depth analysis of this compound's role in wound healing, focusing on its effects on key cell types, the underlying signaling pathways, and detailed experimental methodologies. The information is intended to support further research and development of this compound as a potential therapeutic agent for acute and chronic wounds.

Core Mechanism of Action

This compound orchestrates a complex and coordinated response that spans the different phases of wound healing: inflammation, proliferation, and remodeling.[1] Its primary mechanism involves the direct stimulation of key skin cells, including keratinocytes and fibroblasts, and the modulation of macrophage activity to create a pro-healing microenvironment.

Impact on Cutaneous Cell Proliferation and Migration

A critical aspect of wound healing is the proliferation and migration of keratinocytes and fibroblasts to re-epithelialize the wound and form new granulation tissue. This compound has been shown to significantly enhance these processes in a concentration-dependent manner.

Table 1: Effect of this compound on Cell Proliferation

Cell TypeThis compound Concentration (µg/mL)Proliferation Increase (%)
HaCaT Keratinocytes2.520
560
10110
20200
Human Skin Fibroblasts (HSFs)2.515
540
1060
2095
Data sourced from in vitro studies using an MTT assay.

In addition to promoting proliferation, this compound markedly accelerates the migration of keratinocytes, a crucial step for wound re-epithelialization. In vitro scratch assays have demonstrated that treatment with this compound leads to a significantly faster closure of the wounded area compared to controls.

Modulation of the Inflammatory Response

During the initial inflammatory phase of wound healing, this compound induces the recruitment of macrophages to the wound site. These macrophages are then stimulated by this compound to release key cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6), which are pivotal in orchestrating the subsequent stages of tissue repair. This modulation of the inflammatory response helps to transition the wound from a pro-inflammatory to a pro-reparative state.

Key Signaling Pathways

This compound exerts its cellular effects through the activation of at least two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the TGF-β/Smad pathway.

MAPK Signaling Pathway

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and migration. This compound has been shown to activate the JNK and Erk subgroups of the MAPK signaling pathway in a concentration-dependent manner. This activation is believed to be a key driver of the observed increase in keratinocyte and fibroblast proliferation and migration.

MAPK_Pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor MEK MEK CellSurfaceReceptor->MEK JNK JNK CellSurfaceReceptor->JNK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration JNK->Migration

MAPK signaling pathway activated by this compound.
TGF-β/Smad Signaling Pathway

This compound stimulates macrophages to secrete TGF-β1. TGF-β1 then acts on fibroblasts, promoting their differentiation into myofibroblasts, which are essential for wound contraction. This process is mediated through the Smad signaling pathway, where this compound has been shown to increase the phosphorylation of Smad2 and Smad3.

TGF_Smad_Pathway cluster_fibroblast Fibroblast This compound This compound Macrophage Macrophage This compound->Macrophage TGFB1 TGF-β1 Macrophage->TGFB1 secretes TGFB_Receptor TGF-β Receptor TGFB1->TGFB_Receptor Fibroblast Fibroblast pSmad2_3 p-Smad2/3 TGFB_Receptor->pSmad2_3 Myofibroblast Myofibroblast Differentiation pSmad2_3->Myofibroblast WoundContraction Wound Contraction Myofibroblast->WoundContraction

TGF-β/Smad signaling pathway initiated by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)
  • Objective: To quantify the effect of this compound on the proliferation of HaCaT keratinocytes and Human Skin Fibroblasts (HSFs).

  • Methodology:

    • Cells (HaCaT and HSFs) were seeded at a density of 2x10^4 cells per well in a 96-well plate and incubated overnight.

    • The culture medium was replaced with fresh medium containing various concentrations of this compound (2.5, 5, 10, 20 µg/mL) or a vehicle control.

    • The cells were incubated for 24 hours.

    • Following incubation, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.

    • The formazan (B1609692) product was dissolved in 150 µL of DMSO.

    • The absorbance at 570 nm was measured using an ELISA reader to determine cell viability and proliferation.

Wound Healing Scratch Assay
  • Objective: To assess the effect of this compound on the migration of HaCaT keratinocytes.

  • Methodology:

    • HaCaT cells were seeded in a 6-well plate and grown to confluence.

    • The cell monolayer was then serum-starved for 24 hours.

    • A scratch was created in the monolayer using a 200 µL pipette tip.

    • The cells were washed with PBS to remove detached cells.

    • The cells were then incubated with DMEM containing this compound (20 µg/mL) and mitomycin C (5 µg/mL) to inhibit cell proliferation.

    • Images of the wound area were captured at 0, 24, and 36 hours post-scratch to monitor cell migration and wound closure.

Scratch_Assay_Workflow Start Seed HaCaT cells in 6-well plate Confluence Grow to confluence Start->Confluence Starvation Serum starve for 24h Confluence->Starvation Scratch Create scratch with pipette tip Starvation->Scratch Wash Wash with PBS Scratch->Wash Treatment Incubate with this compound (20 µg/mL) + Mitomycin C (5 µg/mL) Wash->Treatment Imaging Image at 0, 24, 36 hours Treatment->Imaging Analysis Analyze wound closure Imaging->Analysis

Experimental workflow for the wound healing scratch assay.

In Vivo Evidence

In a murine model of full-thickness dermal wounds, topical application of this compound significantly accelerated wound healing. Histological analysis of the healed tissue showed that this compound treatment promoted the re-epithelialization of the wound and the regeneration of neo-epidermal tissues. Furthermore, immunohistochemical analysis confirmed the recruitment of macrophages to the wound site in this compound-treated animals.

Conclusion and Future Directions

The this compound peptide demonstrates significant potential as a therapeutic agent for wound healing. Its multifaceted mechanism of action, involving the direct stimulation of keratinocyte and fibroblast proliferation and migration, as well as the modulation of macrophage activity through the MAPK and TGF-β/Smad signaling pathways, makes it an attractive candidate for further development. Future research should focus on optimizing delivery systems for this compound, evaluating its efficacy in chronic wound models, and further elucidating the upstream receptors and intracellular signaling cascades involved in its activity. These efforts will be crucial in translating the promising preclinical findings of this compound into effective clinical applications for patients with impaired wound healing.

References

Tiger17: A Deep Dive into its Origins, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiger17 is a novel synthetic cyclic peptide that has demonstrated significant potential as a potent wound-healing agent. This technical guide provides a comprehensive overview of the origin, molecular structure, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising biomolecule. The guide details the experimental protocols used to elucidate its function and presents quantitative data in a clear, tabular format. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity.

Origin and Discovery

This compound is a synthetically designed, 11-amino acid peptide that originates from the study of natural antimicrobial peptides.[1][2] It was developed based on the structure of tigerinin-RC1 and tigerinin-RC2, two antimicrobial peptides identified in the skin secretions of the crab-eating frog, Fejervarya cancrivora.[1][2][3][4] While the parent molecules possess antimicrobial properties, this compound was specifically engineered to enhance its wound-healing capabilities.[1][2] Research has shown that this compound plays a significant role in multiple stages of the wound healing process, including macrophage recruitment, cell proliferation and migration, and tissue remodeling.[1][2][5][6]

Molecular Structure

This compound is a cyclic peptide composed of 11 amino acids with the sequence H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2.[1] A key structural feature is a disulfide bridge between the cysteine residues at positions 2 and 10, which creates its cyclic conformation.[1][4] The C-terminus of the peptide is amidated.[4]

Table 1: Molecular Properties of this compound

PropertyValueReference
Amino Acid Sequence WCKPKPKPRCH-NH2[1]
Full Name H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2[1][7]
Molecular Formula C62H96N20O12S2[1]
Molecular Weight 1377.69 g/mol [1]
Structure Cyclic peptide with a disulfide bridge between Cys-2 and Cys-10[1][4]
Modifications C-terminal amidation[4]

Mechanism of Action and Signaling Pathways

This compound exerts its pro-healing effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and tissue remodeling.[3][5][6] It has been shown to induce the secretion of Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6) from macrophages.[5][7][8] The downstream signaling involves the activation of the MAPK (Mitogen-Activated Protein Kinase) and Smad pathways.[5][9]

MAPK Signaling Pathway

This compound activates the JNK, Erk, and p38 sub-groups of the MAPK signaling pathway in a concentration-dependent manner.[5] This activation is crucial for mediating the inflammatory response and promoting cell proliferation and migration.

MAPK_Signaling_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage JNK JNK Macrophage->JNK activates Erk Erk Macrophage->Erk activates p38 p38 Macrophage->p38 activates pJNK p-JNK JNK->pJNK pErk p-Erk Erk->pErk pp38 p-p38 p38->pp38 TGF_beta1_Release TGF-β1 Release pJNK->TGF_beta1_Release pErk->TGF_beta1_Release

Caption: this compound-induced MAPK signaling pathway in macrophages.

TGF-β/Smad Signaling Pathway

This compound stimulates the secretion of TGF-β1, which in turn activates the Smad signaling pathway.[5][9] This is characterized by the increased phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β signaling that regulate gene expression related to wound healing.[5]

TGF_Smad_Signaling_Pathway This compound This compound TGF_beta1 TGF-β1 Secretion This compound->TGF_beta1 Smad2 Smad2 TGF_beta1->Smad2 activates Smad3 Smad3 TGF_beta1->Smad3 activates pSmad2 p-Smad2 Smad2->pSmad2 pSmad3 p-Smad3 Smad3->pSmad3 Gene_Expression Gene Expression (Wound Healing) pSmad2->Gene_Expression pSmad3->Gene_Expression

Caption: TGF-β/Smad signaling pathway activated by this compound.

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings on its impact on cell proliferation and signaling pathway activation.

Table 2: Effect of this compound on Cell Proliferation [5][10]

Cell LineThis compound Concentration (µg/ml)Proliferation Increase (%)
HaCaT Keratinocytes 2.520
560
10110
20200
Human Skin Fibroblasts (HSFs) 2.515
540
1060
2095
Raw 264.7 Macrophages 2.5 - 20Little to no effect

Table 3: Effect of this compound on Smad2 Phosphorylation in RAW 264.7 Macrophages [5]

This compound Concentration (µg/ml)Fold Increase in Smad2 Phosphorylation
2.52.57
57.14
1012.29
2013.14

Table 4: Effect of this compound on Erk Phosphorylation in RAW 264.7 Macrophages [5]

This compound Concentration (µg/ml)Fold Increase in Erk Phosphorylation
2.5~0.3
5~0.63
10~1.67
20~1.89

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of keratinocytes, fibroblasts, and macrophages.[5][11]

  • Cell Seeding: HaCaT keratinocytes, human skin fibroblasts (HSFs), or RAW 264.7 macrophages are seeded in 96-well plates at a density of 2 x 10^4 cells/ml.

  • Treatment: Cells are incubated with various concentrations of this compound (2.5, 5, 10, 20 µg/ml) or sterile water (vehicle control) for 24 hours.

  • MTT Incubation: After the treatment period, 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage increase in cell proliferation is calculated relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells (2x10^4 cells/ml) Start->Seed_Cells Add_this compound Add this compound (2.5-20 µg/ml) Seed_Cells->Add_this compound Incubate_24h Incubate for 24h Add_this compound->Incubate_24h Add_MTT Add MTT (5 mg/ml) Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell proliferation assay.

In Vitro Scratch Assay

This assay is used to evaluate the effect of this compound on keratinocyte migration.[5][10]

  • Cell Culture: HaCaT keratinocytes are cultured in 6-well plates until they form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free area in the monolayer.

  • Treatment: The cells are then incubated with this compound (e.g., 20 µg/ml) or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, and 36 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the width of the scratch at each time point and comparing the treated group to the control.

Western Blot Analysis

This technique is employed to determine the effect of this compound on the phosphorylation of proteins in the MAPK and Smad signaling pathways.[5]

  • Cell Lysis: RAW 264.7 macrophages are treated with various concentrations of this compound for a specified duration (e.g., 1 hour for MAPK, 18 hours for Smad). The cells are then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Smad2, p-Smad2, Erk, p-Erk).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a promising, synthetically derived peptide with significant potential for therapeutic applications in wound healing. Its well-defined structure and its ability to modulate key signaling pathways, such as the MAPK and TGF-β/Smad pathways, make it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals seeking to explore the full therapeutic potential of this compound and its analogs.

References

Tiger17: A Promising Modulator of Keratinocyte Function in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiger17, a synthetic cyclic peptide derived from frog skin secretions, has emerged as a potent agent in promoting wound healing. This technical guide delves into the core mechanisms by which this compound influences keratinocyte biology, specifically focusing on its effects on proliferation and migration—two fundamental processes in the re-epithelialization phase of wound repair. This document summarizes key quantitative data, provides detailed experimental methodologies for assays used to evaluate these effects, and visualizes the implicated signaling pathways and experimental workflows. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent for cutaneous wounds.

Introduction

The process of wound healing is a complex and highly regulated cascade of biological events aimed at restoring the integrity of damaged tissue. Keratinocytes, the primary cell type of the epidermis, play a pivotal role in this process, particularly during re-epithelialization, where they must proliferate and migrate to cover the wound bed.[1][2] this compound, a small 11-amino acid cyclic peptide (c[WCKPKPKPRCH-NH2]), has demonstrated significant potential in accelerating wound closure.[1][3] This guide focuses on the direct effects of this compound on keratinocytes, providing a detailed examination of its pro-proliferative and pro-migratory activities.

Effects of this compound on Keratinocyte Proliferation

This compound has been shown to stimulate the proliferation of human keratinocytes in a dose-dependent manner. In vitro studies using the immortalized human keratinocyte cell line (HaCaT) have demonstrated a significant increase in cell proliferation upon treatment with this compound.

Quantitative Data on Keratinocyte Proliferation

The proliferative effect of this compound on HaCaT keratinocytes was quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results, summarized in Table 1, indicate a progressive increase in keratinocyte proliferation with increasing concentrations of this compound.

This compound Concentration (µg/mL)Increase in HaCaT Keratinocyte Proliferation (%)
2.520%
5.060%
10.0110%
20.0200%
Table 1: Dose-Dependent Effect of this compound on HaCaT Keratinocyte Proliferation. Data is presented as the percentage increase in proliferation compared to a vehicle control.[1]
Experimental Protocol: MTT Assay for Keratinocyte Proliferation

The following protocol outlines the methodology used to assess the effect of this compound on keratinocyte proliferation.

Objective: To quantify the dose-dependent effect of this compound on the proliferation of HaCaT keratinocytes.

Materials:

  • HaCaT keratinocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound peptide (stock solution prepared in sterile water)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 2 x 10^4 cells/mL in complete DMEM and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (2.5, 5, 10, and 20 µg/mL) or sterile water as a vehicle control.

  • Incubation: The cells are incubated with this compound for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage increase in cell proliferation is calculated relative to the vehicle-treated control cells.

G cluster_workflow Experimental Workflow: MTT Proliferation Assay start Seed HaCaT cells in 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 treat Treat cells with this compound (various concentrations) or vehicle incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium and add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 490 nm solubilize->read analyze Calculate percentage increase in proliferation read->analyze end End analyze->end

Workflow for assessing keratinocyte proliferation using the MTT assay.

Effects of this compound on Keratinocyte Migration

Keratinocyte migration is a critical step in wound re-epithelialization. This compound has been shown to significantly enhance the migration of keratinocytes in vitro.

Quantitative Data on Keratinocyte Migration

The migratory effect of this compound on HaCaT keratinocytes was evaluated using a scratch wound healing assay. The rate of wound closure was monitored over 36 hours.

Time (hours)TreatmentWound Closure Rate (%)
24Vehicle Control~30%
24This compound (20 µg/mL)~70%
36Vehicle Control~45%
36This compound (20 µg/mL)~95% (almost complete closure)
Table 2: Effect of this compound on HaCaT Keratinocyte Migration in a Scratch Wound Healing Assay. Wound closure rates are estimated from published graphical data.
Experimental Protocol: Scratch Wound Healing Assay

The following protocol details the methodology for assessing keratinocyte migration in response to this compound.

Objective: To qualitatively and quantitatively assess the effect of this compound on the migration of HaCaT keratinocytes.

Materials:

  • HaCaT keratinocytes

  • 6-well cell culture plates

  • Complete DMEM

  • This compound peptide (20 µg/mL)

  • Mitomycin C (5 µg/mL) to inhibit cell proliferation

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: HaCaT cells are seeded into 6-well plates at a density of 1 x 10^6 cells/mL and cultured until they form a confluent monolayer.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Washing: The wells are gently washed with PBS to remove detached cells and debris.

  • Treatment: The cells are then incubated with either complete medium containing this compound (20 µg/mL) or vehicle (sterile water). Mitomycin C is added to all wells to ensure that wound closure is due to migration and not proliferation.

  • Image Acquisition: Images of the scratch are captured at 0, 24, and 36 hours post-scratching using a microscope.

  • Data Analysis: The width of the scratch at different time points is measured using image analysis software (e.g., ImageJ). The repair rate is calculated as the percentage decrease in the wound area compared to the initial area at 0 hours.

G cluster_workflow Experimental Workflow: Scratch Wound Healing Assay start Seed HaCaT cells to confluence in 6-well plate create_scratch Create a linear scratch in the cell monolayer start->create_scratch wash_cells Wash with PBS to remove debris create_scratch->wash_cells add_treatment Add medium with this compound (20 µg/mL) and Mitomycin C wash_cells->add_treatment image_t0 Image scratch at 0 hours add_treatment->image_t0 incubate_24h Incubate for 24 hours image_t0->incubate_24h image_t24 Image scratch at 24 hours incubate_24h->image_t24 incubate_36h Incubate for 12 more hours image_t24->incubate_36h image_t36 Image scratch at 36 hours incubate_36h->image_t36 analyze_data Measure wound closure and calculate repair rate image_t36->analyze_data end End analyze_data->end

Workflow for the scratch wound healing assay to assess keratinocyte migration.

Signaling Pathways Implicated in this compound's Action

While the direct signaling pathways activated by this compound in keratinocytes have not been fully elucidated, studies on other cell types involved in wound healing, such as macrophages and fibroblasts, provide valuable insights into its potential mechanism of action.

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and Erk, in RAW 264.7 macrophage cells. The activation of these pathways is known to have crosstalk with TGF-β signaling, a critical regulator of wound healing. Furthermore, in human oral mucosa fibroblasts, this compound has been demonstrated to increase the expression of TGF-β1 and the phosphorylation of Erk1/2, promoting both proliferation and migration.

It is plausible that this compound exerts its pro-proliferative and pro-migratory effects on keratinocytes through the activation of similar signaling cascades, such as the MAPK/ERK pathway, which is a well-established regulator of these cellular processes in keratinocytes.

G cluster_pathway Inferred Signaling Pathway of this compound in Keratinocytes This compound This compound Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway Activation ERK ERK Phosphorylation MAPK_Pathway->ERK Proliferation Increased Proliferation ERK->Proliferation Migration Increased Migration ERK->Migration

Inferred this compound signaling pathway in keratinocytes.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting wound healing by directly stimulating keratinocyte proliferation and migration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. While the precise signaling mechanisms in keratinocytes require further investigation, the existing evidence strongly suggests the involvement of key pro-proliferative and pro-migratory pathways such as the MAPK/ERK cascade. Future studies should focus on elucidating the specific receptors and downstream signaling events in keratinocytes to fully unlock the therapeutic potential of this promising peptide.

References

The Role of Tiger17 in Macrophage Recruitment and Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiger17, a synthetic 11-amino acid cyclic peptide (c[WCKPKPKPRCH-NH2]), has emerged as a potent modulator of macrophage activity, particularly in the context of wound healing.[1] This technical guide provides an in-depth analysis of the role of this compound in macrophage recruitment and activation. It details the signaling pathways involved, presents quantitative data on its effects, and offers comprehensive experimental protocols for studying its bioactivity. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of this compound and similar immunomodulatory peptides.

Introduction

Macrophages are critical players in all phases of wound healing, from the initial inflammatory response to tissue remodeling.[1] Their recruitment to the site of injury and subsequent activation are tightly regulated processes essential for effective tissue repair. This compound, a peptide designed based on tigerinins from the skin secretions of the frog Fejervarya cancrivora, has demonstrated significant pro-healing properties.[1] A key aspect of its mechanism of action is its profound influence on macrophages. This guide elucidates the current understanding of how this compound orchestrates macrophage recruitment and activation.

Macrophage Recruitment

In vivo studies have demonstrated that topical application of this compound to full-thickness dermal wounds in mice leads to a significant influx of macrophages to the wound site.[1] This recruitment is a critical event in the inflammatory phase of wound healing, where macrophages are responsible for phagocytosing cellular debris and pathogens.

Experimental Evidence

Immunohistochemical analysis of wound tissue provides direct evidence of this compound-induced macrophage recruitment. Staining for the macrophage-specific marker F4/80 reveals a marked increase in the number of macrophages at the wound margin in this compound-treated animals compared to controls.[1]

Macrophage Activation

Upon recruitment, this compound activates macrophages, stimulating them to produce key cytokines involved in the subsequent stages of wound healing. This activation profile suggests that this compound polarizes macrophages towards a pro-reparative phenotype.

Cytokine Secretion

In vitro studies using the murine macrophage cell line RAW264.7 have shown that this compound induces the secretion of Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6) in a concentration-dependent manner. TGF-β1 is a pleiotropic cytokine crucial for tissue remodeling and fibrosis, while IL-6 has diverse roles in inflammation and immune regulation.

Quantitative Data on Macrophage Activation by this compound

The following tables summarize the quantitative effects of this compound on cytokine production and signaling pathway activation in RAW264.7 macrophages, based on data from Tang et al. (2014).

Table 1: Effect of this compound on Cytokine Secretion by RAW264.7 Macrophages

This compound Concentration (µg/mL)TGF-β1 Secretion (pg/mL)IL-6 Secretion (pg/mL)
0321.443
2.543953
561361
10685.575
20763.294

Data extracted from Figure 3A & 3B of Tang et al., PLoS ONE 2014; 9(3): e92082.

Table 2: Effect of this compound on a Key Signaling Pathway Activation in RAW264.7 Macrophages

This compound Concentration (µg/mL)Relative Smad2 Phosphorylation (Fold Increase)Relative Erk Phosphorylation (Fold Increase)
2.52.57~0.3
57.140.63
1012.291.67
2013.141.89

Data extracted from Figure 4 & 5 of Tang et al., PLoS ONE 2014; 9(3): e92082.

Signaling Pathways

This compound-induced macrophage activation is mediated by at least two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the TGF-β/Smad pathway. It is important to note that the specific cell surface receptor for this compound on macrophages has not yet been identified.

MAPK Pathway

Western blot analysis has shown that this compound treatment of RAW264.7 macrophages leads to the phosphorylation, and thus activation, of several components of the MAPK pathway, including JNK, Erk, and p38. This activation occurs in a concentration-dependent manner. The MAPK pathway is a critical regulator of cytokine production in immune cells.

TGF-β/Smad Pathway

This compound also activates the canonical TGF-β signaling pathway. It increases the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β receptor signaling. This suggests that this compound may either directly interact with the TGF-β receptor complex or indirectly lead to its activation, possibly through the induced secretion of TGF-β1, creating a positive feedback loop.

Tiger17_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway TGFB_Pathway TGF-β/Smad Pathway Receptor->TGFB_Pathway JNK JNK MAPK_Pathway->JNK Erk Erk MAPK_Pathway->Erk p38 p38 MAPK_Pathway->p38 Cytokine_Production Cytokine Production JNK->Cytokine_Production Erk->Cytokine_Production p38->Cytokine_Production Smad2 Smad2 TGFB_Pathway->Smad2 Smad3 Smad3 TGFB_Pathway->Smad3 Smad2->Cytokine_Production Smad3->Cytokine_Production TGFB1 TGF-β1 Cytokine_Production->TGFB1 IL6 IL-6 Cytokine_Production->IL6

Figure 1. This compound Signaling Pathway in Macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on macrophages, adapted from Tang et al. (2014).

Cell Culture

The murine macrophage cell line RAW264.7 is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Cytokine Measurement (ELISA)
  • Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: Replace the medium with serum-free DMEM and treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentrations of TGF-β1 and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis
  • Cell Lysis: After stimulating RAW264.7 cells with this compound for the desired time (e.g., 1 hour for MAPK phosphorylation, 18 hours for Smad phosphorylation), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total JNK, Erk, p38, Smad2, and Smad3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Macrophage Recruitment (Immunohistochemistry)
  • Tissue Preparation: After creating full-thickness dermal wounds on mice and treating them with this compound or a vehicle control for a specified period (e.g., 3 days), euthanize the animals and harvest the wound tissue.

  • Fixation and Embedding: Fix the tissue in 4% paraformaldehyde, dehydrate through a graded ethanol (B145695) series, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount them on slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding sites with goat serum.

    • Incubate the sections with a primary antibody against the macrophage marker F4/80.

    • Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.

    • Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.

  • Analysis: Visualize and quantify the F4/80-positive cells (macrophages) using a microscope.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Culture Culture RAW264.7 Macrophages Stimulate Stimulate with this compound (0-20 µg/mL) Culture->Stimulate Collect_Supernatant Collect Supernatant (24h) Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells (1-18h) Stimulate->Lyse_Cells ELISA ELISA for TGF-β1 & IL-6 Collect_Supernatant->ELISA Western_Blot Western Blot for MAPK & Smad Phosphorylation Lyse_Cells->Western_Blot Wound_Model Create Dermal Wound in Mice Treatment Topical Treatment with this compound Wound_Model->Treatment Harvest Harvest Wound Tissue (Day 3) Treatment->Harvest IHC Immunohistochemistry for F4/80 Harvest->IHC

Figure 2. Experimental Workflow for this compound Research.

Conclusion

This compound is a promising peptide with significant immunomodulatory effects on macrophages. It effectively recruits these crucial immune cells to the site of injury and activates them to produce pro-reparative cytokines through the MAPK and TGF-β/Smad signaling pathways. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in wound healing and other inflammatory conditions. Future studies should focus on identifying the specific macrophage receptor for this compound to fully elucidate its mechanism of action and to facilitate the development of more targeted therapeutics.

References

Unveiling the Mechanism of Tiger17: A Novel Modulator of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel peptide, Tiger17, and its significant interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. Discovered as a potent agent in promoting wound healing, this compound's mechanism of action converges on the upregulation of TGF-β1 and subsequent activation of the canonical Smad signaling cascade. This document serves as a comprehensive resource, detailing the molecular interactions, quantitative effects, and the experimental methodologies used to elucidate the role of this compound in modulating this critical cellular pathway. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound and the TGF-β Signaling Pathway

This compound is a small peptide that has demonstrated significant potential as a wound-healing agent.[1] Its therapeutic effects are largely attributed to its ability to influence the cellular microenvironment, particularly by modulating key signaling pathways involved in tissue repair and regeneration. Central to its mechanism is the interaction with the TGF-β signaling pathway, a crucial regulator of a multitude of cellular processes including cell growth, differentiation, and extracellular matrix production.[2][3]

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[2] This activated receptor complex subsequently phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3.[1][4] The phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[2][4] this compound has been shown to enhance this pathway by increasing the secretion of TGF-β1 and promoting the phosphorylation of Smad2 and Smad3.[1][5]

Quantitative Analysis of this compound's Effect on TGF-β1 Secretion

The modulatory effect of this compound on the TGF-β pathway has been quantified by measuring the concentration-dependent increase in TGF-β1 secretion from macrophages. The following table summarizes the key quantitative data from these studies.

Treatment GroupThis compound Concentration (mg/ml)TGF-β1 Concentration (pg/ml)Percentage Increase (%)
Control0607.690
This compound2.5718.9618.31
This compound5836.9237.72
This compound10951.9256.65
This compound20Not specifiedNot specified
Data sourced from a study on murine macrophage cell line RAW264.7 supernatant after 16 hours of incubation with this compound.[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with the TGF-β signaling pathway.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: For experimental assays, cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20 mg/ml) or vehicle control.[5] The cells are incubated for a specified period (e.g., 16 hours) before downstream analysis.[5]

Quantification of TGF-β1 Secretion by ELISA
  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TGF-β1 secreted into the cell culture supernatant.

  • Protocol:

    • Sample Collection: After treatment with this compound, the cell culture supernatant is collected and centrifuged to remove cellular debris.

    • Assay Procedure: A commercial TGF-β1 ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatant samples and standards are added to a microplate pre-coated with a TGF-β1 capture antibody.

    • Detection: A biotinylated detection antibody specific for TGF-β1 is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate Reaction: A substrate solution is added, and the color development is proportional to the amount of bound TGF-β1.

    • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of TGF-β1 in the samples is determined by comparison to a standard curve.

Analysis of Smad2 and Smad3 Phosphorylation by Western Blotting
  • Principle: Western blotting is employed to detect and quantify the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3) in cell lysates, indicative of TGF-β pathway activation.

  • Protocol:

    • Cell Lysis: After this compound treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

      • The membrane is incubated overnight at 4°C with primary antibodies specific for p-Smad2, p-Smad3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin).

      • The membrane is then washed with TBST and incubated with a HRP-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software. The levels of p-Smad2 and p-Smad3 are normalized to total Smad2/3 and the loading control.

Visualizing the Molecular Interactions and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the TGF-β signaling pathway, the experimental workflow for investigating this compound's effects, and the logical relationship of its mechanism of action.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta1_ligand TGF-β1 This compound->TGF_beta1_ligand Upregulates Secretion Type_II_Receptor Type II Receptor TGF_beta1_ligand->Type_II_Receptor Binds Type_I_Receptor Type I Receptor Type_II_Receptor->Type_I_Receptor Recruits & Phosphorylates Smad2_3 Smad2/3 Type_I_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Target_Gene Target Gene Transcription Smad_complex->Target_Gene Translocates & Regulates

Caption: this compound interaction with the canonical TGF-β/Smad signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Tiger17_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Tiger17_Treatment Sample_Collection Collect Supernatant and Cell Lysates Tiger17_Treatment->Sample_Collection ELISA Quantify TGF-β1 in Supernatant using ELISA Sample_Collection->ELISA Western_Blot Analyze p-Smad2/3 in Lysates by Western Blot Sample_Collection->Western_Blot Data_Analysis Analyze and Compare Data ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for analyzing the effect of this compound on the TGF-β pathway.

Logical_Relationship This compound This compound TGF_beta1_Upregulation Increased TGF-β1 Secretion This compound->TGF_beta1_Upregulation Smad_Activation Increased Smad2/3 Phosphorylation TGF_beta1_Upregulation->Smad_Activation Gene_Transcription Target Gene Expression Smad_Activation->Gene_Transcription Wound_Healing Enhanced Wound Healing Gene_Transcription->Wound_Healing

Caption: Logical flow of this compound's mechanism of action leading to wound healing.

Conclusion and Future Directions

The peptide this compound represents a promising therapeutic candidate for promoting wound healing through its targeted modulation of the TGF-β signaling pathway. The available data robustly demonstrates its ability to increase TGF-β1 secretion and subsequently activate the canonical Smad cascade. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's biological activities.

Future research should aim to further delineate the precise molecular interactions of this compound. Key areas of investigation include:

  • Receptor Binding Studies: Determining if this compound directly interacts with a specific cell surface receptor to initiate its effects on TGF-β1 production.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to establish the therapeutic window and safety profile of this compound for clinical applications.

  • Broader Pathway Analysis: Investigating the potential effects of this compound on other signaling pathways that may cross-talk with the TGF-β pathway to fully understand its cellular impact.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound.

References

Investigating the Antimicrobial Properties of Tiger17 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Tiger17 Peptide

This compound is a synthetic, cyclic 11-amino acid peptide developed as a potent wound-healing agent.[1][2] Its design was based on tigerinins, a class of antimicrobial peptides (AMPs) identified in the skin secretions of the crab-eating frog, Fejervarya cancrivora.[2][3] The peptide has the sequence c[WCKPKPKPRCH-NH2], featuring a disulfide bridge between the two cysteine residues, which confers a cyclic structure.[2] While originating from a lineage of antimicrobial compounds, the primary body of research on this compound has focused on its remarkable efficacy in accelerating tissue repair and regeneration.

This technical guide provides an in-depth review of the known biological activities of this compound, with a specific focus on its reported antimicrobial properties and its well-documented mechanism of action in wound healing. It details the standard experimental protocols used to evaluate such peptides and presents logical workflows and signaling pathways as specified.

Antimicrobial Properties of this compound

This compound was designed from parent molecules with known antimicrobial activity. However, comprehensive quantitative data detailing its direct antimicrobial efficacy against a broad spectrum of pathogens is not extensively documented in peer-reviewed literature.

One cell study noted that this compound reduced the presence of several microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, when compared to a control. Another study focused on creating wound dressings mentioned determining the Minimum Inhibitory Concentration (MIC) of commercially obtained this compound to inform the peptide concentration for loading onto nanofibrous mats, though the specific MIC value was not reported. Due to this lack of specific data, a quantitative summary table cannot be provided. The following table outlines the type of data that would be generated from standard antimicrobial susceptibility testing.

MicroorganismStrainMIC (μg/mL)MBC (μg/mL)Assay MethodReference
Data not available in cited literature

Caption: Table 1. A template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound. Currently, specific values are not available in the cited literature.

Mechanism of Action

The primary mechanism of action elucidated for this compound is its role in promoting cutaneous wound healing. This process involves a coordinated series of cellular events, primarily mediated through the activation of key signaling pathways in immune and skin cells.

Macrophage Recruitment and Cytokine Release

In the initial inflammatory stage of wound healing, this compound has been shown to induce the recruitment of macrophages to the wound site. Once present, it stimulates these macrophages to release crucial signaling molecules, including Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin 6 (IL-6). This cytokine release is a critical step that initiates the subsequent phases of tissue repair.

Activation of MAPK and Smad Signaling Pathways

The release of TGF-β1 triggers intracellular signaling cascades. This compound treatment leads to the increased phosphorylation of Smad2 and Smad3 proteins, which are key components of the TGF-β/Smad pathway. Concurrently, this compound activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically increasing the phosphorylation of c-Jun N-terminal kinase (JNK) and Extracellular signal-Regulated Kinase (ERK). These pathways work in concert to regulate cell proliferation, differentiation, and migration.

cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_response Cellular Response (Keratinocytes/Fibroblasts) T17 This compound Peptide Receptor Cell Surface Receptor(s) T17->Receptor Binds MAPK MAPK Pathway (JNK, ERK) Receptor->MAPK Activates Smad Smad Pathway (Smad2, Smad3) Receptor->Smad Activates via TGF-β1 autocrine/paracrine signaling Cytokines Release of TGF-β1 & IL-6 MAPK->Cytokines Smad->Cytokines Proliferation Cell Proliferation Cytokines->Proliferation Migration Cell Migration Cytokines->Migration Remodeling Tissue Remodeling Proliferation->Remodeling Migration->Remodeling

Caption: Diagram of the this compound-induced wound healing signaling pathway.

Promotion of Cell Proliferation and Migration

The activation of these signaling pathways culminates in the enhanced proliferation and migration of keratinocytes and fibroblasts. This cellular activity is fundamental to re-epithelialization (the closing of the wound surface) and the formation of granulation tissue, which fills the wound space. Studies have shown that this compound significantly increases the proliferation of both human keratinocytes (HaCaT cells) and human skin fibroblasts (HSFs) in a dose-dependent manner.

Cytotoxicity and Hemolytic Activity

A critical aspect of peptide therapeutics is their selectivity for microbial cells over host cells. While this compound is often described as having "low cytotoxicity," specific quantitative data, such as the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) against various mammalian cell lines, is not available in the reviewed literature. Similarly, no data from standard hemolysis assays (HC50) were found.

However, functional studies provide indirect evidence of its low toxicity in the context of wound healing. This compound has been observed to promote the proliferation of keratinocytes and fibroblasts at concentrations up to 20 μg/mL, while having minimal effect on the proliferation of RAW 264.7 murine macrophages. This pro-proliferative effect on skin cells underscores its therapeutic action in wound repair and suggests a favorable safety profile for topical applications.

Cell Line/Cell TypeAssayIC50 / CC50 / HC50 (μg/mL)Reference
Human Keratinocytes (HaCaT)Proliferation AssayPro-proliferative effect observed up to 20 μg/mL
Human Skin Fibroblasts (HSFs)Proliferation AssayPro-proliferative effect observed up to 20 μg/mL
Human ErythrocytesHemolysis AssayData not available in cited literature

Caption: Table 2. Summary of available cytotoxicity and hemolytic activity data for this compound.

Key Experimental Protocols

To facilitate further research and standardized evaluation of this compound and similar peptides, this section provides detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a peptide that visibly inhibits microbial growth.

  • Microorganism Preparation: Inoculate a single colony of the test microorganism into a suitable broth (e.g., Mueller-Hinton Broth - MHB) and incubate at 37°C until it reaches the mid-logarithmic phase of growth.

  • Standardization: Adjust the bacterial suspension with fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Peptide Preparation: Prepare a stock solution of this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform a series of two-fold serial dilutions in the test broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted peptide, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control (microorganism in broth without peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration in which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

start Start: Prepare Microbial Culture prep_peptide Prepare Peptide Stock & Serial Dilutions in 96-well Plate start->prep_peptide adjust_inoculum Adjust Microbial Culture to 0.5 McFarland & Dilute to Final Inoculum start->adjust_inoculum inoculate Inoculate Wells with Microbial Suspension prep_peptide->inoculate adjust_inoculum->inoculate controls Add Controls: - Growth Control (No Peptide) - Sterility Control (No Microbe) inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read Read Results: Observe Turbidity incubate->read end Determine MIC read->end

Caption: Experimental workflow for MIC determination.

MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., HaCaT, HSFs, or HeLa) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound peptide. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 or CC50 value is calculated as the peptide concentration that reduces cell viability by 50%.

start Seed Mammalian Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treat Treat Cells with Serial Dilutions of Peptide adhere->treat incubate_peptide Incubate with Peptide (e.g., 24h) treat->incubate_peptide add_mtt Add MTT Reagent to Each Well incubate_peptide->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read calculate Calculate % Viability & Determine IC50/CC50 read->calculate

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Hemolysis Assay

This assay quantifies the peptide's ability to lyse red blood cells (erythrocytes).

  • Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Discard the plasma and buffy coat. Wash the RBCs three times with cold PBS, centrifuging and resuspending between washes.

  • RBC Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the this compound peptide.

  • Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour, with gentle shaking.

  • Pellet RBCs: Centrifuge the plate to pellet intact RBCs and debris.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm or 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC50 is the concentration of peptide that causes 50% hemolysis.

Conclusion and Future Directions

This compound is a fascinating peptide with a well-defined and potent role in promoting wound healing through the activation of the MAPK and Smad signaling pathways. Its design, derived from natural antimicrobial peptides, suggests a potential for dual functionality. However, the current body of scientific literature focuses almost exclusively on its regenerative capabilities.

While described as having low cytotoxicity and some antimicrobial effect, there is a clear gap in the availability of robust, quantitative data (MIC, MBC, IC50, HC50) needed to fully assess its potential as a direct antimicrobial agent. Future research should prioritize the systematic evaluation of this compound's antimicrobial spectrum and its toxicity profile against a diverse range of mammalian cell types. Such studies are essential to determine its therapeutic index and to fully understand whether its primary value lies in wound healing, infection control, or a valuable combination of both.

References

The Crucial Role of the Disulfide Bridge in the Bioactivity of Tiger17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiger17, a synthetic cyclic peptide, has garnered significant attention for its potent wound-healing properties. Its structure, featuring a critical disulfide bridge, is central to its biological functions. While extensively studied in the context of tissue regeneration, emerging in-silico evidence suggests a promising antimicrobial potential for this compound, a function that is likely intrinsically linked to its cyclic conformation enforced by the disulfide bond. This technical guide provides a comprehensive overview of the known and predicted functions of the disulfide bridge in this compound activity, with a particular focus on its hypothesized role in antimicrobial action. We present detailed experimental protocols to facilitate further research into this promising peptide, alongside structured data and visualizations to elucidate key concepts.

Introduction

This compound is an 11-amino acid synthetic peptide (WCKPKPKPRCH-NH₂) with a disulfide bridge between the cysteine residues at positions 2 and 10.[1] It was designed based on the naturally occurring antimicrobial peptides tigerinin-RC1 and tigerinin-RC2, found in the skin secretions of the crab-eating frog, Fejervarya cancrivora.[1] The primary and most well-documented function of this compound is its ability to accelerate wound healing.[1][2][3] This is achieved through several mechanisms, including the promotion of keratinocyte and fibroblast proliferation and migration, and the modulation of macrophage activity.

While the wound-healing aspects of this compound are well-established, its potential as an antimicrobial agent is an area of growing interest. The structural similarity of this compound to known antimicrobial peptides (AMPs), which often rely on specific three-dimensional structures for their activity, suggests that the disulfide bridge is a key determinant of its function. Disulfide bonds in AMPs are known to confer conformational stability, resistance to proteolysis, and are often essential for their membrane-disrupting capabilities. This guide will delve into the specifics of the disulfide bridge's role in this compound, drawing on existing data and providing a framework for future investigation into its antimicrobial properties.

The Disulfide Bridge and its Impact on this compound Structure and Function

The disulfide bond in this compound cyclizes the peptide, which has profound implications for its biological activity. In general, cyclization of peptides can enhance their stability, receptor binding affinity, and proteolytic resistance compared to their linear counterparts.

Role in Wound Healing

In the context of wound healing, the cyclic structure of this compound is believed to be crucial for its interaction with cellular targets. The constrained conformation may facilitate binding to specific receptors on keratinocytes, fibroblasts, and macrophages, thereby triggering the downstream signaling pathways responsible for its regenerative effects.

Hypothesized Role in Antimicrobial Activity

Based on an in-silico molecular dynamics simulation, this compound is predicted to exert antimicrobial activity by disrupting the bacterial cell membrane. The study suggests that the cationic and hydrophobic residues of this compound interact favorably with the anionic components of bacterial membranes. The disulfide bridge is thought to be critical in maintaining the amphipathic structure necessary for this interaction, allowing the peptide to insert into and permeabilize the membrane, ultimately leading to cell death.

While direct experimental evidence comparing the antimicrobial activity of cyclic (disulfide-bonded) and linear (non-disulfide-bonded) this compound is currently lacking in the published literature, studies on other antimicrobial peptides have consistently shown that a stable, cyclic structure is often essential for potent antimicrobial efficacy.

Quantitative Data on this compound Activity

To date, quantitative data for this compound primarily revolves around its effects on various cell types involved in wound healing. The following table summarizes the key findings. It is important to note that there is currently no published data on the Minimum Inhibitory Concentrations (MICs) of cyclic versus linear this compound against bacterial strains. The second table is therefore a template for the data that would need to be generated to fully elucidate the role of the disulfide bridge in its antimicrobial activity.

Table 1: Summary of Quantitative Data on the Wound Healing Activity of this compound

Cell TypeAssayConcentration of this compoundObserved EffectReference
HaCaT keratinocytesProliferation Assay5 - 20 µg/mlIncreased proliferation
Human skin fibroblastsProliferation Assay5 - 20 µg/mlIncreased proliferation
HaCaT keratinocytesMigration Assay20 µg/mlIncreased migration
RAW 264.7 macrophagesCytokine Secretion AssayNot specifiedIncreased secretion of TGF-β1 and IL-6

Table 2: Hypothetical Data Structure for Comparative Antimicrobial Activity of Cyclic vs. Linear this compound

PeptideBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Cyclic this compound (with disulfide bridge)Staphylococcus aureusData to be determined
Linear this compound (without disulfide bridge)Staphylococcus aureusData to be determined
Cyclic this compound (with disulfide bridge)Pseudomonas aeruginosaData to be determined
Linear this compound (without disulfide bridge)Pseudomonas aeruginosaData to be determined
Cyclic this compound (with disulfide bridge)Escherichia coliData to be determined
Linear this compound (without disulfide bridge)Escherichia coliData to be determined

Experimental Protocols

To rigorously assess the function of the disulfide bridge in this compound's antimicrobial activity, a series of experiments are required. The following protocols provide a detailed methodology for the synthesis of both cyclic and linear this compound, and for the subsequent determination of their antimicrobial efficacy.

Peptide Synthesis

Objective: To synthesize both the cyclic (disulfide-bonded) and linear (reduced or with cysteine residues replaced) forms of this compound.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin according to the this compound sequence (WCKPKPKPRCH-NH₂). Use a standard coupling reagent such as HBTU/DIPEA in DMF.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection:

    • For Linear Peptide (Reduced Form): After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting peptide will have free thiol groups on the cysteine residues.

    • For Cyclic Peptide: Follow the same cleavage and deprotection procedure as for the linear peptide.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

    • Stir the solution in an open beaker, exposed to air, for 24-48 hours to allow for oxidation of the thiol groups and formation of the disulfide bridge. Alternatively, an oxidizing agent such as hydrogen peroxide or potassium ferricyanide (B76249) can be used.

  • Purification: Purify both the linear and cyclic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptides by mass spectrometry (MS) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of cyclic and linear this compound against a panel of clinically relevant bacteria.

Methodology: Broth Microdilution Assay

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare stock solutions of the cyclic and linear this compound peptides in sterile water or a suitable buffer.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each peptide to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive controls (bacteria without peptide) and negative controls (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways in Wound Healing

The following diagram illustrates the signaling pathways activated by this compound in macrophages during the wound healing process.

Tiger17_Wound_Healing_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Macrophage Receptor (Hypothesized) This compound->Receptor Binding JNK JNK Receptor->JNK Activation ERK ERK Receptor->ERK Activation MAPK_Pathway MAPK Signaling JNK->MAPK_Pathway ERK->MAPK_Pathway TGF_beta1 TGF-β1 Secretion MAPK_Pathway->TGF_beta1 IL_6 IL-6 Secretion MAPK_Pathway->IL_6

Caption: Signaling pathway of this compound in macrophages.

Experimental Workflow for Comparative Antimicrobial Activity

The diagram below outlines the experimental workflow for comparing the antimicrobial activity of cyclic and linear this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_processing Peptide Processing cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis of Linear this compound Cleavage Cleavage and Deprotection SPPS->Cleavage Linear_Peptide Linear this compound (Reduced Form) Cleavage->Linear_Peptide Oxidation Oxidation/ Cyclization Cleavage->Oxidation Purification RP-HPLC Purification Linear_Peptide->Purification Cyclic_Peptide Cyclic this compound (Disulfide-Bonded) Cyclic_Peptide->Purification Oxidation->Cyclic_Peptide Characterization MS and HPLC Analysis Purification->Characterization MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis

Caption: Workflow for comparing cyclic vs. linear this compound.

Conclusion and Future Directions

The disulfide bridge in this compound is integral to its structure and its well-documented role in wound healing. Emerging computational evidence strongly suggests that this structural feature is also critical for a yet-to-be-fully-explored antimicrobial function. The constrained cyclic conformation is hypothesized to be essential for the disruption of bacterial membranes.

To transition from hypothesis to established fact, further experimental investigation is paramount. The protocols outlined in this guide provide a clear path for researchers to synthesize and evaluate the antimicrobial efficacy of both cyclic and linear this compound. The resulting data will be invaluable in understanding the structure-activity relationship of this promising peptide and will pave the way for its potential development as a dual-action therapeutic agent for infected wounds. Future research should also focus on elucidating the precise molecular interactions between this compound and bacterial membranes, as well as its spectrum of activity against a broader range of pathogenic microorganisms.

References

The Foundational Science of Tiger17 in Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tiger17 is a synthetic cyclic peptide composed of 11 amino acids (c[WCKPKPKPRCH-NH2]) that has emerged as a potent agent in promoting tissue regeneration, particularly in the context of wound healing.[1][2] Derived from tigerinins, which are naturally occurring peptides found in the skin secretions of the frog Fejervarya cancrivora, this compound has been engineered to enhance therapeutic efficacy.[3][4] This peptide has demonstrated significant effects across the three critical phases of wound healing: inflammation, proliferation, and tissue remodeling.[1] Its mechanism of action involves the recruitment of immune cells, promotion of key cellular processes like proliferation and migration, and the activation of crucial signaling pathways. This technical guide provides an in-depth overview of the foundational science of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support researchers, scientists, and drug development professionals.

Quantitative Data on the Efficacy of this compound

The pro-regenerative capabilities of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, offering a clear comparison of its effects at various concentrations and conditions.

Table 1: In Vitro Effects of this compound on Cell Proliferation

This table details the concentration-dependent impact of this compound on the proliferation of human keratinocytes (HaCaT) and human skin fibroblasts (HSFs) after 24 hours of incubation. The data is presented as the mean percentage increase in proliferation compared to a control group.

Concentration (µg/ml)Mean Proliferation Increase in HaCaT Keratinocytes (%)Mean Proliferation Increase in Human Skin Fibroblasts (HSFs) (%)
2.520%15%
5.060%40%
10.0110%60%
20.0200%95%
Data sourced from a study by Tang et al. (2014).

Table 2: In Vivo Efficacy of this compound in a Murine Full-Thickness Wound Model

This table presents the in vivo effects of topical this compound application on wound closure and re-epithelialization in a murine model.

Time PointResidual Wound Area (%) - Vehicle ControlResidual Wound Area (%) - this compound Treated
Day 284.1%67.3%
Day 474.0%45.6%
Day 756.7%8.9%
Day 934.1%5.9%
Re-epithelialization (Day 8) 42% 92%
Data sourced from a study by Tang et al. (2014).

Table 3: Impact of this compound on Key Signaling Pathways in RAW 264.7 Macrophages

This table summarizes the fold increase in the phosphorylation of key proteins in the MAPK and TGF-β/Smad signaling pathways in murine macrophages following treatment with this compound.

Concentration (µg/ml)Erk Phosphorylation (Fold Increase vs. Control)Smad2 Phosphorylation (Fold Increase vs. Control)
2.5~0.32.57
5.00.637.14
10.01.6712.29
20.01.8913.14
Data sourced from a study by Tang et al. (2014).

Core Signaling Pathways Activated by this compound

This compound exerts its pro-regenerative effects by modulating key signaling cascades within target cells. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to cell proliferation, differentiation, migration, and the inflammatory response.

TGF-β/Smad Signaling Pathway

This compound has been shown to stimulate murine macrophages to produce and release TGF-β1 and Interleukin-6 (IL-6). The secreted TGF-β1 then acts as a crucial signaling molecule that promotes the transition of fibroblasts into myofibroblasts, a critical step for wound contraction and tissue remodeling. This signaling is mediated through the canonical Smad family of proteins. This compound treatment leads to a significant, dose-dependent increase in the phosphorylation of Smad2 and Smad3, indicating the activation of this pathway.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_fibroblast Fibroblast This compound This compound Macrophage RAW 264.7 Macrophage This compound->Macrophage stimulates TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR binds Macrophage->TGFB1 releases Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Myofibroblast Myofibroblast Differentiation Smad_complex->Myofibroblast promotes

Caption: TGF-β/Smad signaling activated by this compound.

MAPK Signaling Pathway

The MAPK signaling pathways, which include the JNK, Erk, and p38 cascades, are known to have crosstalk with the TGF-β pathway and play a significant role in wound healing. This compound activates these pathways in a concentration-dependent manner in RAW 264.7 macrophage cells. Specifically, the phosphorylation of JNK and Erk is markedly increased with this compound treatment. The activation of the JNK and Erk pathways is directly involved in the this compound-stimulated release of TGF-β1. This indicates a coordinated regulation of TGF-β expression and the overall wound healing process.

MAPK_Pathway cluster_mapk MAPK Cascades This compound This compound Macrophage Macrophage This compound->Macrophage p38 p38 Macrophage->p38 activates JNK JNK Macrophage->JNK activates Erk Erk Macrophage->Erk activates TGFB1_Release TGF-β1 Release JNK->TGFB1_Release Erk->TGFB1_Release

Caption: MAPK signaling pathways activated by this compound in macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Proliferation Assay (MTT Assay)
  • Objective: To quantify the effect of this compound on the proliferation of keratinocytes and fibroblasts.

  • Cell Lines: HaCaT (human keratinocytes) and HSFs (human skin fibroblasts).

  • Protocol:

    • Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/ml and cultured in DMEM supplemented with 10% fetal bovine serum, 100 units/ml of penicillin, and 100 units/ml of streptomycin.

    • The cells are incubated in a humidified 5% CO2 atmosphere at 37°C.

    • After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20 µg/ml) or a vehicle control (sterile water).

    • The cells are incubated for 24 hours.

    • Following incubation, 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.

    • The supernatant is removed, and the formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the proliferation of the control group.

In Vitro Cell Migration Assay (Scratch Assay)
  • Objective: To assess the effect of this compound on the migration of keratinocytes.

  • Cell Line: HaCaT (human keratinocytes).

  • Protocol:

    • HaCaT cells are grown to a confluent monolayer in culture plates.

    • A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

    • The debris is washed away, and the medium is replaced with fresh culture medium containing either this compound at a specific concentration or a vehicle control.

    • The wound area is imaged at time 0 and at subsequent time points (e.g., up to 36 hours).

    • The rate of migration is determined by measuring the change in the width of the scratch over time. A narrower pre-wound region compared to the control indicates enhanced cell migration.

In Vivo Full-Thickness Skin Wound Healing Model
  • Objective: To evaluate the in vivo efficacy of this compound in promoting wound healing.

  • Animal Model: Mice.

  • Protocol:

    • All experimental protocols are approved by the relevant Animal Care and Use Committee.

    • Mice are anesthetized, and their dorsal hair is shaved and the skin disinfected.

    • Two full-thickness dermal wounds are created on the back of each mouse using a biopsy punch.

    • A solution of this compound or a vehicle control is topically applied to the wounds twice daily.

    • The wounds are photographed at various post-operative days (e.g., 2, 4, 7, and 9).

    • The wound area is measured from the photographs, and the percentage of the residual wound area is calculated relative to the initial wound size.

    • At the end of the experiment (e.g., day 8), the mice are euthanized, and the wound tissue with a margin of unwounded skin is excised for histological analysis.

Western Blot Analysis for Signaling Pathways
  • Objective: To determine the effect of this compound on the activation of MAPK and Smad signaling proteins.

  • Cell Line: RAW 264.7 (murine macrophages).

  • Protocol:

    • RAW 264.7 cells are treated with various concentrations of this compound for a specified duration (e.g., 1 hour for MAPK analysis, 18 hours for Smad analysis).

    • After treatment, the cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Erk, Erk, p-Smad2, Smad2).

    • The membrane is then washed and incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the fold change in phosphorylation relative to the control.

Logical Workflow of this compound's Action in Wound Healing

The multifaceted action of this compound in tissue regeneration can be visualized as a coordinated workflow that begins with its application and culminates in accelerated wound closure and tissue remodeling. This process involves distinct but overlapping cellular and molecular events.

Tiger17_Workflow cluster_inflammation Inflammatory Phase cluster_proliferation Proliferative Phase cluster_remodeling Remodeling Phase Start Topical Application of this compound Macrophage_Recruitment Macrophage Recruitment to Wound Site Start->Macrophage_Recruitment Cytokine_Release Release of TGF-β1 & IL-6 Macrophage_Recruitment->Cytokine_Release Cell_Prolif_Mig Keratinocyte & Fibroblast Proliferation & Migration Cytokine_Release->Cell_Prolif_Mig Myofibroblast_Diff Myofibroblast Differentiation Cytokine_Release->Myofibroblast_Diff Re_epithelialization Re-epithelialization Cell_Prolif_Mig->Re_epithelialization Granulation_Tissue Granulation Tissue Formation Cell_Prolif_Mig->Granulation_Tissue End Accelerated Wound Healing Re_epithelialization->End Granulation_Tissue->End Wound_Contraction Wound Contraction Myofibroblast_Diff->Wound_Contraction Wound_Contraction->End

Caption: Workflow of this compound's action in the stages of wound healing.

This compound is a promising peptide-based therapeutic for tissue regeneration, with a well-defined mechanism of action centered on the modulation of the TGF-β/Smad and MAPK signaling pathways. The quantitative data from both in vitro and in vivo studies provide robust evidence of its efficacy in promoting the key cellular processes required for effective wound healing. The detailed experimental protocols outlined in this guide offer a framework for the further investigation and development of this compound as a novel agent in regenerative medicine. Its ability to orchestrate the complex series of events in wound repair, from inflammation to tissue remodeling, underscores its potential as a valuable tool for researchers and a candidate for future clinical applications.

References

Unveiling Tiger17: A Technical Guide to its Initial Discovery and Wound Healing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiger17 is a synthetic, cyclic peptide composed of 11 amino acids (c[WCKPKPKPRCH-NH₂]) that has demonstrated significant potential as a potent wound-healing agent.[1][2][3] This technical guide provides an in-depth overview of the initial studies and discovery of this compound, with a focus on its design, mechanism of action, and the key experimental findings that established its efficacy. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel peptide.

Discovery and Design

This compound was rationally designed based on the structure of tigerinins, a family of antimicrobial peptides identified in the skin secretions of the frog Fejervarya cancrivora.[1] The parent peptides, tigerinin-RC1 and tigerinin-RC2, were observed to possess wound-healing capabilities.[1] This led to the synthesis of several analogues, from which this compound was identified as a lead candidate with promising wound-healing properties.

The peptide was synthesized using solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to a purity of over 98%. Mass spectrometry analysis confirmed its molecular weight of 1376.79 Da, indicative of its cyclic structure formed by a disulfide bond between the two cysteine residues.

Mechanism of Action: A Multi-faceted Approach to Wound Repair

Initial studies revealed that this compound accelerates wound healing through a multi-pronged mechanism that influences all three stages of the healing process: inflammation, proliferation, and tissue remodeling.

Key Biological Activities:
  • Stimulation of Cell Proliferation and Migration: this compound significantly promotes the proliferation of human keratinocytes (HaCaT cells) and human skin fibroblasts (HSFs) in a dose-dependent manner. It also enhances the migration of keratinocytes, a critical step in re-epithelialization.

  • Macrophage Recruitment and Cytokine Release: The peptide induces the recruitment of macrophages to the wound site. Furthermore, it stimulates these macrophages to release key signaling molecules, including Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6).

  • Activation of Key Signaling Pathways: The pro-healing effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Smad signaling pathways. Specifically, it increases the phosphorylation of JNK, Erk, Smad2, and Smad3.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation

Cell LineConcentration (µg/mL)Proliferation Increase (%)
HaCaT (Keratinocytes) 2.520
560
10110
20200
HSF (Fibroblasts) 2.515
540
1060
2095

Data sourced from Tang J, et al. (2014).

Table 2: Effect of this compound on Signaling Pathway Activation in RAW 264.7 Macrophages

Signaling ProteinConcentration (µg/mL)Increase in Phosphorylation (fold change vs. control)
Smad2 2.52.57
57.14
1012.29
2013.14
Smad3 2.50.4
50.91
101.07
201.63
Erk 2.5~0.3
5~0.63
10~1.67
20~1.89
JNK 2.5~2.13
5~6.75
10~12.88
20~15.75

Data sourced from Tang J, et al. (2014).

Table 3: Antimicrobial Activity of this compound

MicroorganismAssayResult
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)250 µg/mL

Data sourced from Teixeira, M. A., et al. (2022).

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted in the initial characterization of this compound.

Peptide Synthesis and Purification
  • Synthesis: this compound (c[WCKPKPKPRCH-NH₂]) was synthesized via solid-phase peptide synthesis using an Applied Biosystems model 433A peptide synthesizer.

  • Purification: The synthesized peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity (>98%) and molecular weight (1376.79 Da) of the cyclic peptide were confirmed by HPLC and MALDI-TOF mass spectrometry.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: HaCaT keratinocytes, human skin fibroblasts (HSFs), and RAW 264.7 macrophages were seeded into 96-well plates at a density of 2x10⁴ cells/mL.

  • Treatment: Cells were incubated with varying concentrations of this compound (2.5, 5, 10, and 20 µg/mL) or sterile water (vehicle control) for 24 hours.

  • MTT Addition: 5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours.

  • Data Acquisition: The absorbance at 570 nm was measured to determine cell viability and proliferation.

In Vitro Scratch Assay
  • Cell Culture: HaCaT keratinocytes (1x10⁶ cells) were grown to confluence in a 6-well plate.

  • Wound Creation: A scratch was made in the cell monolayer using a 200 µl pipette tip.

  • Treatment: The cells were washed with PBS to remove detached cells and then incubated with this compound (20 µg/mL) or vehicle control in the presence of mitomycin C (5 µg/mL) to inhibit cell proliferation.

  • Imaging: The wound area was photographed at 0, 24, and 36 hours post-scratch to monitor cell migration and wound closure.

Full-Thickness Dermal Wound Model in Mice
  • Animal Model: A full-thickness dermal wound was created on the back of mice.

  • Treatment: 20 µl of this compound solution (20 µg/mL) or a vehicle control was topically applied to the wound.

  • Analysis: Wound closure was monitored and photographed at days 0, 2, 4, 7, and 9 post-operation. The wound area was measured using ImageJ software.

  • Histology: On day 8, skin tissue from the wound site was excised, fixed, and stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and tissue regeneration.

Western Blot Analysis
  • Cell Lysis: RAW 264.7 cells were treated with different concentrations of this compound (2.5, 5, 10, and 20 µg/mL) or a vehicle control. After the specified treatment time (1 hour for MAPK analysis, 18 hours for Smad analysis), the cells were lysed.

  • Protein Quantification: The total protein concentration in the cell lysates was determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for total and phosphorylated forms of JNK, Erk, p38, Smad2, and Smad3. β-actin was used as a loading control.

  • Detection: Following incubation with secondary antibodies, the protein bands were visualized, and their intensity was quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Tiger17_Signaling_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage Activates Fibroblast Fibroblast This compound->Fibroblast Stimulates Keratinocyte Keratinocyte This compound->Keratinocyte Stimulates TGF_beta1 TGF-β1 Macrophage->TGF_beta1 Releases IL6 IL-6 Macrophage->IL6 Releases MAPK_Pathway MAPK Pathway (JNK, Erk) Macrophage->MAPK_Pathway Activates Smad_Pathway Smad Pathway (Smad2, Smad3) TGF_beta1->Smad_Pathway Activates Wound_Healing Wound Healing MAPK_Pathway->Wound_Healing Smad_Pathway->Wound_Healing Proliferation Proliferation & Migration Fibroblast->Proliferation Keratinocyte->Proliferation Proliferation->Wound_Healing Contributes to

Caption: Signaling pathway of this compound in promoting wound healing.

Experimental_Workflow_Wound_Healing cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action Cell_Culture Cell Culture (HaCaT, HSF) MTT_Assay MTT Assay (Proliferation) Cell_Culture->MTT_Assay Scratch_Assay Scratch Assay (Migration) Cell_Culture->Scratch_Assay Wound_Model Mouse Full-Thickness Wound Model Topical_Application Topical Application of this compound Wound_Model->Topical_Application Wound_Closure Wound Closure Analysis Topical_Application->Wound_Closure Histology Histological Analysis Wound_Closure->Histology Macrophage_Culture Macrophage Culture (RAW 264.7) Cytokine_Analysis Cytokine Analysis (TGF-β1, IL-6) Macrophage_Culture->Cytokine_Analysis Western_Blot Western Blot (MAPK, Smad) Macrophage_Culture->Western_Blot

Caption: Experimental workflow for the initial characterization of this compound.

Conclusion and Future Directions

The initial studies on this compound have robustly demonstrated its potential as a significant therapeutic agent for wound healing. Its well-defined mechanism of action, involving the stimulation of key skin cells and the activation of crucial signaling pathways, provides a strong foundation for its further development. While its wound-healing properties are well-documented, its broader therapeutic potential, including its antimicrobial and potential anticancer activities, warrants further investigation. Future research should focus on optimizing its formulation and delivery for clinical applications and exploring its efficacy in various types of wounds, including chronic and infected wounds. The low cytotoxicity and potent regenerative capabilities of this compound make it a promising candidate for the next generation of wound care therapeutics.

References

Methodological & Application

Synthesizing and Purifying Tiger17 Peptide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tiger17, a cyclic 11-amino acid peptide (c[WCKPKPKPRCH-NH₂]), has demonstrated significant potential in promoting wound healing.[1][2][3] It actively participates in all three stages of the wound healing process: inflammation, proliferation, and tissue remodeling.[1] this compound stimulates the recruitment of macrophages, promotes the proliferation and migration of keratinocytes and fibroblasts, and activates key signaling pathways, including the mitogen-activated protein kinases (MAPK) and transforming growth factor-beta (TGF-β)/Smad pathways.[1] This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization and biological activity assessment.

Introduction

The this compound peptide is a synthetic derivative of tigerinins, antimicrobial peptides isolated from the skin secretions of the frog Fejervarya cancrivora. Its cyclic structure, formed by a disulfide bridge between two cysteine residues, enhances its stability. The peptide's amino acid sequence is H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH₂ (Disulfide Bridge: Cys2-Cys10). For researchers investigating novel therapeutics for wound healing and tissue regeneration, the ability to reliably synthesize and purify bioactive this compound is crucial. These protocols offer a comprehensive guide to producing high-purity this compound for research purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Amino Acid Sequencec[WCKPKPKPRCH-NH₂]
Molecular FormulaC₆₂H₉₉N₂₁O₁₁S₂N/A
Molecular Weight (Da)1378.7 g/mol N/A
Purity (by HPLC)>95% to >98%
AppearanceLyophilized white powder
Table 2: Summary of Experimental Parameters for this compound Synthesis and Purification
StageParameterTypical Value/MethodReference
Synthesis MethodFmoc-Solid Phase Peptide Synthesis (SPPS)
ResinRink Amide resin
Cysteine ProtectionAcid-labile groups (e.g., Trt, Mmt)
Coupling ReagentsHBTU/HOBt or DIC/Oxyma
Cleavage CocktailTFA/TIS/H₂O (e.g., 95:2.5:2.5)
Cyclization (Oxidation)Air oxidation or specific oxidizing agents (e.g., Iodine, NCS)
Purification MethodReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnC18 stationary phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient of increasing Mobile Phase B
Characterization MethodMass Spectrometry (e.g., MALDI-TOF)
Analytical RP-HPLC

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor

This protocol details the manual synthesis of the linear this compound precursor on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Deprotection solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification of this compound

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Air-dry the crude peptide pellet.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution gently, open to the air, for 12-24 hours.

    • Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.

  • Purification by RP-HPLC:

    • Acidify the cyclization mixture with TFA.

    • Filter the solution and inject it onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Characterization and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the molecular weight of the purified peptide by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

Protocol 3: In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

  • Keratinocytes (e.g., HaCaT) or Fibroblasts (e.g., HSFs)

  • Cell culture medium and supplements

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

  • Sterile pipette tips (e.g., p200)

  • This compound peptide stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment:

    • Replace the PBS with a fresh cell culture medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µg/mL).

  • Image Acquisition:

    • Capture images of the scratch in each well at time 0.

    • Incubate the plate at 37°C in a humidified incubator.

    • Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment group relative to the initial wound area.

Mandatory Visualization

Tiger17_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection 1. Swell & Deprotect Coupling Amino Acid Coupling Elongation Chain Elongation Coupling->Elongation Repeat Deprotection->Coupling 2. Couple Fmoc-AA LinearPeptide Linear this compound Precursor Elongation->LinearPeptide Final Deprotection Cleavage Cleavage & Deprotection LinearPeptide->Cleavage Cyclization Cyclization (Oxidation) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalProduct Pure this compound Peptide Characterization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound peptide.

Tiger17_Signaling_Pathways cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_tgf TGF-β/Smad Pathway cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates TGFb TGF-β1 Secretion Receptor->TGFb Induces MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription Gene Transcription MAPK->Transcription TGFbR TGF-β Receptor TGFb->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Binds SmadComplex Smad2/3/4 Complex SmadComplex->Transcription Proliferation Cell Proliferation & Migration Transcription->Proliferation Cytokine Cytokine Release (IL-6) Transcription->Cytokine

Caption: Signaling pathways activated by this compound in wound healing.

References

Application Notes and Protocols: In Vivo Experimental Models for Evaluating the Efficacy of Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiger17 is a synthetic 11-amino acid peptide derived from tigerinins, which are naturally found in the skin secretions of the frog Fejervarya cancrivora.[1][2] Current scientific literature predominantly highlights the potent wound-healing properties of this compound.[1][3][4] Its mechanism of action in tissue regeneration involves the promotion of proliferation and migration of keratinocytes and fibroblasts, recruitment of macrophages, and modulation of key signaling pathways such as MAPK and TGF-β1.[4][5] While some antimicrobial peptides have demonstrated anticancer activities, it is important to note that as of the current body of scientific literature, this compound has been primarily investigated for wound healing, and its efficacy as an anticancer agent has not been established in published in vivo studies.[6][7]

These application notes and protocols are designed to provide a comprehensive framework for researchers interested in investigating the potential anticancer efficacy of this compound. The following sections detail hypothetical in vivo experimental models, including cell line-derived xenografts, patient-derived xenografts, and syngeneic models, which are standard preclinical tools for evaluating novel cancer therapeutics.[8][9][10]

Hypothetical Mechanism of Action in Oncology

Based on its established role in wound healing, the hypothetical anticancer effects of this compound could be mediated through several mechanisms:

  • Modulation of Cell Proliferation and Migration: The MAPK and TGF-β1 signaling pathways, which this compound is known to activate, are crucial in both wound healing and cancer progression.[3][5] Depending on the cellular context, activation of these pathways could potentially inhibit the proliferation and migration of certain cancer cells.

  • Immunomodulatory Effects: this compound's ability to recruit macrophages to the site of injury could be explored for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.[4][5]

  • Direct Cytotoxicity: As a peptide with antimicrobial properties, this compound may possess direct cytotoxic effects on cancer cells by disrupting their cell membranes, a common mechanism for some anticancer peptides.[6][7]

Proposed In Vivo Experimental Models

To investigate the potential anticancer efficacy of this compound, a tiered approach using different in vivo models is recommended.

Cell Line-Derived Xenograft (CDX) Model

CDX models are a foundational tool in preclinical oncology for initial efficacy screening of novel compounds.[8] These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[11]

Experimental Protocol: Subcutaneous CDX Model

  • Cell Line Selection and Culture:

    • Select a human cancer cell line relevant to the cancer type of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer, U87 for glioblastoma).

    • Culture the cells in the recommended medium and conditions until they reach 80-90% confluency.

    • Harvest the cells and perform a cell count and viability assessment. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^7 cells/mL.[11]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), aged 6-8 weeks.[11][12]

    • Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[11]

    • Monitor the animals for tumor growth.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound at various predetermined doses (e.g., 1, 5, 10 mg/kg) via a relevant route (e.g., intravenous, intraperitoneal, or intratumoral injection).

    • Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).

    • Treat the mice according to a defined schedule (e.g., daily, three times a week) for a specified duration (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, and Western blot for pathway analysis).

Patient-Derived Xenograft (PDX) Model

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.[13][14]

Experimental Protocol: PDX Model

  • Tumor Tissue Acquisition and Implantation:

    • Obtain fresh tumor tissue from consenting patients under ethical approval.

    • Implant small fragments of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[12][15]

  • Tumor Propagation and Cohort Establishment:

    • Once the initial tumors (P0 generation) reach a certain size, they are passaged into new cohorts of mice to generate sufficient numbers for the efficacy study.[12]

  • Treatment and Efficacy Evaluation:

    • Follow a similar treatment and evaluation protocol as described for the CDX model.

Syngeneic Model

Syngeneic models utilize the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background.[16][17] These models are essential for evaluating the immunomodulatory effects of a therapeutic agent.[10][18]

Experimental Protocol: Syngeneic Model

  • Cell Line and Animal Selection:

    • Choose a murine cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer, MC38 colon adenocarcinoma) and the corresponding immunocompetent mouse strain (e.g., C57BL/6 for B16-F10 and MC38, BALB/c for 4T1).[16][19]

  • Tumor Implantation and Treatment:

    • Follow the tumor implantation and treatment protocols as described for the CDX model.

  • Immune System Analysis:

    • In addition to tumor growth, analyze the immune cell populations within the tumor and spleen by flow cytometry to assess changes in T cells, macrophages, and other immune cells.[19]

    • Measure cytokine levels in the tumor microenvironment and serum.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables.

Table 1: Hypothetical Efficacy of this compound in a CDX Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEM
Vehicle Control-1500 ± 150-1.5 ± 0.2
This compound11200 ± 120201.2 ± 0.15
This compound5800 ± 9046.70.8 ± 0.1
This compound10500 ± 6066.70.5 ± 0.08
Positive ControlX400 ± 5073.30.4 ± 0.05

Table 2: Hypothetical Immune Cell Infiltration in a Syngeneic Model

Treatment GroupDose (mg/kg)CD8+ T cells (% of CD45+ cells)Tumor-Associated Macrophages (% of CD45+ cells)
Vehicle Control-5 ± 1.230 ± 4.5
This compound515 ± 2.520 ± 3.1
Positive ControlY20 ± 3.015 ± 2.8

Visualizations

Signaling Pathways

Tiger17_Signaling_Pathways cluster_0 This compound cluster_1 Cell Membrane cluster_2 MAPK Pathway cluster_3 TGF-β/Smad Pathway cluster_4 Cellular Response This compound This compound Receptor Receptor This compound->Receptor TGFB1 TGF-β1 This compound->TGFB1 induces secretion RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 Smad4 Smad4 pSmad23->Smad4 Smad4->Proliferation Smad4->Migration

Caption: Known signaling pathways activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Model Selection cluster_1 Tumor Establishment cluster_2 Treatment Phase cluster_3 Efficacy Evaluation CDX CDX Model (Immunodeficient Mice) Implantation Tumor Cell/Tissue Implantation CDX->Implantation PDX PDX Model (Immunodeficient Mice) PDX->Implantation Syngeneic Syngeneic Model (Immunocompetent Mice) Syngeneic->Implantation Randomization Randomization into Treatment Groups Implantation->Randomization Treatment This compound / Vehicle / Positive Control Administration Randomization->Treatment Tumor_Measurement Tumor Volume & Body Weight Monitoring Treatment->Tumor_Measurement Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers, Immune Profiling Tumor_Measurement->Endpoint

Caption: General workflow for in vivo efficacy testing.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's potential anticancer efficacy. While its established role in wound healing provides a mechanistic rationale for such investigations, it is crucial to conduct rigorous in vivo studies, such as those outlined, to validate any anticancer activity. The selection of appropriate animal models will be critical in elucidating the direct cytotoxic and potential immunomodulatory effects of this compound in an oncological context.

References

Application Notes and Protocols: Optimal Concentration of Tiger17 for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiger17 is a synthetic cyclic peptide containing 11 amino acid residues (c[WCKPKPKPRCH-NH2]), derived from tigerinins found in the skin secretions of the frog Fejervarya cancrivora.[1][2] This peptide has demonstrated significant potential as a potent agent in promoting wound healing.[2][3] In vitro studies have shown that this compound exerts its effects by stimulating the proliferation and migration of key skin cells, such as keratinocytes and fibroblasts, and by modulating the inflammatory response through macrophage activity.[4][5] The mechanism of action involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/Smad signaling pathways, leading to the release of crucial cytokines like TGF-β1 and Interleukin-6 (IL-6).[4][6]

These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro cell culture assays, enabling researchers to effectively harness its therapeutic potential in their studies.

Data Presentation: Efficacy of this compound in a Concentration-Dependent Manner

The following tables summarize the quantitative data from in vitro studies, illustrating the dose-dependent effects of this compound on different cell types and biological processes. The optimal concentration range for this compound in these assays is typically between 2.5 and 20 µg/ml.[4]

Table 1: Effect of this compound on Cell Proliferation (MTT Assay)

Cell LineThis compound Concentration (µg/ml)Incubation Time (hours)Observation
Human Keratinocytes (HaCaT)2.5, 5, 10, 2024Increased cell proliferation in a concentration-dependent manner.[4][7]
Human Skin Fibroblasts (HSFs)2.5, 5, 10, 2024Increased cell proliferation in a concentration-dependent manner.[7][8]
Murine Macrophages (RAW264.7)2.5, 5, 10, 2024Little to no effect on cell proliferation.[4][7]

Table 2: Effect of this compound on Cytokine Secretion in Murine Macrophages (RAW264.7)

CytokineThis compound Concentration (µg/ml)Incubation Time (hours)Result
TGF-β12.516118.31% increase in secretion.[4]
516137.72% increase in secretion.[4]
1016156.65% increase in secretion.[4]
2016Significant increase, following a dose-dependent trend.[4]
IL-62.5, 5, 10, 2016Increased secretion in a concentration-dependent manner.[4]

Table 3: Activation of MAPK Signaling Pathway in Murine Macrophages (RAW264.7)

Phosphorylated ProteinThis compound Concentration (µg/ml)Incubation Time (hours)Observation
p-Erk2.51~0.3-fold increase.[4]
51~0.63-fold increase.[4]
101~1.67-fold increase.[4]
201~1.89-fold increase.[4]
p-JNK2.5, 5, 10, 201Increased phosphorylation in a concentration-dependent manner.[4]
p-p382.5, 5, 10, 201Increased phosphorylation in a concentration-dependent manner.[4]

Table 4: Activation of TGF-β/Smad Signaling Pathway in Murine Macrophages (RAW264.7)

Phosphorylated ProteinThis compound Concentration (µg/ml)Incubation TimeObservation
p-Smad22.5, 5, 10, 20Not specifiedIncreased activation in a concentration-dependent manner.[4]
p-Smad32.5, 5, 10, 20Not specifiedIncreased activation in a concentration-dependent manner.[4]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of keratinocytes, fibroblasts, and macrophages.

Materials:

  • HaCaT cells, HSFs, or RAW264.7 cells

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 2 x 10^4 cells/ml in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in sterile water or culture medium to achieve final concentrations of 2.5, 5, 10, and 20 µg/ml. A vehicle control (sterile water) should be included.

  • Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for 24 hours.

  • Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Cytokine Secretion Assay (ELISA)

This protocol measures the secretion of TGF-β1 and IL-6 from macrophages in response to this compound treatment.

Materials:

  • RAW264.7 cells

  • 24-well plates

  • Complete cell culture medium

  • This compound peptide stock solution

  • ELISA kits for TGF-β1 and IL-6

Procedure:

  • Seed RAW264.7 cells in a 24-well plate.

  • Treat the cells with this compound at final concentrations of 2.5, 5, 10, and 20 µg/ml for 16 hours. Include a vehicle control.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TGF-β1 and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to assess the activation of MAPK and Smad signaling pathways by detecting the phosphorylation of key proteins.

Materials:

  • RAW264.7 cells

  • 6-well plates

  • Complete cell culture medium

  • This compound peptide stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Erk, anti-Erk, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-Smad2, anti-Smad2, anti-p-Smad3, anti-Smad3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed RAW264.7 cells in 6-well plates.

  • Treat the cells with this compound at final concentrations of 2.5, 5, 10, and 20 µg/ml for 1 hour (for MAPK pathway) or as determined for the Smad pathway.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.

Visualizations

Signaling Pathways of this compound

Tiger17_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Receptor Receptor This compound->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway TGFB_Smad_Pathway TGF-β/Smad Pathway Receptor->TGFB_Smad_Pathway JNK JNK MAPK_Pathway->JNK Erk Erk MAPK_Pathway->Erk p38 p38 MAPK_Pathway->p38 Smad2 Smad2 TGFB_Smad_Pathway->Smad2 Smad3 Smad3 TGFB_Smad_Pathway->Smad3 Gene_Expression Gene Expression JNK->Gene_Expression Erk->Gene_Expression p38->Gene_Expression Smad2->Gene_Expression Smad3->Gene_Expression Cytokine_Release Cytokine Release (TGF-β1, IL-6) Gene_Expression->Cytokine_Release

Caption: Signaling pathways activated by this compound in macrophages.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Keratinocytes, Fibroblasts, Macrophages) Tiger17_Prep 2. Prepare this compound Dilutions (2.5, 5, 10, 20 µg/ml) Proliferation_Assay 3a. Cell Proliferation Assay (MTT) - Incubate for 24h Tiger17_Prep->Proliferation_Assay Cytokine_Assay 3b. Cytokine Secretion Assay (ELISA) - Incubate for 16h Tiger17_Prep->Cytokine_Assay Signaling_Assay 3c. Signaling Pathway Analysis (Western Blot) - Incubate for 1h Tiger17_Prep->Signaling_Assay Data_Quant 4. Data Quantification - Absorbance, Concentration, Band Intensity Proliferation_Assay->Data_Quant Cytokine_Assay->Data_Quant Signaling_Assay->Data_Quant Optimal_Conc 5. Determine Optimal Concentration Data_Quant->Optimal_Conc

Caption: Workflow for determining the optimal concentration of this compound.

References

Protocol for Topical Application of Tiger17 in Murine Wound Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the topical application of the synthetic peptide Tiger17 in a murine full-thickness dermal wound model. This compound, a cyclic 11-amino acid peptide (c[WCKPKPKPRCH-NH2]), has demonstrated significant potential in accelerating wound healing.[1][2][3][4] These protocols are intended for researchers in wound healing, tissue regeneration, and drug development.

Introduction

This compound has been shown to promote wound healing by influencing multiple stages of the repair process.[1] It induces the recruitment of macrophages to the wound site during the inflammatory stage, promotes the proliferation and migration of keratinocytes and fibroblasts, leading to enhanced re-epithelialization and granulation tissue formation, and aids in tissue remodeling. The mechanism of action involves the upregulation of transforming growth factor-beta 1 (TGF-β1) and interleukin-6 (IL-6), and the activation of the mitogen-activated protein kinases (MAPK) and Smad signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Human Keratinocyte (HaCaT) and Human Skin Fibroblast (HSF) Proliferation
This compound Concentration (µg/mL)HaCaT Cell Proliferation Increase (%)HSF Proliferation Increase (%)
2.52015
56040
1011060
2020095

Data extracted from Tang et al., 2014.

Table 2: In Vivo Efficacy of Topical this compound on Wound Closure in a Murine Full-Thickness Dermal Wound Model
Treatment GroupDay 2Day 4Day 7Day 9
Vehicle Control 84.1%74.0%56.7%34.1%
EGF (100 µg/mL) 73.9%52.3%24.9%14.3%
This compound (20 µg/mL) 67.3%45.6%8.9%5.9%

Data represents the percentage of the initial wound area remaining at each time point. Data extracted from Tang et al., 2014.

Experimental Protocols

Preparation of this compound Solution

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Aseptically reconstitute the lyophilized this compound peptide in sterile PBS to a final concentration of 20 µg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Store the solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Murine Full-Thickness Dermal Wound Model

Materials:

  • BALB/c mice (female, 6-8 weeks old, 18-22 g)

  • Anesthetic (e.g., 2% sodium pentobarbital)

  • Electric clippers

  • Betadine or other surgical scrub

  • 70% ethanol

  • Sterile surgical instruments (scissors, forceps)

  • 8-mm biopsy punch

  • Individual housing cages

Procedure:

  • Anesthetize the mice via intraperitoneal injection of sodium pentobarbital (B6593769) (0.1 mL/20 g body weight).

  • Once the desired level of anesthesia is confirmed (e.g., lack of pedal reflex), remove the dorsal hair using electric clippers.

  • Disinfect the exposed skin with betadine followed by 70% ethanol.

  • Create a full-thickness skin wound on the back of each mouse using a sterile 8-mm diameter biopsy punch.

  • House each mouse individually in a sterile cage post-surgery to prevent wound contamination and interference from other animals.

Topical Application of this compound

Materials:

  • This compound solution (20 µg/mL)

  • Vehicle control (sterile PBS)

  • Positive control (e.g., Epidermal Growth Factor (EGF) solution, 100 µg/mL)

  • Pipette and sterile tips

Procedure:

  • Randomly divide the wounded mice into three groups: Vehicle Control, Positive Control (EGF), and this compound.

  • Topically apply 20 µL of the corresponding solution directly onto the wound surface.

  • Administer the treatment twice daily.

  • Monitor the wounds by taking digital photographs on days 0, 2, 4, 7, and 9.

  • Use image analysis software (e.g., ImageJ) to measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound size.

Histological Analysis

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • On day 8 post-wounding, euthanize the mice and excise the entire wound, including a 0.5 cm margin of surrounding healthy skin.

  • Fix the tissue samples in 4% PFA for 24 hours at 4°C.

  • Dehydrate the samples through a graded series of ethanol.

  • Clear the tissue in xylene and embed in paraffin wax.

  • Section the paraffin blocks into 5 µm thick sections using a microtome.

  • Mount the sections on glass slides and perform H&E staining for visualization of tissue morphology, re-epithelialization, and granulation tissue formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_histology Histological Analysis prep_this compound Prepare this compound (20 µg/mL in PBS) application Topical Application (20 µL, twice daily) prep_this compound->application prep_controls Prepare Vehicle (PBS) & Positive Control (EGF) prep_controls->application anesthesia Anesthetize Mice (BALB/c) shaving Shave & Disinfect Dorsal Skin anesthesia->shaving wounding Create 8-mm Full-Thickness Wound shaving->wounding housing House Mice Individually wounding->housing grouping Randomize into Treatment Groups housing->grouping grouping->application monitoring Photograph Wounds (Days 0, 2, 4, 7, 9) application->monitoring analysis Analyze Wound Closure monitoring->analysis euthanasia Euthanize (Day 8) & Excise Wound monitoring->euthanasia fixation Fix, Dehydrate, & Embed in Paraffin euthanasia->fixation sectioning Section Tissue (5 µm) fixation->sectioning staining H&E Staining sectioning->staining

Caption: Experimental workflow for evaluating this compound in a murine wound model.

signaling_pathway This compound This compound macrophage Macrophage This compound->macrophage recruits keratinocyte Keratinocyte This compound->keratinocyte fibroblast Fibroblast This compound->fibroblast mapk MAPK Pathway This compound->mapk activates tgfb1 TGF-β1 macrophage->tgfb1 releases il6 IL-6 macrophage->il6 releases proliferation Proliferation keratinocyte->proliferation migration Migration keratinocyte->migration fibroblast->proliferation fibroblast->migration smad Smad Pathway tgfb1->smad activates mapk->proliferation mapk->migration smad->proliferation smad->migration re_epithelialization Re-epithelialization proliferation->re_epithelialization granulation Granulation Tissue Formation proliferation->granulation migration->re_epithelialization migration->granulation remodeling Tissue Remodeling re_epithelialization->remodeling granulation->remodeling

Caption: Signaling pathways activated by this compound in wound healing.

References

Application Notes and Protocols: Development of Tiger17-Loaded Electrospun Nanofibrous Mats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiger17, a synthetic 11-amino acid peptide, has demonstrated significant potential in promoting wound healing.[1][2] Its mechanism of action involves stimulating the production of crucial growth factors like Transforming Growth Factor-beta (TGF-β) and modulating the inflammatory response, which collectively accelerate tissue regeneration.[3] Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds that mimic the native extracellular matrix (ECM), providing an ideal environment for cell attachment, proliferation, and differentiation.[4][5] Loading this compound into electrospun nanofibrous mats made from biocompatible polymers such as Polycaprolactone (PCL) and Cellulose Acetate (CA) offers a promising strategy for developing advanced wound dressings that provide sustained local delivery of the therapeutic peptide.[6][7]

These application notes provide a comprehensive overview of the development of this compound-loaded electrospun nanofibrous mats, including detailed experimental protocols and characterization data.

I. Materials and Methods

Materials
  • Polycaprolactone (PCL)

  • Cellulose Acetate (CA)

  • This compound Peptide (c[WCKPKPKPRCH-NH2])

  • Solvents: Acetone, N,N-Dimethylformamide (DMF), Chloroform (CDCl3)

  • Phosphate Buffered Saline (PBS)

  • Human Keratinocytes (HaCaT cells)

  • Human Dermal Fibroblasts (HDFs)

  • Cell Culture Media and Reagents

Preparation of Electrospinning Solutions

A blended solution of PCL and CA is prepared to achieve a final polymer concentration suitable for electrospinning. A common ratio for the polymer blend is a 3:1 (w/w) of 14% PCL to 10% CA.[6]

Protocol:

  • Prepare a 14% (w/v) PCL solution by dissolving PCL in a suitable solvent system (e.g., Chloroform:DMF).

  • Prepare a 10% (w/v) CA solution by dissolving CA in a suitable solvent system (e.g., Acetone:DMF).

  • Mix the PCL and CA solutions at a 3:1 ratio to obtain the final polymer blend solution.

  • Add this compound to the polymer solution at the desired concentration (e.g., 0.1% w/w of the total polymer weight) and stir until a homogenous solution is obtained.

Electrospinning Process

The this compound-loaded polymer solution is electrospun to fabricate nanofibrous mats. The process parameters need to be optimized to obtain uniform, bead-free nanofibers.

Protocol:

  • Load the this compound-polymer solution into a syringe fitted with a metallic needle.

  • Set up the electrospinning apparatus with a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil).

  • Apply a high voltage to the needle tip.

  • Pump the solution at a constant flow rate.

  • Collect the nanofibers on the collector.

  • Dry the nanofibrous mats under vacuum to remove any residual solvent.

Table 1: Electrospinning Parameters for PCL/CA Nanofibers

ParameterValueReference
Polymer Ratio (PCL:CA)14%:10% wt (3:1)[6]
Applied Voltage24.7 kV[6]
Flow Rate3.2 mL/h[6]
Needle-to-Collector Distance21 cm[6]
Characterization of Nanofibrous Mats

The fabricated mats are characterized for their physicochemical properties.

1.4.1 Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and determine the diameter of the electrospun nanofibers.

Protocol:

  • Mount a small section of the nanofibrous mat on an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold or platinum).

  • Image the sample using an SEM.

  • Measure the diameter of at least 100 individual fibers from the SEM images using image analysis software (e.g., ImageJ) to determine the average fiber diameter and distribution.

1.4.2 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the polymer and the encapsulated peptide and to identify any potential chemical interactions.

Protocol:

  • Obtain FTIR spectra of the pure polymers (PCL, CA), pure this compound, and the this compound-loaded nanofibrous mat.

  • Analyze the spectra for characteristic peaks of each component and any shifts that may indicate interactions.

1.4.3 Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and miscibility of the components in the nanofibers.

Protocol:

  • Perform TGA by heating the samples from room temperature to a high temperature (e.g., 600°C) at a constant heating rate in a nitrogen atmosphere.

  • Perform DSC by heating the samples, followed by cooling and a second heating cycle to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

1.4.4 Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) of this compound in the nanofibers is determined to quantify the amount of peptide successfully loaded.

Protocol:

  • Weigh a known amount of the this compound-loaded nanofibrous mat.

  • Dissolve the mat in a suitable solvent that dissolves both the polymers and the peptide.

  • Quantify the amount of this compound in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a UV-Vis spectrophotometer with a standard curve.

  • Calculate the EE% using the following formula: EE% = (Actual amount of this compound in nanofibers / Theoretical amount of this compound) x 100

In-Vitro Release Study

The release profile of this compound from the nanofibrous mats is evaluated in a simulated physiological environment.

Protocol:

  • Cut a known weight of the this compound-loaded nanofibrous mat into small pieces.

  • Immerse the samples in a known volume of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected aliquots using HPLC or a suitable protein assay.

  • Calculate the cumulative percentage of this compound released over time.

II. Biological Assays

Cell Proliferation Assay

The effect of the released this compound on the proliferation of skin cells (keratinocytes and fibroblasts) is assessed.

Protocol:

  • Seed HaCaT cells or HDFs in 96-well plates at a suitable density.

  • After 24 hours, replace the medium with a medium containing different concentrations of this compound released from the nanofibrous mats (collected from the in-vitro release study) or with standard this compound solutions.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Assess cell proliferation using a standard assay such as the MTT or WST-1 assay.

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell proliferation relative to the control (cells treated with a medium without this compound).

Cell Migration (Scratch) Assay

The ability of this compound to promote the migration of skin cells is evaluated using a scratch assay.

Protocol:

  • Grow HaCaT cells or HDFs to confluence in 6-well plates.

  • Create a "scratch" or a cell-free gap in the confluent monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add a medium containing the released this compound or standard this compound solutions.

  • Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.

III. Data Presentation

Table 2: Physicochemical Characterization of this compound-Loaded Nanofibrous Mats

ParameterResult
Average Fiber Diameter194 - 278 nm[8]
MorphologyBead-free, uniform fibers[8]
Encapsulation EfficiencyData not available in the provided search results
Thermal Decomposition (TGA)Data not available in the provided search results
Glass Transition Temp. (DSC)Data not available in the provided search results

Table 3: In-Vitro Release Profile of this compound from Nanofibrous Mats

Time (hours)Cumulative Release (%)
1Data not available in the provided search results
6Data not available in the provided search results
12Data not available in the provided search results
24Data not available in the provided search results
48Data not available in the provided search results
72Data not available in the provided search results

Table 4: Biological Activity of this compound

AssayCell TypeThis compound Concentration (µg/mL)Result (Increase in Proliferation/Migration)Reference
ProliferationHaCaT2.520%[3]
560%[3]
10110%[3]
20200%[3]
ProliferationHSFs2.515%[3]
540%[3]
1060%[3]
2095%[3]
MigrationHaCaT20Significant increase after 24h[3]

IV. Visualizations

Signaling Pathway of this compound in Wound Healing

Tiger17_Signaling_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage activates TGFb1 TGF-β1 Macrophage->TGFb1 releases TGFb_Receptor TGF-β Receptor MAPK_Pathway MAPK Signaling (JNK, Erk, p38) TGFb_Receptor->MAPK_Pathway activates TGFb1->TGFb_Receptor binds to Fibroblast Fibroblast MAPK_Pathway->Fibroblast stimulates Keratinocyte Keratinocyte MAPK_Pathway->Keratinocyte stimulates Proliferation Proliferation Fibroblast->Proliferation Migration Migration Fibroblast->Migration Keratinocyte->Proliferation Keratinocyte->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: this compound signaling pathway in wound healing.

Experimental Workflow for Developing this compound-Loaded Nanofibrous Mats

Experimental_Workflow Preparation 1. Preparation of PCL/CA/Tiger17 Solution Electrospinning 2. Electrospinning Preparation->Electrospinning Characterization 3. Physicochemical Characterization Electrospinning->Characterization InVitro_Release 4. In-Vitro Release Study Electrospinning->InVitro_Release Final_Product This compound-Loaded Nanofibrous Mat Electrospinning->Final_Product SEM SEM Characterization->SEM FTIR FTIR Characterization->FTIR Thermal TGA/DSC Characterization->Thermal EE Encapsulation Efficiency Characterization->EE Biological_Assays 5. Biological Assays InVitro_Release->Biological_Assays Proliferation Cell Proliferation Biological_Assays->Proliferation Migration Cell Migration Biological_Assays->Migration

Caption: Workflow for this compound-loaded mat development.

References

Application Notes and Protocols for Measuring Tiger17-Induced Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tiger17 is a novel peptide that has been identified as a potential mitogen, capable of inducing cell proliferation in various cell lines. The ability to accurately and reliably measure the proliferative effects of this compound is crucial for its characterization, mechanism of action studies, and potential therapeutic development. This document provides detailed protocols for three commonly used and robust assays to quantify cell proliferation: the MTT assay, the BrdU incorporation assay, and the CFSE cell division assay. Additionally, it outlines a potential signaling pathway that may be activated by this compound, leading to cell proliferation.

MTT Assay: Measuring Cell Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Presentation
This compound Conc. (nM)Absorbance (570nm) - Day 1Absorbance (570nm) - Day 2Absorbance (570nm) - Day 3
0 (Control)0.35 ± 0.040.52 ± 0.050.75 ± 0.06
10.42 ± 0.030.68 ± 0.041.10 ± 0.08
100.55 ± 0.050.95 ± 0.071.65 ± 0.10
1000.68 ± 0.061.25 ± 0.092.10 ± 0.12
10000.70 ± 0.051.28 ± 0.102.15 ± 0.11

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add this compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H I Data Analysis H->I

MTT Assay Experimental Workflow

BrdU Incorporation Assay: Measuring DNA Synthesis

The BrdU (Bromodeoxyuridine) assay measures the incorporation of this pyrimidine (B1678525) analog into newly synthesized DNA of replicating cells. This is a direct measure of S-phase DNA synthesis.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells with this compound.

  • BrdU Labeling:

    • Prepare a 10X BrdU labeling solution (typically 100 µM in complete medium).

    • Add 10 µL of 10X BrdU solution to each well (final concentration 10 µM).

    • Incubate for 2-24 hours at 37°C.

  • Cell Fixation and Denaturation:

    • Carefully remove the medium.

    • Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access.

  • Antibody Incubation:

    • Wash the plate 3 times with a wash buffer.

    • Add 100 µL of a diluted anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Incubate for 60-90 minutes at room temperature.

  • Substrate Addition and Data Acquisition:

    • Wash the plate 3 times with a wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP).

    • Incubate until a color change is apparent (5-30 minutes).

    • Add 50 µL of a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation
This compound Conc. (nM)Absorbance (450nm) - 24h% Proliferation vs Control
0 (Control)0.22 ± 0.03100%
10.31 ± 0.04141%
100.58 ± 0.06264%
1000.85 ± 0.09386%
10000.88 ± 0.08400%

Experimental Workflow

BrdU_Workflow A Seed & Treat Cells with this compound B Add BrdU Labeling Reagent A->B C Incubate (2-24h) B->C D Fix and Denature Cells C->D E Add Anti-BrdU Antibody D->E F Incubate (60-90 min) E->F G Add Substrate F->G H Add Stop Solution G->H I Read Absorbance at 450nm H->I

BrdU Assay Experimental Workflow

CFSE Cell Division Assay: Tracking Cell Generations

The CFSE (Carboxyfluorescein succinimidyl ester) assay allows for the tracking of cell divisions. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division, which can be analyzed by flow cytometry.

Experimental Protocol
  • CFSE Labeling:

    • Resuspend cells in pre-warmed PBS at a concentration of 1x10^6 cells/mL.

    • Add CFSE stock solution to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells 3 times with complete medium to remove unbound CFSE.

  • Cell Seeding and Treatment:

    • Resuspend the labeled cells in complete medium and seed them in a 6-well plate.

    • Allow cells to attach for a few hours or overnight.

    • Treat the cells with the desired concentrations of this compound.

  • Incubation and Cell Harvest:

    • Incubate for a period long enough to allow for several cell divisions (e.g., 3-5 days).

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer (PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting at 488 nm and detecting emission at ~520 nm (FITC channel).

    • A non-proliferating control (treated with a cytostatic agent or kept at 4°C) should be included to mark the position of the undivided parent generation.

Data Presentation
This compound Conc. (nM)% Divided CellsProliferation Index
0 (Control)15.2 ± 2.51.1
1035.8 ± 3.11.6
10078.5 ± 4.22.8
100082.1 ± 3.93.1

Logical Workflow

CFSE_Workflow cluster_labeling Cell Labeling cluster_culture Cell Culture cluster_analysis Analysis A Label Cells with CFSE B Quench and Wash A->B C Seed Labeled Cells B->C D Treat with this compound C->D E Incubate (3-5 Days) D->E F Harvest and Stain E->F G Analyze via Flow Cytometry F->G H Quantify Cell Generations G->H

CFSE Assay Logical Workflow

Hypothesized this compound Signaling Pathway

Many peptide mitogens induce cell proliferation through the activation of receptor tyrosine kinases (RTKs) and subsequent downstream signaling cascades, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_nucleus Nucleus This compound This compound Peptide Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TranscriptionFactors Translocation CellCycle Cell Cycle Progression (Cyclins, CDKs) TranscriptionFactors->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Application Notes and Protocols: Immunohistochemical Analysis of Tiger17-Treated Wound Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunohistochemical analysis of wound tissue treated with the novel peptide, Tiger17. This document outlines the scientific basis for this compound's therapeutic action, detailed protocols for key experiments, and data presentation guidelines to facilitate reproducible and robust research in the field of wound healing.

Introduction to this compound

This compound is a synthetic cyclic peptide, c[WCKPKPKPRCH-NH2], designed based on the naturally occurring tigerinin peptides found in the skin secretions of the frog Fejervarya cancrivora.[1][2] It has demonstrated potent wound healing capabilities in pre-clinical studies.[3][4][5] this compound accelerates wound closure by influencing multiple stages of the healing process, including inflammation, cell proliferation, and tissue remodeling. Its mechanism of action involves the recruitment of macrophages, promotion of keratinocyte and fibroblast proliferation and migration, and modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/Smad pathways.

Key Biological Effects of this compound in Wound Healing

Immunohistochemical analysis of this compound-treated wound tissue allows for the visualization and quantification of its effects on various cellular and molecular components of the healing process. Key markers and their significance are summarized below:

  • Macrophage Infiltration (F4/80): this compound treatment leads to a significant increase in the recruitment of macrophages to the wound site, which is crucial for clearing debris and orchestrating the subsequent phases of healing.

  • Myofibroblast Differentiation (α-Smooth Muscle Actin, α-SMA): The peptide enhances the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-SMA. These cells are essential for wound contraction.

  • Growth Factor Expression (TGF-β1): this compound stimulates the release of TGF-β1, a key cytokine that regulates cell proliferation, differentiation, and extracellular matrix deposition.

Data Presentation

Quantitative data from the analysis of this compound-treated wound tissue should be presented in a clear and organized manner to allow for easy comparison between treatment groups.

Table 1: Cellular Proliferation in Response to this compound

Cell TypeThis compound Concentration (µg/mL)Proliferation Increase (%)
HaCaT Keratinocytes2.520
560
10110
20200
Human Skin Fibroblasts (HSFs)2.515
540
1060
2095

Data summarized from in vitro studies.

Table 2: Cytokine Secretion by RAW264.7 Macrophages after this compound Treatment

CytokineThis compound Concentration (µg/mL)Fold Increase (vs. Control)
TGF-β12.5~2.5
5~7
10~12
20~13
IL-62.5Significant Increase
5Significant Increase
10Significant Increase
20Significant Increase

Data represents the fold increase in cytokine secretion after 18 hours of treatment.

Table 3: Immunohistochemical Quantification of Cellular Markers in Wound Tissue (Day 9 Post-Wounding)

MarkerTreatment GroupPositive Cells per Field
F4/80 (Macrophages)Vehicle~7
This compound~43
α-SMA (Myofibroblasts)Vehicle~60
This compound~195

Quantification from a murine full-thickness dermal wound model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure consistency and reproducibility.

Murine Full-Thickness Dermal Wound Model

This protocol describes the creation of a full-thickness excisional wound in a murine model to evaluate the efficacy of this compound.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, sodium pentobarbital)

  • Electric razor and razor blade

  • Povidone-iodine and 70% isopropyl alcohol

  • Sterile biopsy punch (6-8 mm diameter)

  • Sterile scissors and forceps

  • This compound peptide solution (in a suitable vehicle, e.g., PBS)

  • Vehicle control (e.g., PBS)

  • Wound dressing (optional)

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave the dorsal skin of the mouse and clean the area with povidone-iodine followed by 70% alcohol.

  • Create a full-thickness wound by firmly pressing a sterile biopsy punch through the skin and removing the tissue with sterile scissors and forceps.

  • Topically apply the this compound solution or vehicle control to the wound.

  • House mice individually to prevent wound disruption.

  • Monitor the wound closure daily and collect tissue samples at specified time points (e.g., days 3, 7, 9) for analysis.

Immunohistochemistry (IHC)

This protocol outlines the general steps for immunohistochemical staining of paraffin-embedded wound tissue sections. Specific antibody details and conditions should be optimized.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) wound tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking solution (e.g., normal serum from the species of the secondary antibody)

  • Primary antibodies (e.g., anti-F4/80, anti-α-SMA, anti-TGF-β1)

  • Biotinylated secondary antibody

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave, pressure cooker) for 10-20 minutes. Allow to cool.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking: Apply blocking solution for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Signal Amplification: Incubate with ABC reagent for 30 minutes.

  • Visualization: Apply DAB substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Western Blotting for MAPK Signaling

This protocol is for the analysis of MAPK pathway activation in macrophages treated with this compound.

Materials:

  • RAW264.7 macrophage cell line

  • This compound peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat RAW264.7 cells with various concentrations of this compound. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

ELISA for TGF-β1 and IL-6

This protocol describes the quantification of TGF-β1 and IL-6 in the supernatant of this compound-treated macrophages.

Materials:

  • ELISA kits for TGF-β1 and IL-6

  • Supernatants from this compound-treated RAW264.7 cells

  • Microplate reader

Procedure:

  • Sample Preparation: For TGF-β1 ELISA, activate latent TGF-β1 in the samples by acidification followed by neutralization, as per the kit instructions.

  • Assay Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the cytokines based on the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the analysis of this compound-treated wound tissue.

Tiger17_Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assays cluster_analysis Analysis wound_model Murine Full-Thickness Dermal Wound Model treatment Topical Application of This compound or Vehicle wound_model->treatment tissue_collection Wound Tissue Collection (Days 3, 7, 9) treatment->tissue_collection ihc Immunohistochemistry (F4/80, α-SMA, TGF-β1) tissue_collection->ihc cell_culture Cell Culture (Macrophages, Keratinocytes, Fibroblasts) in_vitro_treatment This compound Treatment cell_culture->in_vitro_treatment proliferation_assay Proliferation Assay in_vitro_treatment->proliferation_assay cytokine_assay ELISA for TGF-β1 & IL-6 in_vitro_treatment->cytokine_assay western_blot Western Blot for MAPK Signaling in_vitro_treatment->western_blot data_analysis Statistical Analysis proliferation_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis quantification Image Analysis and Cell Counting ihc->quantification quantification->data_analysis

Caption: Experimental workflow for evaluating this compound in wound healing.

Tiger17_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Macrophage) cluster_mapk MAPK Pathway cluster_tgf_smad TGF-β/Smad Pathway cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor MAPKKK MAPKKK Receptor->MAPKKK Cytokine_Secretion Increased Secretion of TGF-β1 and IL-6 Receptor->Cytokine_Secretion MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription Gene Transcription MAPK->Transcription TGFb_R TGF-β Receptor Smad2_3 p-Smad2/3 TGFb_R->Smad2_3 Phosphorylation Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Transcription Cytokine_Secretion->TGFb_R Autocrine/Paracrine

Caption: Signaling pathways activated by this compound in macrophages.

References

Application Notes and Protocols: Evaluating the Effect of Tiger17 on Cell Migration Using a Cell Scratch Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a cell scratch assay to investigate the effect of the peptide Tiger17 on cell migration. This information is intended for researchers in cell biology, pharmacology, and drug development.

Introduction

Cell migration is a fundamental biological process crucial for various physiological events, including wound healing, immune responses, and embryonic development. Dysregulation of cell migration is implicated in diseases such as cancer metastasis. The cell scratch assay, or wound healing assay, is a straightforward and widely used method to study collective cell migration in vitro. This assay allows for the qualitative and quantitative assessment of the effects of various compounds on the rate of wound closure in a confluent cell monolayer.

This compound is a peptide that has been shown to promote the proliferation and migration of various cell types, including keratinocytes and fibroblasts.[1][2][3] Its mechanism of action is linked to the activation of signaling pathways such as the Transforming Growth Factor-beta (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to play critical roles in cell migration and wound healing.[1][4][5]

This document outlines the materials and methods for performing a cell scratch assay to evaluate the pro-migratory effects of this compound. It also provides examples of data presentation and visualization of the experimental workflow and a relevant signaling pathway.

I. Experimental Protocols

This section details the step-by-step procedure for conducting a cell scratch assay to assess the impact of this compound on cell migration.

A. Materials

  • Cells: Adherent cell line of interest (e.g., HaCaT keratinocytes, Human Skin Fibroblasts (HSFs), Human Oral Mucosa Fibroblasts (hOMFs)).

  • Culture Medium: Appropriate complete culture medium for the chosen cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • This compound: Lyophilized peptide, to be reconstituted in sterile water or an appropriate buffer to create a stock solution.

  • Mitomycin C (optional): To inhibit cell proliferation.

  • Culture Plates: 6-well or 12-well tissue culture-treated plates.

  • Pipette Tips: Sterile 200 µL or 1000 µL pipette tips.

  • Microscope: Inverted microscope with a camera for image acquisition.

  • Image Analysis Software: Such as ImageJ or other suitable software for measuring the scratch area.

B. Cell Seeding

  • Culture the selected cells to approximately 80-90% confluency in a T-75 flask.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 6-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24 hours.[6][7][8] A typical seeding density is 2 x 10^5 to 5 x 10^5 cells/well for a 6-well plate, but this should be optimized for the specific cell line.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

C. Performing the Scratch Assay

  • Once the cells have formed a confluent monolayer (typically after 24 hours), create a "scratch" or "wound" in the center of each well using a sterile 200 µL pipette tip.[6][8]

  • Apply firm, consistent pressure to ensure a clean, cell-free area is created. A straight line across the diameter of the well is recommended. For consistency, a cross-shaped scratch can also be made.[8][9]

  • After creating the scratch, gently wash the wells twice with sterile PBS to remove any detached cells and debris.[6][7][8]

  • Replace the PBS with a fresh complete culture medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same solvent used to dissolve this compound) and a negative control (medium alone).

  • To distinguish between cell migration and proliferation, an optional step is to add Mitomycin C (e.g., 5-10 µg/mL) to the medium for a short period before adding the test compounds to inhibit cell division.[1][7]

D. Image Acquisition and Analysis

  • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This will serve as the 0-hour time point.

  • It is crucial to have reference points to ensure the same field of view is captured at each time point. This can be achieved by marking the bottom of the plate.

  • Incubate the plates and capture subsequent images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[8]

  • Quantify the area of the scratch at each time point using image analysis software like ImageJ.[10] The rate of cell migration can be determined by measuring the change in the width or area of the scratch over time.

E. Calculation of Wound Closure

The percentage of wound closure can be calculated using the following formula:

Wound Closure % = [(Initial Scratch Area - Scratch Area at Time T) / Initial Scratch Area] x 100

II. Data Presentation

Quantitative data from the cell scratch assay should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Migration (Scratch Area in µm²)

Treatment GroupTime 0 (µm²)Time 12h (µm²)Time 24h (µm²)Time 48h (µm²)
Vehicle Control500,000 ± 25,000420,000 ± 21,000310,000 ± 15,500150,000 ± 7,500
This compound (10 µg/mL)510,000 ± 25,500350,000 ± 17,500180,000 ± 9,00050,000 ± 2,500
This compound (20 µg/mL)495,000 ± 24,750290,000 ± 14,500110,000 ± 5,50015,000 ± 750

Data are presented as mean ± standard deviation.

Table 2: Percentage of Wound Closure with this compound Treatment

Treatment Group12h Closure (%)24h Closure (%)48h Closure (%)
Vehicle Control16.0%38.0%70.0%
This compound (10 µg/mL)31.4%64.7%90.2%
This compound (20 µg/mL)41.4%77.8%97.0%

III. Visualizations

Diagrams illustrating the experimental workflow and the underlying signaling pathways provide a clear visual representation of the study.

G cluster_prep Cell Preparation cluster_assay Scratch Assay cluster_acq Data Acquisition & Analysis seed Seed cells in multi-well plate confluency Incubate to form a confluent monolayer seed->confluency scratch Create a scratch with a pipette tip confluency->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with this compound or vehicle wash->treat image0 Image scratch at Time 0 treat->image0 incubate_image Incubate and image at regular intervals image0->incubate_image quantify Quantify scratch area using ImageJ incubate_image->quantify calculate Calculate % wound closure quantify->calculate

Caption: Experimental workflow for the cell scratch assay.

G This compound This compound TGF_beta_R TGF-β Receptor This compound->TGF_beta_R Activates Smad Smad2/3 TGF_beta_R->Smad Phosphorylates p_Smad p-Smad2/3 Smad_complex Smad Complex p_Smad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression (e.g., for migration proteins) Nucleus->Gene_expression Induces Cell_Migration Enhanced Cell Migration Gene_expression->Cell_Migration

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiger17 is an 11-amino-acid peptide, synthesized based on tigerinins found in the skin secretions of the frog Fejervarya cancrivora.[1][2] It is a potent agent for promoting skin wound healing.[1][3] this compound demonstrates broad-spectrum antimicrobial activity against a wide range of pathogens, including antibiotic-resistant bacteria such as MRSA and Pseudomonas aeruginosa.[4] Its mechanism of action involves the disruption of microbial membranes. This document provides detailed methodologies for assessing the antimicrobial properties of this compound, including protocols for determining its minimum inhibitory and bactericidal concentrations, evaluating its kill kinetics, and assessing its anti-biofilm activity.

Mechanism of Action

This compound's biological activities are twofold: it directly kills microbes and promotes wound healing. The antimicrobial action is attributed to its ability to disrupt the cell membranes of pathogens. Concurrently, it accelerates wound repair by stimulating the proliferation and migration of keratinocytes and fibroblasts. This is achieved through the activation of the MAPK signaling pathway and the increased production of transforming growth factor-beta (TGF-β), which are crucial for tissue regeneration.

cluster_0 Antimicrobial Action cluster_1 Wound Healing Promotion Tiger17_antimicrobial This compound BacterialMembrane Bacterial Cell Membrane Tiger17_antimicrobial->BacterialMembrane Interaction MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption Leads to CellLysis Cell Lysis MembraneDisruption->CellLysis Results in Tiger17_healing This compound Macrophages Macrophages Tiger17_healing->Macrophages Stimulates TGF_beta TGF-β1 Secretion Macrophages->TGF_beta MAPK_pathway MAPK Signaling Pathway Activation Macrophages->MAPK_pathway Fibroblasts_Keratinocytes Fibroblasts & Keratinocytes TGF_beta->Fibroblasts_Keratinocytes Activates MAPK_pathway->Fibroblasts_Keratinocytes Activates Proliferation_Migration Proliferation & Migration Fibroblasts_Keratinocytes->Proliferation_Migration WoundHealing Accelerated Wound Healing Proliferation_Migration->WoundHealing

Caption: Dual mechanism of this compound: antimicrobial action and wound healing.

Core Antimicrobial Assessment Methodologies

A comprehensive evaluation of this compound's antimicrobial potential involves a suite of in vitro assays. The following protocols are foundational for characterizing its antimicrobial profile.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) at a concentration that is at least twice the highest concentration to be tested. Filter-sterilize the stock solution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours culture), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB), to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (inoculum without this compound), and column 12 as the negative/sterility control (MHB without inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Data Presentation: Illustrative MIC Values for this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 259238
Staphylococcus aureus (MRSA)ATCC 4330016
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Candida albicansATCC 9002864

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_peptide Prepare this compound Stock add_peptide Add 200µL this compound to First Column prep_peptide->add_peptide prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_dilution Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->prep_dilution add_inoculum Add 100µL Inoculum to Test Wells prep_dilution->add_inoculum add_broth Add 100µL Broth to Wells serial_dilute Perform 2-fold Serial Dilutions add_broth->serial_dilute add_peptide->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. It is determined following an MIC assay.

Experimental Protocol

  • Perform MIC Assay: Conduct the MIC assay as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Enumeration and Interpretation:

    • After incubation, count the number of colony-forming units (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Illustrative MBC Values for this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureusATCC 25923816Bactericidal
E. coliATCC 259221632Bactericidal
P. aeruginosaATCC 2785332128Bacteriostatic

Note: An agent is considered bactericidal if the MBC is no more than four times the MIC. This data is illustrative.

start Perform MIC Assay subculture Aliquot from Clear Wells (MIC and Higher) start->subculture plate Spread Aliquots on Agar Plates subculture->plate incubate Incubate Agar Plates at 37°C for 18-24h plate->incubate count_cfu Count Colonies (CFU) incubate->count_cfu determine_mbc Determine MBC (≥99.9% Killing) count_cfu->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time. It provides valuable information on whether an agent is bactericidal or bacteriostatic and the concentration- and time-dependency of its activity.

Experimental Protocol

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a logarithmic growth phase, typically diluted to ~10⁵-10⁶ CFU/mL in a suitable broth (e.g., MHB).

  • Exposure:

    • Add this compound to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control (no peptide).

    • Incubate all tubes in a shaking incubator at 37°C.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), draw aliquots from each tube.

    • Perform serial dilutions of the aliquots in a sterile saline or buffer solution.

    • Plate the dilutions onto agar plates.

  • Incubation and Enumeration:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) is considered bactericidal activity.

Data Presentation: Illustrative Time-Kill Data for this compound against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.55.55.55.5
26.84.23.1<2.0
47.93.1<2.0<2.0
88.5<2.0<2.0<2.0
249.2<2.0<2.0<2.0

Note: This data is for illustrative purposes only.

cluster_sampling Sampling Over Time prep_inoculum Prepare Log-Phase Inoculum (~10^6 CFU/mL) add_peptide Add this compound at Various MIC Multiples prep_inoculum->add_peptide incubate Incubate at 37°C with Shaking add_peptide->incubate sample_t0 Sample at 0h incubate->sample_t0 sample_tx Sample at 2, 4, 8, 24h incubate->sample_tx dilute_plate Perform Serial Dilutions and Plate sample_t0->dilute_plate sample_tx->dilute_plate incubate_plates Incubate Plates for 24h dilute_plate->incubate_plates count_plot Count CFU and Plot Log10 CFU/mL vs. Time incubate_plates->count_plot

Caption: Workflow for the Time-Kill Kinetics assay.

Anti-Biofilm Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. This assay assesses the ability of this compound to either prevent biofilm formation or eradicate established biofilms.

Experimental Protocol: Crystal Violet Staining Method

A. Biofilm Inhibition Assay:

  • Preparation: Prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottomed plate.

  • Inoculation: Add a standardized bacterial suspension (~10⁶ CFU/mL) to the wells. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet and wash the wells again with PBS.

  • Quantification: Solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at 570 nm. The reduction in absorbance compared to the control indicates biofilm inhibition.

B. Biofilm Eradication Assay:

  • Biofilm Formation: First, grow biofilms in a 96-well plate for 24-48 hours as described above (steps 2-3 of the inhibition assay).

  • Treatment: After washing away planktonic cells, add fresh broth containing serial dilutions of this compound to the established biofilms.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Wash, stain, and quantify the remaining biofilm biomass using the crystal violet method as described above (steps 4-7 of the inhibition assay).

Data Presentation: Illustrative Anti-Biofilm Activity of this compound

Concentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
MIC9560
2 x MIC9985
4 x MIC9992

Note: This data is for illustrative purposes only.

cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification (Common Steps) inh_setup Add Bacteria + this compound to Plate inh_incubate Incubate 24-48h inh_wash Wash Planktonic Cells inh_incubate->inh_wash stain Stain with Crystal Violet inh_wash->stain erad_setup Grow Biofilm for 24-48h erad_wash Wash Planktonic Cells erad_setup->erad_wash erad_treat Add this compound to Biofilm erad_wash->erad_treat erad_incubate Incubate 24h erad_treat->erad_incubate erad_incubate->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Dye wash_stain->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs

Caption: Workflow for Anti-Biofilm assays (Inhibition and Eradication).

Conclusion

The methodologies detailed in these application notes provide a robust framework for the comprehensive assessment of this compound's antimicrobial properties. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a detailed profile of its efficacy against a range of microbial pathogens. This information is critical for the continued development of this compound as a potential therapeutic agent for treating infections and promoting wound healing.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the solid-phase synthesis of the Tiger17 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound and what makes its synthesis challenging?

A1: this compound is an 11-amino acid peptide with the sequence Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 (WCKPKPKPRCH-NH2), featuring a disulfide bridge between the two cysteine residues (Cys2 and Cys10).[1][2] The synthesis can be challenging due to several factors inherent to its sequence:

  • High proportion of basic and proline residues: The repeated Lys-Pro and Pro-Arg sequences can lead to steric hindrance and incomplete coupling reactions. Proline's unique cyclic structure can slow down reaction kinetics.[3]

  • Presence of bulky and sensitive amino acids: Arginine, with its bulky side chain protecting group, and Cysteine, which is prone to side reactions, can be difficult to incorporate efficiently.[3]

  • Potential for aggregation: Although short, the peptide contains residues that can promote the formation of secondary structures on the resin, leading to aggregation. This can block reactive sites and result in deletion sequences.

  • Disulfide bond formation: The final step of forming the disulfide bridge requires specific oxidation conditions and can sometimes lead to the formation of dimers or multimers.

Q2: My peptide-resin is showing poor swelling and I'm observing incomplete coupling. What could be the cause?

A2: Poor resin swelling and incomplete coupling are classic signs of on-resin peptide aggregation.[4] This occurs when the growing peptide chains interact with each other, forming stable secondary structures like β-sheets.[5] This aggregation prevents solvents and reagents from efficiently reaching the N-terminus of the peptide, leading to slow or failed coupling and deprotection steps.[4] This is a common issue in "difficult sequences" which may contain a high number of hydrophobic or β-branched amino acids.[6]

Q3: How can I detect peptide aggregation during synthesis?

A3: Several indicators can point to on-resin aggregation:

  • Visual Observation: The resin may shrink or fail to swell properly in the synthesis solvent.[4]

  • Colorimetric Tests: Standard tests for free amines, like the Kaiser or TNBS test, may give false negatives.[4] This is because the aggregated peptide chains block access to the N-terminal amine, even though the coupling reaction has not completed.

  • UV Monitoring in Automated Synthesizers: In continuous flow systems, a flattened and broadened Fmoc-deprotection UV profile can indicate aggregation.[4]

Q4: What are "pseudoproline dipeptides" and can they help in the synthesis of this compound?

A4: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are temporarily protected as a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure.[7] This structure mimics the "kink" that proline introduces into a peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[7][8][9] While this compound does not contain Ser or Thr, the concept of introducing structure-breaking elements is a key strategy for difficult sequences. Given the repetitive nature of the this compound sequence, aggregation is a potential issue where such strategies are relevant. Pseudoproline dipeptides have been shown to significantly improve yields, in some cases by up to 10-fold for highly aggregated sequences.[7]

Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser or TNBS test after coupling.

  • Presence of deletion sequences in the final product as identified by Mass Spectrometry.

  • Low overall yield of the crude peptide.[6]

Potential Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation 1. Change Solvent System: Switch from DMF to N-Methylpyrrolidone (NMP) or add chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl) to the solvent to disrupt secondary structures.[4][10] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective for hydrophobic peptides.[5] 2. Increase Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to help break up aggregates. Microwave-assisted synthesis can be particularly effective for this.[4][10][11] 3. Incorporate Structure-Disrupting Elements: For sequences prone to aggregation, the introduction of pseudoproline dipeptides or Hmb/Dmb protected amino acids every 6-7 residues can prevent hydrogen bond formation.[10]
Steric Hindrance 1. Double Couple: For difficult residues like Arginine or after a Proline, performing the coupling step twice can significantly improve efficiency and reduce deletion sequences.[3] 2. Use Stronger Coupling Reagents: Switch to more potent activators like HATU or HCTU.
Inefficient Deprotection 1. Modify Deprotection Reagent: If Fmoc deprotection is slow, consider switching to a solution containing DBU.[10] 2. Increase Deprotection Time/Repetitions: Extend the deprotection time or perform the deprotection step multiple times.
Issue 2: Low Purity of Crude Peptide

Symptoms:

  • Multiple peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry reveals side products with unexpected masses.

Potential Causes & Solutions:

CauseRecommended Solution
Side Reactions 1. Aspartimide Formation: If your sequence contains Asp, this can be a common side reaction. Using Hmb or Dmb backbone protection on the preceding amino acid can prevent this.[10] 2. Racemization: Cysteine and Histidine are particularly prone to racemization. Use of additives like HOBt or Oxyma Pure during coupling can minimize this. For microwave synthesis of peptides containing these residues, consider a lower coupling temperature.[4]
Incomplete Cleavage or Deprotection 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains the appropriate scavengers for the protecting groups used. For this compound, which contains Trp, Cys, and Arg, a standard TFA cocktail would include water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT). 2. Extend Cleavage Time: If protecting groups are difficult to remove, increase the cleavage time.
Oxidation of Sensitive Residues 1. Protect Methionine/Tryptophan: If your sequence contains these residues, ensure they are properly protected during synthesis and that scavengers are used during cleavage to prevent oxidation.

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using a microwave peptide synthesizer, which can help mitigate aggregation.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF.

    • Apply microwave power to reach 75-90°C for 3-5 minutes.[4]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (4-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave power to reach 75-90°C for 5-10 minutes.[4] For Cys and His residues, consider a lower temperature (e.g., 50°C) to minimize racemization.[4]

    • Wash the resin with DMF.

    • Note: For the Arginine coupling and the coupling following a Proline, a second coupling step (double coupling) is recommended.[3]

  • Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/DTT 92.5:2.5:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude peptide.

  • Disulfide Bond Formation:

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer).

    • Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond. Monitor the reaction by HPLC and MS.

    • Once the cyclization is complete, lyophilize the peptide.

  • Purification: Purify the crude cyclized peptide by reverse-phase HPLC.

Diagrams

G cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Loop Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Incomplete_Reaction Incomplete Reaction? (e.g., Positive Kaiser Test) Coupling->Incomplete_Reaction Wash2->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Coupled Incomplete_Reaction->Wash2 No Aggregation Suspected Aggregation Incomplete_Reaction->Aggregation Yes Solutions Implement Solutions: - Change Solvent (NMP) - Increase Temperature - Double Couple - Use Chaotropic Salts Aggregation->Solutions Solutions->Coupling Retry Step Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with an integrated troubleshooting loop for aggregation.

G cluster_causes Primary Causes cluster_solutions Corrective Actions Problem Problem: Low Yield & Purity Aggregation On-Resin Aggregation Problem->Aggregation IncompleteCoupling Incomplete Coupling/ Deprotection Problem->IncompleteCoupling SideReactions Side Reactions (e.g., Racemization) Problem->SideReactions ModifyConditions Modify Synthesis Conditions - Solvents (NMP, DMSO) - Temperature (Microwave) - Chaotropic Salts Aggregation->ModifyConditions BackboneMods Backbone Modification - Pseudoprolines - Hmb/Dmb Groups Aggregation->BackboneMods IncompleteCoupling->ModifyConditions OptimizeProtocol Optimize Protocol - Double Coupling - Stronger Reagents IncompleteCoupling->OptimizeProtocol SideReactions->OptimizeProtocol

References

Technical Support Center: Optimizing the Cleavage of Tiger17 from Synthesis Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Tiger17. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges associated with the cleavage of this compound from the synthesis resin.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound and what are its key features?

A1: this compound is a cyclic peptide containing 11 amino acid residues with the sequence H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2.[1][2][3] It is characterized by a disulfide bridge between the two cysteine (Cys) residues and a C-terminal amide.[2] These features, along with the presence of other sensitive residues like Tryptophan (Trp) and Arginine (Arg), necessitate careful optimization of the cleavage and deprotection steps.

Q2: Which type of resin is typically used for the synthesis of a C-terminally amidated peptide like this compound?

A2: For a C-terminally amidated peptide such as this compound, a Rink Amide resin is a common choice. This resin is designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).

Q3: What is a standard cleavage cocktail for a peptide with sensitive residues like this compound?

A3: A standard and effective cleavage cocktail for peptides containing sensitive residues like Cysteine, Tryptophan, and Arginine is a mixture of TFA, a trialkylsilane scavenger like triisopropylsilane (B1312306) (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with Cysteine, the addition of 1,2-ethanedithiol (B43112) (EDT) is often recommended to prevent oxidation and maintain the reduced state of the sulfhydryl groups.

Q4: What is the function of scavengers in the cleavage cocktail?

A4: During cleavage, the acid (TFA) removes protecting groups from the amino acid side chains, generating highly reactive cationic species. These carbocations can re-attach to electron-rich residues like Trp, Met, Tyr, and Cys, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive cations before they can modify the peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of this compound.

Problem 1: Low Yield of Cleaved Peptide

Potential Cause Recommended Solution
Incomplete Cleavage Reaction Extend the cleavage time. While 2-4 hours is typical, peptides with multiple Arg(Pbf) residues may require longer. Perform a small-scale trial cleavage and monitor the reaction progress over time using HPLC.
Insufficient Cleavage Cocktail Volume Ensure enough cleavage cocktail is used to fully swell the resin. A general guideline is 10 mL of cocktail per gram of peptide-resin.
Peptide Re-attachment to Resin This can occur with C-terminal Trp or other nucleophilic residues. Ensure the cleavage cocktail contains an effective scavenger like TIS. For particularly problematic sequences, consider adding EDT.
Peptide Precipitation Issues Highly basic peptides like this compound may be partially soluble in diethyl ether. To improve precipitation, concentrate the TFA filtrate to about 1-2 mL under a gentle stream of nitrogen before adding it to ice-cold ether. If precipitation is still poor, try chilling the ether suspension at -20°C for at least one hour.

Problem 2: Presence of Impurities and Side Products in Crude Peptide

Potential Cause Recommended Solution
Oxidation of Cysteine or Methionine If Met is present, oxidation to methionine sulfoxide (B87167) (mass +16 Da) can occur. Perform the cleavage under a nitrogen or argon atmosphere and use freshly prepared, high-purity reagents. For Cys-containing peptides like this compound, the inclusion of EDT in the cleavage cocktail is highly recommended to prevent disulfide bond scrambling and other oxidative side reactions.
Modification of Tryptophan The indole (B1671886) side chain of Trp can be modified by carbocations generated during cleavage. The use of scavengers like TIS is crucial. Using Fmoc-Trp(Boc)-OH during synthesis can also minimize side reactions.
Incomplete Removal of Protecting Groups If HPLC/MS analysis shows peaks corresponding to the peptide with protecting groups still attached, the cleavage time may be insufficient, especially for the Pbf group on Arginine. Extend the cleavage duration and re-analyze.
Aspartimide Formation Though not present in this compound, if your sequence contains Aspartic acid (Asp), it can cyclize to form an aspartimide, leading to epimerization and other side products. This is sequence-dependent and can be mitigated by using specific synthesis strategies.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Rink Amide Resin
  • Resin Preparation:

    • After synthesis, ensure the final N-terminal Fmoc group is removed.

    • Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) to remove residual DMF.

    • Dry the resin under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh. For 1 gram of resin, prepare 10 mL of the following mixture in a fume hood:

      • 9.25 mL Trifluoroacetic Acid (TFA)

      • 0.25 mL Triisopropylsilane (TIS)

      • 0.25 mL deionized water

      • 0.25 mL 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Stir or agitate the suspension at room temperature for 2-4 hours.

  • Peptide Isolation and Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small volume of fresh TFA (2 x 2 mL).

    • Combine the filtrates and reduce the volume to approximately 1-2 mL under a gentle stream of nitrogen.

    • Add the concentrated TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate the suspension at -20°C for 1 hour to maximize precipitation.

    • Centrifuge the suspension at 3000-4000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

    • After the final wash, dry the peptide pellet under vacuum to remove residual ether.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry (MS) to confirm the identity and purity.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_analysis Analysis Resin_Wash Wash Peptide-Resin (DCM) Resin_Dry Dry Resin (High Vacuum) Resin_Wash->Resin_Dry Add_Cocktail Add Cocktail to Resin Resin_Dry->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O/EDT) Prepare_Cocktail->Add_Cocktail React React for 2-4 hours (Room Temperature) Add_Cocktail->React Filter Filter to Remove Resin React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate in Cold Ether Concentrate->Precipitate Wash_Pellet Wash and Dry Pellet Precipitate->Wash_Pellet Analysis Analyze Crude Peptide (HPLC/MS) Wash_Pellet->Analysis

Caption: Experimental workflow for the cleavage of this compound peptide from solid-phase resin.

Troubleshooting_Logic Start Start Troubleshooting Low_Yield Issue: Low Peptide Yield? Start->Low_Yield Impurity Issue: Impurities Present? Low_Yield->Impurity No Check_Precipitation Precipitation Observed? Low_Yield->Check_Precipitation Yes Check_Mass Mass Spec Shows +16 Da or Other Adducts? Impurity->Check_Mass Yes Success Problem Resolved Impurity->Success No Sol_Precipitation Action: Concentrate TFA, Chill Ether Longer Check_Precipitation->Sol_Precipitation No Check_Cleavage_Time Cleavage Time > 4h? Check_Precipitation->Check_Cleavage_Time Yes Sol_Precipitation->Success Sol_Cleavage_Time Action: Extend Cleavage Time, Perform Trial Cleavage Check_Cleavage_Time->Sol_Cleavage_Time No Sol_Reattachment Action: Re-cleave with Optimized Scavengers Check_Cleavage_Time->Sol_Reattachment Yes Sol_Cleavage_Time->Success Sol_Reattachment->Success Sol_Oxidation Cause: Oxidation (Cys/Trp) Action: Use EDT, Cleave under N2 Check_Mass->Sol_Oxidation Yes Check_Protecting_Groups Mass Spec Shows Residual Protecting Groups? Check_Mass->Check_Protecting_Groups No Sol_Oxidation->Success Sol_Deprotection Cause: Incomplete Deprotection Action: Extend Cleavage Time Check_Protecting_Groups->Sol_Deprotection Yes Check_Protecting_Groups->Success No Sol_Deprotection->Success

Caption: A logical decision tree for troubleshooting common peptide cleavage issues.

References

Methods for improving the purity of synthetic Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Tiger17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a synthetic 11-amino acid cyclic peptide with a disulfide bridge between two cysteine residues.[1] It has shown potential in promoting wound healing.[2][3] High purity of synthetic this compound is crucial for obtaining accurate and reproducible results in biological assays and for ensuring safety in potential therapeutic applications. Impurities can interfere with the peptide's biological activity or introduce confounding variables into experiments. For clinical applications, a purity level of ≥98% is generally required.

Q2: What is the most common method for synthesizing this compound?

A2: The most common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).[2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support.

Q3: What are the typical impurities found in crude synthetic this compound?

A3: Crude synthetic this compound, directly after synthesis and cleavage from the resin, is a heterogeneous mixture. Common impurities include:

  • Truncated and Deletion Sequences: Peptides that are shorter than the full-length this compound due to incomplete amino acid coupling reactions.[4]

  • Incompletely Deprotected Peptides: Peptides that still have protecting groups attached to the amino acid side chains.

  • Oxidized Peptides: The tryptophan residue in this compound is susceptible to oxidation.

  • Incorrect Disulfide Bond Formation: Formation of dimers or multimers through intermolecular disulfide bonds instead of the desired intramolecular bond. Misfolded isomers with incorrect disulfide connectivity can also occur.

  • Racemized Peptides: The conversion of L-amino acids to D-amino acids can occur during synthesis.

  • Residual Synthesis Reagents: Contaminants from the synthesis and cleavage process, such as scavengers (e.g., triisopropylsilane) and cleavage agents (e.g., trifluoroacetic acid - TFA).[1]

Q4: What is the primary method for purifying synthetic this compound?

A4: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique separates the target peptide from impurities based on differences in their hydrophobicity.

Q5: How is the purity of this compound assessed after purification?

A5: The purity of the final this compound product is typically assessed using analytical RP-HPLC, which provides a chromatogram showing the main peptide peak and any remaining impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the purified peptide and to identify the mass of any co-eluting impurities.[2][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Problem 1: Low yield of purified this compound.
Possible Cause Recommended Solution
Poor synthesis efficiency Review the SPPS protocol. Ensure efficient coupling and deprotection steps. Consider using microwave-assisted SPPS for potentially higher yields.[7]
Precipitation of the peptide during purification Ensure the crude peptide is fully dissolved before injection. If solubility is an issue, try different dissolution solvents or adjust the pH. For peptides with disulfide bonds, basic buffers should generally be avoided as they can promote disulfide exchange.[8]
Suboptimal HPLC conditions Optimize the HPLC purification protocol. This includes the choice of column, mobile phases, and the gradient profile. A shallower gradient can often improve the resolution of the target peptide from closely eluting impurities.
Oxidation of the peptide Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Use degassed solvents for all solutions.
Problem 2: Presence of multiple peaks in the analytical HPLC of the purified product.
Possible Cause Recommended Solution
Incomplete purification Re-purify the collected fractions containing the target peptide. A second pass through the HPLC column using a shallower gradient can improve separation.
Peptide degradation Ensure the collected fractions are immediately frozen and lyophilized to prevent degradation. Store the purified peptide at -20°C or lower.
Incorrect disulfide bond formation The presence of multiple peaks with the same mass as this compound may indicate different folded isomers. Optimize the cyclization (oxidation) conditions to favor the formation of the correct intramolecular disulfide bond. This can involve adjusting the peptide concentration, pH, and the oxidizing agent used.
On-column degradation If the peptide is unstable under acidic conditions (due to TFA in the mobile phase), consider using a different mobile phase modifier, such as formic acid, or explore purification at a different pH.
Problem 3: Broad or tailing peaks in the HPLC chromatogram.
Possible Cause Recommended Solution
Column overload Reduce the amount of crude peptide injected onto the column.
Poor sample solubility Ensure the sample is completely dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions.
Secondary interactions with the column The highly basic residues in this compound (Lys, Arg) can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase.
Column contamination or degradation Wash the column thoroughly with a strong solvent like 100% acetonitrile (B52724). If the problem persists, the column may need to be replaced.

Data Presentation

The following table provides a representative example of the impurity profile of a crude synthetic this compound sample as determined by HPLC-MS analysis. The relative amounts can vary significantly depending on the synthesis and cleavage conditions.

Component Retention Time (min) Molecular Weight (Da) Relative Abundance (%) Potential Identity
Target Peptide15.21377.765.0Correctly folded this compound
Impurity 113.81278.610.5Deletion sequence (e.g., missing a Lys-Pro)
Impurity 214.51377.78.2Incorrectly folded isomer
Impurity 316.11393.75.3Oxidized this compound (+16 Da)
Impurity 417.52755.44.8Dimer
Impurity 5Various< 5006.2Residual synthesis reagents/scavengers

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Synthetic this compound

This protocol provides a general method for the purification of crude synthetic this compound using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

2. Solution Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Solution: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Centrifuge to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter.

3. HPLC Method:

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

  • Detection: 214 nm and 280 nm.

  • Gradient:

    • 0-5 min: 20% B (isocratic)

    • 5-45 min: 20-50% B (linear gradient)

    • 45-50 min: 50-90% B (linear gradient for column wash)

    • 50-55 min: 90% B (isocratic wash)

    • 55-60 min: 90-20% B (return to initial conditions)

    • 60-70 min: 20% B (equilibration)

4. Purification Procedure:

  • Equilibrate the column with 20% Mobile Phase B for at least 10 column volumes.

  • Inject the filtered crude this compound solution onto the column.

  • Run the HPLC method and collect fractions corresponding to the major peaks.

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.

  • Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a white powder.

Protocol 2: Quality Control of Purified this compound

This protocol describes the analytical methods to assess the purity and identity of the purified this compound.

1. Analytical RP-HPLC:

  • Column: Analytical C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm).

  • Flow Rate: 1 mL/min.

  • Mobile Phases: Same as the preparative method.

  • Gradient: A shallower gradient than the preparative method should be used to achieve better resolution (e.g., a 1% per minute increase in Mobile Phase B).

  • Analysis: Inject a small amount of the purified, lyophilized this compound dissolved in Mobile Phase A. Integrate the peak areas to determine the purity percentage. A purity of >98% is often desired for biological studies.[2]

2. Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Determine the molecular weight of the purified peptide. The observed mass should correspond to the theoretical mass of this compound (approximately 1377.7 Da).[2] This confirms the identity of the peptide and the absence of major modifications.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of linear this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage oxidation Oxidation to form Intramolecular Disulfide Bond cleavage->oxidation crude_product Crude Synthetic this compound oxidation->crude_product prep_hplc Preparative RP-HPLC crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity & Identity Analysis (Analytical HPLC & Mass Spectrometry) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling Fractions meet purity criteria lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>98% Purity) lyophilization->final_product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Crude this compound Purification hplc_run Run Preparative RP-HPLC start->hplc_run analyze_fractions Analyze Fractions (Analytical HPLC/MS) hplc_run->analyze_fractions purity_ok Purity > 98%? analyze_fractions->purity_ok low_yield Low Yield? purity_ok->low_yield Yes troubleshoot_purity Troubleshoot Purity Issues - Optimize Gradient - Re-purify - Check for Degradation purity_ok->troubleshoot_purity No end Pure this compound low_yield->end No troubleshoot_yield Troubleshoot Yield Issues - Check Synthesis Efficiency - Optimize Solubility - Review HPLC Loading low_yield->troubleshoot_yield Yes troubleshoot_purity->hplc_run troubleshoot_yield->start

Caption: Troubleshooting logic for this compound purification.

References

Strategies to enhance the stability and shelf-life of Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

Tiger17 Technical Support Center

Introduction

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the stability and shelf-life of the therapeutic peptide, this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and formulation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with this compound.

Issue 1: I am observing a progressive loss of this compound purity in my reversed-phase high-performance liquid chromatography (RP-HPLC) analysis over time.

  • Possible Causes:

    • Oxidation: this compound contains methionine and cysteine residues that are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[1]

    • Deamidation: The presence of asparagine-glycine sequences in this compound makes it prone to deamidation, a common degradation pathway for peptides.[2]

    • Hydrolysis: Cleavage of peptide bonds can occur, especially at acidic or alkaline pH.[3]

  • Recommended Solutions:

    • Control Storage Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[4]

    • Optimize pH: Maintain the pH of your this compound solution between 5 and 7, as this range is generally optimal for peptide stability.[4]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

    • Low-Temperature Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, store aliquots at -20°C to minimize freeze-thaw cycles.

Issue 2: My reconstituted this compound solution has become cloudy or shows visible precipitates.

  • Possible Causes:

    • Aggregation: Peptides can self-associate to form aggregates, which can be either reversible or irreversible. Factors like concentration, pH, temperature, and agitation can influence aggregation.

    • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen buffer.

  • Recommended Solutions:

    • Optimize Formulation: The addition of certain excipients can help prevent aggregation. Consider including stabilizers like mannitol (B672) or trehalose (B1683222) in your formulation.

    • Adjust Concentration: You may need to work with a lower concentration of this compound.

    • pH Adjustment: Ensure the pH of your solution is not at the isoelectric point (pI) of this compound, as solubility is minimal at the pI.

    • Gentle Handling: Avoid vigorous vortexing or shaking of the this compound solution. Gentle swirling or inversion is recommended for dissolution.

Issue 3: I am seeing a significant decrease in the biological activity of this compound in my cell-based assays.

  • Possible Causes:

    • Chemical Degradation: Oxidation, deamidation, or hydrolysis can alter the structure of this compound and reduce its binding affinity to its target.

    • Conformational Changes: The three-dimensional structure of this compound may have changed, rendering it inactive.

    • Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration.

  • Recommended Solutions:

    • Use Low-Binding Labware: Employ polypropylene (B1209903) or other low-protein-binding tubes and pipette tips.

    • Include a Carrier Protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) can help prevent surface adsorption.

    • Confirm Purity: Use an analytical technique like RP-HPLC or mass spectrometry to confirm the purity and integrity of your this compound sample before use in functional assays.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is recommended to aliquot the reconstituted this compound into single-use volumes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: For maximal stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. It should also be protected from light.

Q2: How should I reconstitute and store this compound solutions?

A2: Reconstitute this compound in a sterile, slightly acidic buffer (pH 5-7). If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used first, followed by dilution with the aqueous buffer. After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Q3: What are the main chemical degradation pathways for this compound?

A3: The primary chemical degradation pathways for peptides like this compound are oxidation (especially of methionine and cysteine residues), deamidation (of asparagine and glutamine), and hydrolysis of peptide bonds. Racemization, the conversion of L-amino acids to D-isomers, can also occur.

Q4: How can I enhance the in-vivo stability of this compound?

A4: Several strategies can be employed to enhance the in-vivo stability of peptides. These include:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

  • Amino Acid Substitution: Replacing susceptible amino acids with more stable, non-natural amino acids or D-amino acids can improve resistance to proteolysis.

  • Cyclization: Introducing a cyclic structure can make the peptide more rigid and less susceptible to enzymatic cleavage.

Q5: What analytical methods are recommended for assessing this compound stability?

A5: A combination of analytical techniques is recommended to monitor the stability of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and quantify degradation products.

  • Mass Spectrometry (MS): To identify the molecular weight of the intact peptide and characterize any degradation products or modifications.

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the peptide.

  • Functional Assays: To ensure that the peptide retains its biological activity.

Data Presentation

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C over 30 Days

pH% Remaining Intact this compoundMajor Degradants Observed
3.085%Hydrolysis products
5.098%Minor oxidation
7.092%Deamidation products
9.075%Deamidation, Aggregation

Table 2: Impact of Storage Temperature on Lyophilized this compound Purity over 12 Months

Storage Temperature% Purity
25°C65%
4°C90%
-20°C99%
-80°C>99.5%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (lyophilized powder)

  • Water for Injection (WFI)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system with UV detector

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in WFI.

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solution of this compound in PBS at 60°C for 7 days.

  • Photostability: Expose a solution of this compound in PBS to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Store a solution of this compound in PBS at -80°C, protected from light.

  • Analysis: Analyze all samples by RP-HPLC and mass spectrometry. Compare the chromatograms and mass spectra of the stressed samples to the control sample to identify and characterize the degradation products.

Visualizations

cluster_degradation Common Degradation Pathways for this compound This compound Intact this compound Oxidation Oxidized this compound (Met, Cys) This compound->Oxidation O₂, Metal Ions Deamidation Deamidated this compound (Asn, Gln) This compound->Deamidation pH > 7 Hydrolysis Hydrolyzed Fragments This compound->Hydrolysis Acid/Base Aggregation Aggregates This compound->Aggregation Conc, Temp

Caption: Common degradation pathways for the therapeutic peptide this compound.

cluster_workflow Experimental Workflow for this compound Stability Testing Start Start: this compound Sample Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Real_Time Real-Time Stability Study (Recommended Storage Conditions) Start->Real_Time Analysis Analytical Testing (HPLC, MS, CD, Bioassay) Forced_Deg->Analysis Real_Time->Analysis Data_Eval Data Evaluation and Shelf-Life Determination Analysis->Data_Eval cluster_troubleshooting Troubleshooting Logic for this compound Degradation Start Purity Loss or Activity Decrease Observed? Check_Storage Check Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Yes Analyze_Purity Analyze by HPLC/MS Check_Storage->Analyze_Purity Oxidation Oxidation Suspected? Analyze_Purity->Oxidation Deamidation Deamidation Suspected? Analyze_Purity->Deamidation Aggregation Aggregation Observed? Analyze_Purity->Aggregation Inert_Atmosphere Solution: Use Inert Atmosphere, Antioxidants Oxidation->Inert_Atmosphere Yes Optimize_pH Solution: Optimize pH, Buffer Deamidation->Optimize_pH Yes Formulation Solution: Add Excipients, Lower Concentration Aggregation->Formulation Yes

References

Overcoming poor solubility of Tiger17 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tiger17

Disclaimer: this compound is a hypothetical research peptide used here to illustrate common challenges and solutions for compounds with poor aqueous solubility. The data and protocols provided are for exemplary purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a synthetic peptide inhibitor of the MAPK/ERK signaling pathway. Its structure is rich in hydrophobic amino acid residues, leading to low intrinsic solubility in neutral aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. When the lyophilized powder is reconstituted, it may form visible particulates or fail to dissolve completely.

Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. What happened?

A2: This is a common issue when a compound dissolved in a high-concentration organic stock (like DMSO) is diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the peptide to crash out of solution. To avoid this, it is crucial to dilute the stock solution slowly while vortexing and to ensure the final concentration does not exceed this compound's solubility limit in the final buffer.

Q3: Can I sonicate or heat this compound to improve its solubility?

A3: Gentle sonication in a water bath for short periods (2-5 minutes) can help break up aggregates and facilitate dissolution. However, prolonged or high-energy sonication can potentially damage the peptide. Gentle warming (e.g., to 37°C) may also increase solubility, but stability at elevated temperatures should be confirmed. Avoid repeated freeze-thaw cycles or boiling, as this will likely lead to degradation.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to identifying the optimal solvent system for your experiments.

Problem: Lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

This workflow provides a step-by-step process to troubleshoot and resolve solubility issues with this compound.

G start Start: this compound Fails to Dissolve check_pi Is the buffer pH far from the hypothetical pI of this compound (pI ≈ 9.2)? start->check_pi adjust_ph Action: Prepare an acidic buffer (e.g., 10 mM Citrate (B86180), pH 3.0-4.0) or a basic buffer (e.g., 10 mM Carbonate, pH 10.5-11.0). check_pi->adjust_ph  No   use_cosolvent Action: Prepare initial stock in an organic solvent (e.g., DMSO, DMF). See Protocol 2. check_pi->use_cosolvent  Yes or Unknown   test_solubility_ph Test Solubility adjust_ph->test_solubility_ph test_solubility_ph->use_cosolvent Failure final_solution Solution Found test_solubility_ph->final_solution Success test_solubility_cosolvent Test Solubility use_cosolvent->test_solubility_cosolvent add_excipient Advanced: Consider solubilizing agents (e.g., 0.1% Tween-20, Cyclodextrins). test_solubility_cosolvent->add_excipient Failure in final buffer test_solubility_cosolvent->final_solution Success add_excipient->final_solution Success

Caption: Troubleshooting workflow for this compound solubility.

Data Summary: this compound Solubility in Different Solvent Systems

The following table summarizes the experimentally determined solubility of this compound under various conditions. This data can guide your selection of an appropriate solvent system.

Solvent SystemTemperature (°C)Max Solubility (mg/mL)Observations
Deionized Water25< 0.01Insoluble, forms visible particulates.
PBS (pH 7.4)25< 0.01Insoluble.
10 mM Citrate Buffer (pH 3.5)251.2Clear solution after brief vortexing.
10 mM Carbonate Buffer (pH 10.5)250.8Clear solution.
100% DMSO25> 50Freely soluble.
100% Ethanol255.7Soluble.
5% DMSO in PBS (pH 7.4)250.2Clear solution, vortexing required.
10% Ethanol in PBS (pH 7.4)250.4Clear solution.
PBS (pH 7.4) + 0.1% Tween-20250.5Forms a stable colloidal dispersion.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution via pH Adjustment

This protocol is suitable for preparing a moderately concentrated aqueous stock solution of this compound for subsequent dilution into media or buffers.

  • Calculate Required Mass: Based on the desired concentration and volume, calculate the mass of lyophilized this compound required.

  • Prepare Acidic Buffer: Prepare a 10 mM citrate buffer and adjust the pH to 3.5 using HCl or NaOH. Filter-sterilize the buffer using a 0.22 µm filter.

  • Reconstitution: Add the calculated volume of the pH 3.5 citrate buffer directly to the vial containing the lyophilized this compound powder.

  • Dissolution: Cap the vial and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication (2-3 minutes) in a water bath can be used if needed.

  • Verification: Visually inspect the solution against a dark background to ensure no particulates are present.

  • Storage: Aliquot the stock solution into low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration this compound Stock in an Organic Co-solvent

Use this method to prepare a concentrated stock for experiments where the final concentration of the organic solvent is tolerable.

G cluster_0 Protocol 2: Organic Stock Preparation weigh 1. Weigh Lyophilized this compound add_dmso 2. Add 100% DMSO to Vial weigh->add_dmso vortex 3. Vortex Gently Until Dissolved add_dmso->vortex aliquot 4. Aliquot into Low-Binding Tubes vortex->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing a this compound stock in DMSO.

  • Weigh Peptide: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolve: Vortex the tube for 1-2 minutes until the solution is completely clear.

  • Dilution (Important): When preparing working solutions, add the DMSO stock drop-wise into the aqueous buffer while continuously vortexing or stirring. This rapid mixing helps prevent precipitation. Ensure the final DMSO concentration remains low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Mechanism of Action: this compound Inhibition of the MAPK/ERK Pathway

This compound is designed as a competitive inhibitor of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This action blocks downstream signaling related to cell proliferation and survival.

G GF Growth Factor GFR Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling cascade.

Technical Support Center: Troubleshooting Tiger17 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiger17 in in vivo studies. Our goal is to help you address potential inconsistencies and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected acceleration in wound healing with this compound. What are the potential causes?

A1: Inconsistent or suboptimal results in wound healing studies with this compound can stem from several factors. Here are some key areas to investigate:

  • Dosage and Administration: Ensure the correct concentration of this compound is being administered. Studies have shown efficacy with topical application of this compound at concentrations around 20 μg/ml.[1] The frequency of application is also critical; twice-daily topical application has been used in successful protocols.[1]

  • Peptide Integrity and Formulation: Verify the stability and purity of your this compound peptide. Peptides can degrade if not stored or handled properly. Additionally, the formulation used to deliver this compound can impact its efficacy. For instance, incorporating this compound into a suitable vehicle like a hydrogel or a poly(vinyl alcohol) (PVA) and cellulose-acetate (CA) film may enhance its stability and delivery.[2]

  • Experimental Model: The choice of animal model and the type of wound (e.g., full-thickness dermal wound) are crucial.[3][4] Ensure that the wound creation method is consistent across all subjects.

  • Timing of Outcome Assessment: The effects of this compound are observed over time. Assess wound closure at multiple time points (e.g., days 2, 4, 7, and 9 post-wounding) to capture the dynamic process of healing.[1]

  • Underlying Biological Factors: Inconsistent results can arise from variability in the host response. Factors such as age, genetic background, and overall health of the animals can influence the rate of wound healing.[5][6][7]

Q2: We are seeing high variability in our results between individual animals. How can we reduce this?

A2: Inter-animal variability is a common challenge in in vivo research. To minimize this, consider the following:

  • Standardize Animal Husbandry: Maintain consistent environmental conditions for all animals, including housing, diet, and light-dark cycles.[5]

  • Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background.[5][7]

  • Consistent Wound Creation: Ensure the size and depth of the wounds are as uniform as possible.

  • Blinding and Randomization: Implement blinding in your experimental procedures and randomize the allocation of animals to treatment and control groups to avoid unconscious bias.

  • Sufficient Sample Size: A larger sample size can help to mitigate the impact of individual outliers and increase the statistical power of your study.

Q3: How does this compound mechanistically promote wound healing, and how can understanding this help in troubleshooting?

A3: this compound promotes wound healing through a multi-faceted mechanism, primarily by modulating key signaling pathways.[2][3][8] Understanding these pathways can help you identify potential downstream markers to assess the biological activity of your this compound treatment.

This compound has been shown to:

  • Increase TGF-β1 Secretion: It stimulates macrophages to release Transforming Growth Factor-beta 1 (TGF-β1), a critical cytokine in all phases of wound healing.[2][8][9]

  • Activate MAPK and Smad Signaling Pathways: this compound activates the Mitogen-Activated Protein Kinase (MAPK) and Smad signaling pathways.[3][8] Specifically, it increases the phosphorylation of JNK, Erk, Smad2, and Smad3.[3]

  • Promote Cell Proliferation and Migration: It enhances the proliferation and migration of keratinocytes and fibroblasts, which are essential for re-epithelialization and the formation of granulation tissue.[3][4][9]

  • Induce Macrophage Recruitment: this compound attracts macrophages to the wound site, which is a crucial step in the inflammatory phase of healing.[3][4][8]

If you are not observing the expected healing, you could perform molecular analyses (e.g., Western blotting, immunohistochemistry) on tissue samples from the wound site to check for the activation of these pathways (e.g., increased p-Smad2/3 or p-ERK levels).

Data Summary

The following tables summarize key quantitative data from successful this compound in vivo and in vitro studies.

Table 1: Effective Concentrations of this compound in In Vitro Assays

Cell TypeAssayEffective Concentration Range (μg/ml)Observed EffectReference
HaCaT KeratinocytesProliferation2.5 - 20Increased proliferation in a dose-dependent manner.[3][10]
Human Skin Fibroblasts (HSFs)Proliferation2.5 - 20Increased proliferation in a dose-dependent manner.[3][10]
RAW 264.7 MacrophagesTGF-β1 Secretion2.5 - 20Increased TGF-β1 release.[3]
RAW 264.7 MacrophagesMAPK Activation2.5 - 20Increased phosphorylation of JNK and Erk.[3]
RAW 264.7 MacrophagesSmad Activation2.5 - 20Increased phosphorylation of Smad2 and Smad3.[3]

Table 2: this compound Administration Protocol for In Vivo Murine Model

ParameterSpecificationReference
Animal ModelMice[3]
Wound TypeFull-thickness dermal wound[3][4]
This compound Concentration20 μg/ml[1]
Administration Volume20 μl[1]
Administration RouteTopical[1][3][4]
FrequencyTwice daily[1]
Control GroupsVehicle control, Epidermal Growth Factor (EGF) at 100 μg/ml[1]

Experimental Protocols

Protocol 1: In Vivo Full-Thickness Wound Healing Assay in Mice

This protocol is based on methodologies described in published studies.[1][3]

  • Animal Preparation: Anesthetize mice (e.g., with 1% pentobarbital (B6593769) at 50 mg/kg). Shave and sterilize the dorsal hair.

  • Wound Creation: Create two full-thickness dermal wounds on the back of each mouse using a sterile biopsy punch.

  • Animal Grouping: Randomly divide the mice into treatment and control groups (e.g., this compound, vehicle control, positive control like EGF).

  • Treatment Administration: Topically apply 20 μl of the respective treatment solution (e.g., this compound at 20 μg/ml) to the wounds twice daily.

  • Wound Closure Analysis: Photograph the wounds at regular intervals (e.g., days 0, 2, 4, 7, 9). Measure the wound area using image analysis software (e.g., ImageJ).

  • Histological Analysis: On a predetermined day (e.g., day 8), euthanize the mice and collect the wound tissue. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and granulation tissue formation.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is based on methodologies described in published studies.[3][10]

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or HSFs) in a 96-well plate at a density of 2 x 10^4 cells/ml.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 μg/ml) or a vehicle control for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Signaling Pathways

Tiger17_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor MAPK_Pathway MAPK Pathway (JNK, Erk) Receptor->MAPK_Pathway Smad_Pathway Smad Pathway (Smad2/3) Receptor->Smad_Pathway TGF_beta_production TGF-β1 Production MAPK_Pathway->TGF_beta_production Smad_Pathway->TGF_beta_production

Caption: this compound activates MAPK and Smad pathways in macrophages.

Experimental Workflow

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Shaving) Wound_Creation Full-Thickness Wound Creation Animal_Prep->Wound_Creation Grouping Randomization into Treatment & Control Groups Wound_Creation->Grouping Treatment Topical Application (Twice Daily) Grouping->Treatment Data_Collection Wound Area Measurement (Days 0, 2, 4, 7, 9) Treatment->Data_Collection Histology Tissue Collection & Histological Analysis Data_Collection->Histology Analysis Data Analysis Histology->Analysis

Caption: In vivo wound healing experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Protocol Review Protocol: - Dosage - Frequency - Administration Inconsistent_Results->Check_Protocol Check_Peptide Verify Peptide: - Purity - Stability - Formulation Inconsistent_Results->Check_Peptide Check_Model Assess Model: - Animal Health - Wound Consistency Inconsistent_Results->Check_Model Molecular_Analysis Perform Molecular Analysis: - p-ERK, p-Smad2/3 - TGF-β1 levels Check_Model->Molecular_Analysis

Caption: Troubleshooting flowchart for inconsistent this compound results.

References

Optimizing the cyclization process for Tiger17 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cyclization process for Tiger17 synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: What are the common reasons for low yield during the cyclization of this compound?

Low yields during the disulfide bridge formation in this compound synthesis can stem from several factors:

  • Oxidation of Cysteine Residues: Premature oxidation of the thiol groups on cysteine residues can lead to the formation of intermolecular disulfide bonds, resulting in dimers or larger oligomers instead of the desired cyclic monomer.[1]

  • Incomplete Oxidation: The cyclization reaction may not go to completion, leaving a significant portion of the linear peptide unreacted.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of disulfide bond formation. The optimal pH range for disulfide formation is generally between 7 and 9.5.[1]

  • Disulfide Bond Reduction during Cleavage: If performing on-resin cyclization, the use of certain scavengers, such as hydrosilanes, in the cleavage cocktail can lead to the reduction of the newly formed disulfide bond.[2]

Q2: I am observing significant amounts of dimeric and oligomeric byproducts. How can I minimize these?

The formation of dimers and oligomers is a common challenge, particularly in solution-phase cyclization. Here are some strategies to minimize these byproducts:

  • High-Dilution Conditions: For solution-phase cyclization, performing the reaction at a low peptide concentration (typically in the micromolar to low millimolar range) favors intramolecular cyclization over intermolecular reactions.

  • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can minimize intermolecular reactions due to the pseudo-dilution effect.[3]

  • Controlled Oxidation: Use a stoichiometric amount of the oxidizing agent and carefully monitor the reaction progress to avoid over-oxidation, which can lead to side reactions.

  • Addition of a Reducing Agent (for non-disulfide cyclization): In some cyclization strategies (notably not for disulfide formation itself), the addition of a mild reducing agent like TCEP can help to keep cysteine residues in their reduced state, preventing disulfide-linked oligomerization before the intended cyclization reaction.[4]

Q3: The purity of my crude cyclic this compound is very low after cleavage from the resin. What could be the cause?

Low purity of the crude product can be attributed to several factors throughout the synthesis and cyclization process:

  • Incomplete Reactions during SPPS: Incomplete coupling or deprotection steps during the solid-phase peptide synthesis (SPPS) of the linear precursor will result in a mixture of deletion sequences.

  • Side Reactions during Cleavage: The harsh acidic conditions of the cleavage cocktail can cause side reactions, such as the removal of protecting groups from amino acid side chains that were intended to remain protected.

  • Racemization: The activation of the carboxylic acid group during cyclization can sometimes lead to epimerization at the C-terminal amino acid.

  • Degradation of the Peptide: The peptide itself may be unstable under the cyclization or cleavage conditions.

To address this, ensure efficient coupling and deprotection at each step of the SPPS, optimize the cleavage cocktail composition and time, and consider using milder cyclization conditions.

Frequently Asked Questions (FAQs)

Q4: What is the recommended method for the cyclization of this compound?

This compound is cyclized through the formation of a disulfide bridge between the two cysteine residues at positions 2 and 10.[5] This can be achieved through either on-resin or solution-phase oxidation.

  • On-Resin Cyclization: This method is often preferred as it can lead to higher recovery and reduced synthesis time.[6] The linear peptide is synthesized on a solid support, and the disulfide bond is formed before the peptide is cleaved from the resin.

  • Solution-Phase Cyclization: In this method, the linear peptide is first cleaved from the resin and purified. The purified linear peptide is then dissolved in a suitable buffer at high dilution to facilitate the intramolecular disulfide bond formation through oxidation.

Q5: What are the key parameters to optimize for efficient disulfide bond formation in this compound?

The efficiency of disulfide bond formation is influenced by several parameters:

  • Choice of Oxidizing Agent: Common oxidizing agents for disulfide bond formation include air (oxygen), iodine, and dimethyl sulfoxide (B87167) (DMSO).

  • pH: The pH of the reaction medium is critical. A slightly basic pH (around 8-9) is generally optimal for air oxidation as it promotes the formation of the thiolate anion, which is the reactive species.[7]

  • Reaction Time and Temperature: These parameters should be optimized to ensure the reaction goes to completion without causing degradation of the peptide. Reaction times can range from a few hours to overnight.[6]

  • Peptide Concentration (for solution-phase cyclization): As mentioned, high dilution is crucial to favor the formation of the intramolecular disulfide bond.

Q6: How can I confirm that the disulfide bond in this compound has formed correctly?

The formation of the cyclic this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The cyclic peptide will typically have a different retention time compared to its linear precursor. A single, sharp peak on the chromatogram is indicative of a pure product.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized peptide. The molecular weight of the cyclic this compound will be 2 Da less than its linear precursor due to the loss of two hydrogen atoms during the formation of the disulfide bond.[8]

Q7: What is the mechanism of action of this compound in wound healing?

This compound promotes wound healing by influencing multiple stages of the healing process. Its mechanism of action involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and the subsequent activation of the Smad signaling pathway.[8][9][10] This leads to increased proliferation and migration of keratinocytes and fibroblasts, which are essential for re-epithelialization and the formation of new tissue.[8][10]

Data Presentation

The following table illustrates an example of how to present quantitative data for the optimization of a cyclization process. Please note that this data is for an on-resin head-to-tail cyclization of a different peptide and is provided here as a template for data presentation.[6]

Linker Amino AcidReaction Temperature (°C)Reaction Time (hours)Coupling% Cyclic Product in Crude Sample
Glutamic Acid252Single22%
Glutamic Acid254Single24%
Glutamic Acid500.5Single26%
Glutamic Acid500.5Double28%
Aspartic Acid252SingleLower than Glu
Aspartic Acid254SingleLower than Glu
Aspartic Acid500.5SingleLower than Glu
Aspartic Acid500.5DoubleLower than Glu

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol describes a general method for the synthesis of the linear this compound precursor using Fmoc/tBu chemistry on an automated peptide synthesizer.

  • Resin: Start with a Rink Amide resin.

  • Amino Acid Coupling:

    • Use a 5-fold excess of Fmoc-protected amino acids.

    • Use a suitable coupling reagent combination, such as DIC/Oxyma.

    • Perform couplings for a sufficient duration to ensure complete reaction (e.g., 30-60 minutes).

  • Fmoc Deprotection:

    • Use a 20% solution of piperidine (B6355638) in DMF.

    • Perform two deprotection steps to ensure complete removal of the Fmoc group.

  • Sequence: The synthesis will proceed by sequentially coupling the amino acids according to the this compound sequence (H-Trp-Cys(Trt)-Lys(Boc)-Pro-Lys(Boc)-Pro-Lys(Boc)-Pro-Arg(Pbf)-Cys(Trt)-His(Trt)-NH2). Cysteine residues should be protected with a trityl (Trt) group.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: On-Resin Disulfide Cyclization of this compound

  • Selective Deprotection: After synthesis of the linear peptide, selectively deprotect the trityl groups from the cysteine residues using a mild acidic treatment that does not cleave the peptide from the resin.

  • Oxidation:

    • Wash the resin with DMF.

    • Add a solution of an oxidizing agent, such as iodine in DMF, to the resin.

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

    • Monitor the reaction for completion using a qualitative test for free thiols (e.g., Ellman's test).

  • Washing: Wash the resin thoroughly with DMF and then with a solvent like dichloromethane (B109758) (DCM) to prepare for cleavage.

Protocol 3: Cleavage and Purification

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.[6] Note: Avoid using hydrosilane scavengers if the disulfide bond was pre-formed on the resin.[2]

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic this compound using reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

Experimental_Workflow_for_Tiger17_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage and Purification Resin Rink Amide Resin Coupling Fmoc-Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Washing1 Washing Deprotection->Washing1 Washing1->Coupling Repeat for each amino acid Selective_Deprotection Selective Cys(Trt) Deprotection Washing1->Selective_Deprotection Oxidation Disulfide Bond Formation (Oxidation) Selective_Deprotection->Oxidation Washing2 Washing Oxidation->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & HPLC Analysis Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: Experimental workflow for the synthesis of cyclic this compound.

Tiger17_Signaling_Pathway This compound This compound TGF_beta_R TGF-β Receptor This compound->TGF_beta_R activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Target Gene Expression (Cell Proliferation & Migration) Nucleus->Gene_Expression regulates

Caption: TGF-β/Smad signaling pathway activated by this compound.

References

Preventing degradation of Tiger17 during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of the Tiger17 peptide to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[1][2] It is crucial to keep the vial tightly sealed and protected from moisture and light.

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Peptide solutions are significantly less stable than the lyophilized powder.[3] For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2][4]

Q3: What are the primary factors that can cause this compound degradation?

A3: The main factors contributing to peptide degradation are temperature fluctuations, moisture, light exposure, and oxidation. Given that this compound contains Cysteine (C) and Tryptophan (W) residues, it is particularly susceptible to oxidation.

Q4: My lyophilized this compound appears as a small, dense pellet or a fluffy powder. Is this normal?

A4: Yes, the appearance of lyophilized peptides can vary and does not typically indicate a problem with the product's quality.

Q5: I am observing unexpected results in my experiments. Could this compound degradation be the cause?

A5: Yes, degradation of this compound can lead to a loss of biological activity and inconsistent experimental outcomes. It is advisable to perform a stability check if you suspect degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced biological activity of reconstituted this compound. Degradation due to improper storage or multiple freeze-thaw cycles.Prepare fresh solutions from a new vial of lyophilized this compound. Ensure to aliquot any remaining solution for future use to avoid repeated freezing and thawing.
Precipitation or cloudiness observed in the this compound solution. The peptide may have low solubility in the chosen solvent or aggregation may have occurred.Ensure the peptide is fully dissolved. Sonication can aid in dissolving the peptide. If aggregation is suspected, consider using a different buffer or adjusting the pH.
Discoloration of the lyophilized powder. Possible oxidation or contamination.Discard the vial and use a new one. To prevent this, always handle the peptide in a clean environment and minimize its exposure to air and light.
Inconsistent results between different batches of this compound. Variations in handling and storage practices.Adhere strictly to the recommended storage and handling protocols for all batches to ensure consistency. Perform a quality control check on new batches.

Data on General Peptide Stability

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability guidelines for peptides under various conditions.

Condition Lyophilized Form In Solution Key Considerations for this compound
Temperature Stable for years at -20°C or -80°C.Stable for days to a week at 4°C. Longer storage at -20°C or -80°C.Avoid repeated temperature fluctuations.
pH Not directly applicable.Generally more stable at a slightly acidic pH (around 5-6).The disulfide bridge in this compound can be susceptible to cleavage at high pH.
Light Should be stored in the dark.Should be protected from light.Tryptophan residue is particularly sensitive to photo-oxidation.
Oxidation Susceptible if exposed to air.Highly susceptible, especially with Cys and Trp residues.Store under an inert gas (e.g., argon or nitrogen) and use deoxygenated solvents for reconstitution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound peptide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column

  • Mass spectrometer (MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in HPLC-grade water.

  • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by Reverse-Phase HPLC (RP-HPLC) to separate the degradation products.

    • Identify the degradation products using Mass Spectrometry (MS).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid RP-HPLC RP-HPLC Acid->RP-HPLC Base Base Base->RP-HPLC Oxidation Oxidation Oxidation->RP-HPLC Heat Heat Heat->RP-HPLC Light Light Light->RP-HPLC MS MS RP-HPLC->MS Tiger17_Sample Tiger17_Sample Tiger17_Sample->Acid Tiger17_Sample->Base Tiger17_Sample->Oxidation Tiger17_Sample->Heat Tiger17_Sample->Light

Forced Degradation Experimental Workflow
Protocol 2: HPLC Method for this compound Stability Analysis

This protocol outlines a general RP-HPLC method for assessing the purity and stability of this compound.

Materials:

  • This compound sample (stored under recommended conditions)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

Methodology:

  • Sample Preparation: Reconstitute lyophilized this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any degradation product peaks.

    • Calculate the percentage purity of this compound.

    • Compare the chromatograms of fresh and stored samples to assess stability.

Visualizations

This compound Signaling Pathway in Wound Healing

This compound promotes wound healing by influencing multiple cellular processes. The diagram below illustrates the key signaling pathways involved.

Tiger17_Signaling This compound This compound Macrophages Macrophages This compound->Macrophages Keratinocytes Keratinocytes This compound->Keratinocytes Fibroblasts Fibroblasts This compound->Fibroblasts TGF-β1_IL-6 TGF-β1 & IL-6 Secretion Macrophages->TGF-β1_IL-6 Proliferation_Migration Proliferation & Migration Keratinocytes->Proliferation_Migration Fibroblasts->Proliferation_Migration Wound_Healing Wound_Healing TGF-β1_IL-6->Wound_Healing Proliferation_Migration->Wound_Healing

This compound's Role in Wound Healing
Logical Flow for Troubleshooting this compound Stability Issues

This diagram provides a logical workflow for troubleshooting common issues related to this compound stability.

Troubleshooting_Flow Start Start Unexpected_Results Unexpected Experimental Results? Start->Unexpected_Results Check_Storage Check Storage Conditions (Temp, Light, Moisture) Unexpected_Results->Check_Storage Yes Review_Protocol Review Experimental Protocol Unexpected_Results->Review_Protocol No Check_Handling Check Handling Procedures (Aliquoting, Solvents) Check_Storage->Check_Handling Perform_QC Perform HPLC/MS Quality Control Check_Handling->Perform_QC Degradation_Detected Degradation Detected? Perform_QC->Degradation_Detected Use_New_Vial Use New Vial of this compound Degradation_Detected->Use_New_Vial Yes Degradation_Detected->Review_Protocol No End End Use_New_Vial->End Review_Protocol->End

Troubleshooting this compound Stability

References

Technical Support Center: Troubleshooting Tiger17 Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing batch-to-batch variability of synthetic Tiger17. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of synthetic this compound. What are the potential causes?

A1: Batch-to-batch variability in synthetic peptides like this compound is a common issue that can stem from several factors during synthesis and purification. The primary causes for inconsistent biological activity include:

  • Purity Variations: The percentage of the full-length, correct this compound peptide may differ between batches. Impurities such as truncated or deletion sequences can interfere with the peptide's activity.

  • Peptide Content Differences: Lyophilized peptides are not 100% peptide; they also contain counterions (like Trifluoroacetic Acid - TFA) and water. Variations in the net peptide content per milligram of powder can lead to dosing errors if not accounted for.

  • Presence of Trifluoroacetic Acid (TFA): TFA is often used in the purification of synthetic peptides and can remain as a counterion.[1] Residual TFA can be cytotoxic or affect cell proliferation in some assays, leading to variable results.[1]

  • Improper Storage and Handling: this compound, like many peptides, is sensitive to degradation from repeated freeze-thaw cycles, exposure to light, and improper storage temperatures.[1] Oxidation of sensitive residues can also occur.[1]

  • Aggregation: The formation of insoluble aggregates can reduce the effective concentration of active peptide in your experiments.

Q2: How can we quantitatively compare different batches of this compound to identify the source of variability?

A2: A systematic approach combining analytical chemistry and a functional bioassay is recommended. We suggest comparing the following critical quality attributes for each batch:

  • Purity Assessment by RP-HPLC: Determine the percentage of the target peptide.

  • Identity Confirmation by Mass Spectrometry: Verify the correct molecular weight of the peptide.

  • Net Peptide Content by Amino Acid Analysis: Quantify the actual amount of peptide in the lyophilized powder.

  • Biological Activity Assessment: Compare the potency of each batch in a relevant cell-based assay, such as an in vitro wound healing (scratch) assay.

The table below provides an example of how to summarize this data for easy comparison:

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (by RP-HPLC) 96.5%88.2%97.1%>95%
Identity (by MS) ConfirmedConfirmedConfirmedMatches theoretical MW
Net Peptide Content (by AAA) 75%72%85%Report Value
Biological Activity (EC50 in Scratch Assay) 5 µg/mL15 µg/mL4.5 µg/mLReport Value

Q3: What is the mechanism of action of this compound, and how does this inform troubleshooting?

A3: this compound promotes wound healing by stimulating key cellular processes. It induces the recruitment of macrophages to the wound site and promotes the migration and proliferation of keratinocytes and fibroblasts.[2] These effects are mediated through the activation of the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Understanding this mechanism is crucial for selecting an appropriate and sensitive bioassay for quality control. An assay that measures cell migration or proliferation of keratinocytes or fibroblasts will be a direct indicator of the peptide's biological function.

Below is a diagram illustrating the signaling pathway of this compound.

Tiger17_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Receptor Receptor Complex This compound->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway TGFB_Pathway TGF-β Pathway Receptor->TGFB_Pathway Gene_Expression Target Gene Expression MAPK_Pathway->Gene_Expression Smad2_3 p-Smad2/3 TGFB_Pathway->Smad2_3 Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration

This compound Signaling Pathway

Troubleshooting Guide

This guide provides a step-by-step workflow to diagnose and resolve issues related to the batch-to-batch variability of this compound.

Troubleshooting_Workflow Start Inconsistent Biological Results Check_Storage Verify Proper Storage (-20°C, protected from light) Start->Check_Storage Analyze_Purity Analyze Purity and Identity (RP-HPLC & Mass Spectrometry) Check_Storage->Analyze_Purity Storage OK Contact_Supplier Contact Peptide Supplier with Data Check_Storage->Contact_Supplier Improper Storage Purity_OK Purity >95% and Identity Confirmed? Analyze_Purity->Purity_OK Quantify_Content Quantify Net Peptide Content (Amino Acid Analysis) Content_OK Peptide Content Considered in Dosing? Quantify_Content->Content_OK Compare_Activity Perform Comparative Bioassay (e.g., Scratch Assay) Activity_OK Consistent Biological Activity Observed? Compare_Activity->Activity_OK Purity_OK->Quantify_Content Yes Purity_OK->Contact_Supplier No Content_OK->Compare_Activity Yes Normalize_Dose Normalize Dose Based on Net Peptide Content Content_OK->Normalize_Dose No Activity_OK->Contact_Supplier No Review_Protocol Review Assay Protocol for Other Variables Activity_OK->Review_Protocol Yes Normalize_Dose->Compare_Activity Problem_Solved Problem Solved Review_Protocol->Problem_Solved

References

Validation & Comparative

A Comparative Analysis of Tiger17 and LL-37 in Wound Healing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the wound healing properties of two promising peptides: Tiger17 and LL-37. This analysis is based on a comprehensive review of preclinical data, focusing on their mechanisms of action, efficacy in various wound models, and the cellular processes they influence.

The complex process of wound healing, involving hemostasis, inflammation, proliferation, and remodeling, presents numerous targets for therapeutic intervention. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules that not only combat wound infections but also actively promote tissue repair. This guide focuses on a comparative analysis of this compound, a synthetic peptide derived from a frog skin secretion, and LL-37, the only human cathelicidin (B612621), both of which have demonstrated significant potential in accelerating wound closure.

At a Glance: Key Performance Indicators

FeatureThis compoundLL-37
Origin Synthetic, derived from amphibian peptide tigerininHuman cathelicidin antimicrobial peptide
Primary Pro-healing Mechanisms Macrophage recruitment, promotion of keratinocyte and fibroblast proliferation/migration, induction of TGF-β1 and IL-6.[1][2][3][4][5]Promotion of angiogenesis, re-epithelialization, immunomodulation, and broad-spectrum antimicrobial activity.
Signaling Pathways Activates MAPK and TGF-β/Smad signaling pathways.Activates multiple pathways including FPRL1, EGFR, P2X7, PI3K/Akt, and ERK.
Antimicrobial Activity Primarily known for wound healing properties; antimicrobial activity is a secondary focus in the reviewed literature.Broad-spectrum activity against bacteria, fungi, and viruses; also disrupts biofilms.
In Vivo Efficacy Accelerated closure of full-thickness dermal wounds in mice.Promoted healing in models of impaired (dexamethasone-treated) and infected wounds, and in chronic ulcers.

Quantitative Analysis of Wound Healing Efficacy

The following tables summarize quantitative data from key preclinical studies. It is crucial to note that these studies were conducted independently, employing different experimental models and conditions. Therefore, a direct comparison of the absolute values should be made with caution.

Table 1: In Vivo Wound Closure
PeptideAnimal ModelWound TypeTreatmentTime PointWound Closure Rate (%)Reference
This compound MouseFull-thickness dermal wound20 µg/ml, topically, twice dailyDay 7~91%
Day 9~94%
LL-37 Dexamethasone-treated MouseExcisional wound10 µg, topically, twice dailyDay 7Significantly accelerated vs. control
Diabetic (ob/ob) MouseExcisional woundAdenoviral transfer-Significantly improved re-epithelialization
Table 2: In Vitro Cellular Effects
PeptideCell TypeAssayConcentrationEffectReference
This compound HaCaT KeratinocytesProliferation20 µg/ml~200% increase
Human Skin FibroblastsProliferation20 µg/ml~95% increase
LL-37 Endothelial Cells (HUVECs)Proliferation & Migration-Induced
Endothelial Cells (HUVECs)Tube Formation-Induced
KeratinocytesMigration-Induced

Mechanisms of Action: Signaling Pathways

This compound Signaling Pathway

This compound promotes wound healing by recruiting macrophages and stimulating keratinocytes and fibroblasts. This action is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/Smad signaling pathways, leading to the production of key cytokines like TGF-β1 and Interleukin-6 (IL-6).

Tiger17_Signaling This compound This compound Macrophage Macrophage This compound->Macrophage Keratinocyte Keratinocyte This compound->Keratinocyte Fibroblast Fibroblast This compound->Fibroblast MAPK MAPK Pathway Macrophage->MAPK TGFB_Smad TGF-β/Smad Pathway Macrophage->TGFB_Smad Proliferation_Migration Proliferation & Migration Keratinocyte->Proliferation_Migration Fibroblast->Proliferation_Migration TGFB1_IL6 TGF-β1, IL-6 Production MAPK->TGFB1_IL6 TGFB_Smad->TGFB1_IL6 Wound_Healing Wound Healing TGFB1_IL6->Wound_Healing Proliferation_Migration->Wound_Healing

This compound signaling cascade in wound repair.
LL-37 Signaling Pathway

LL-37 exerts its pro-healing effects through a more complex signaling network, interacting with multiple cell surface receptors including the Formyl Peptide Receptor Like-1 (FPRL1), Epidermal Growth Factor Receptor (EGFR), and the P2X7 receptor. These interactions trigger downstream pathways like PI3K/Akt and ERK, promoting angiogenesis, re-epithelialization, and modulating the immune response.

LL37_Signaling LL37 LL-37 Receptors Receptors (FPRL1, EGFR, P2X7) LL37->Receptors PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt ERK ERK Pathway Receptors->ERK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Immunomodulation Immunomodulation PI3K_Akt->Immunomodulation Re_epithelialization Re-epithelialization ERK->Re_epithelialization ERK->Immunomodulation Wound_Healing Wound Healing Angiogenesis->Wound_Healing Re_epithelialization->Wound_Healing Immunomodulation->Wound_Healing

LL-37's multifaceted signaling in wound healing.

Experimental Protocols

Murine Full-Thickness Dermal Wound Model (for this compound)

This protocol is based on the methodology described in studies evaluating the efficacy of this compound.

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Wound Creation: Following anesthesia, the dorsal hair is shaved and the skin is disinfected. A 6 mm diameter full-thickness wound is created using a sterile biopsy punch.

  • Treatment: 20 µl of this compound solution (20 µg/ml in sterile water) or vehicle (sterile water) is applied topically to the wound twice daily.

  • Wound Closure Analysis: The wound area is photographed at days 0, 2, 4, 7, and 9 post-wounding. The percentage of wound closure is calculated using image analysis software.

  • Histological Analysis: On day 9, mice are euthanized, and wound tissue is excised, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation.

Tiger17_Workflow A Anesthetize Mouse B Create 6mm Full-Thickness Dorsal Wound A->B C Topical Application (this compound or Vehicle) Twice Daily B->C D Photograph Wound (Days 0, 2, 4, 7, 9) C->D F Euthanize & Excise Tissue (Day 9) C->F E Calculate Wound Closure Rate D->E G Histological Analysis (H&E) F->G H Assess Re-epithelialization G->H

Experimental workflow for this compound in vivo study.
Dexamethasone-Treated Murine Wound Model (for LL-37)

This protocol is adapted from studies investigating LL-37's effect on impaired wound healing.

  • Animal Model: Male BALB/c mice.

  • Impaired Healing Induction: Mice are treated daily with dexamethasone (B1670325) (0.2 mg/kg, intraperitoneally) to delay the healing process.

  • Wound Creation: A full-thickness excisional wound is created on the dorsum.

  • Treatment: 20 µg of LL-37 in 50 µl of sterile water, or sterile water alone, is applied topically to the wound twice daily.

  • Analysis: After a set period (e.g., 7 days), wound tissue is harvested for histological analysis to evaluate re-epithelialization and angiogenesis (e.g., by staining for CD31).

LL37_Workflow A Induce Impaired Healing (Dexamethasone) B Create Full-Thickness Dorsal Wound A->B C Topical Application (LL-37 or Vehicle) Twice Daily B->C D Harvest Wound Tissue (e.g., Day 7) C->D E Histological & Immunohistochemical Analysis (H&E, CD31) D->E F Evaluate Re-epithelialization & Angiogenesis E->F

Workflow for LL-37 in an impaired healing model.

Conclusion

Both this compound and LL-37 demonstrate significant promise as therapeutic agents for wound healing, albeit through distinct and overlapping mechanisms. This compound appears to be a potent stimulator of cellular proliferation and migration, driven by the MAPK and TGF-β signaling pathways. In contrast, LL-37 exhibits a broader range of activities, including potent antimicrobial and pro-angiogenic effects, mediated by a more complex network of receptors and intracellular signals.

The choice between these peptides for a specific therapeutic application may depend on the nature of the wound. For non-infected wounds where accelerated closure is the primary goal, this compound's targeted effects on keratinocytes and fibroblasts may be advantageous. For chronic or infected wounds, LL-37's combined antimicrobial, immunomodulatory, and pro-angiogenic properties could offer a more comprehensive therapeutic solution.

Further research involving direct, head-to-head comparative studies in standardized wound models is necessary to definitively establish the relative efficacy of these two peptides and to delineate the specific clinical scenarios where each may be most beneficial.

References

A Comparative Analysis of the Antimicrobial Spectrum: Tiger17 Versus Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel agents with broad-spectrum activity and unique mechanisms of action. This guide provides a detailed comparison of the antimicrobial spectrum of the novel antimicrobial peptide Tiger17 and its analogues against that of traditional antibiotics—penicillin, tetracycline, and ciprofloxacin (B1669076). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Executive Summary

Antimicrobial peptides (AMPs) represent a promising class of therapeutics with the potential to overcome existing resistance mechanisms. This compound, a synthetic peptide, has demonstrated potent, broad-spectrum antimicrobial activity. This guide will delve into a comparative analysis of its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, in contrast to the well-established spectra of penicillin, tetracycline, and ciprofloxacin. While specific quantitative data for this compound is emerging, this comparison is based on available data for closely related peptides and established data for traditional antibiotics.

Data Presentation: Antimicrobial Spectrum Comparison

The antimicrobial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for a this compound analogue (AMP-17) and traditional antibiotics against a panel of clinically relevant microorganisms. It is important to note that MIC values can vary significantly based on the specific strain, its resistance profile, and the testing methodology.

Table 1: Comparative MICs (µg/mL) Against Gram-Positive Bacteria

MicroorganismThis compound Analogue (AMP-17)Penicillin GTetracyclineCiprofloxacin
Staphylococcus aureusData Not Available≤0.06 - >128[1][2]0.5 - >2560.6 - 16[3][4]

Table 2: Comparative MICs (µg/mL) Against Gram-Negative Bacteria

MicroorganismThis compound Analogue (AMP-17)Penicillin GTetracyclineCiprofloxacin
Escherichia coliData Not Available64 - >128[1]2 - >2560.013 - 0.08[3][4]
Pseudomonas aeruginosa25[5][6]>128>2560.15 - >256[3][4][7]

Table 3: Comparative MICs (µg/mL) Against Fungi

MicroorganismThis compound Analogue (AMP-17)PenicillinTetracyclineCiprofloxacin
Candida albicans8 - 16[8]Not ActiveNot ActiveNot Active
Cryptococcus neoformans4 - 16[9]Not ActiveNot ActiveNot Active

Experimental Protocols

The determination of MIC values is crucial for evaluating the antimicrobial spectrum of a compound. The Broth Microdilution Method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial or fungal suspension with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound, penicillin) is prepared and serially diluted to obtain a range of concentrations.
  • Microorganism: A pure culture of the test microorganism is grown overnight and then diluted to a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.
  • Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, is used.
  • 96-Well Microtiter Plate: Sterile plates are used to perform the assay.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agent is serially diluted in the wells of the microtiter plate using the growth medium.
  • Inoculation: Each well is inoculated with the standardized microbial suspension.
  • Controls:
  • Growth Control: A well containing only the growth medium and the microorganism to ensure the viability of the organism.
  • Sterility Control: A well containing only the growth medium to check for contamination.
  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Antimicrobial Agent (Serial Dilutions) inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_mic Prepare Microbial Inoculum (Standardized Concentration) prep_mic->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conceptual Diagram of Antimicrobial Spectrum

Antimicrobial_Spectrum cluster_agents Antimicrobial Agents cluster_spectrum Antimicrobial Spectrum This compound This compound Gram_Positive Gram-Positive Bacteria This compound->Gram_Positive Broad Gram_Negative Gram-Negative Bacteria This compound->Gram_Negative Broad Fungi Fungi This compound->Fungi Active Resistant_Strains Resistant Strains (e.g., MRSA) This compound->Resistant_Strains Potentially Effective Traditional Traditional Antibiotics Traditional->Gram_Positive Variable Traditional->Gram_Negative Variable Traditional->Fungi Inactive Traditional->Resistant_Strains Often Ineffective

Caption: Conceptual comparison of antimicrobial spectra.

Discussion

The available data suggests that this compound and its analogues possess a broad antimicrobial spectrum, with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like P. aeruginosa.[5][6] Furthermore, unlike traditional antibiotics such as penicillin, tetracycline, and ciprofloxacin, this compound analogues have demonstrated efficacy against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[8][9]

Traditional antibiotics exhibit a more varied spectrum. Penicillins, for instance, range from narrow-spectrum agents primarily effective against Gram-positive bacteria to extended-spectrum versions with activity against some Gram-negative organisms.[1][2][10] Tetracyclines are known for their broad-spectrum activity against a wide array of bacteria. Ciprofloxacin is particularly potent against Gram-negative bacteria but has more limited activity against Gram-positive cocci.[3][4][11] A significant limitation of these traditional agents is their ineffectiveness against fungal pathogens and the increasing prevalence of bacterial resistance.

The unique, membrane-disrupting mechanism of action often attributed to antimicrobial peptides like this compound may contribute to its broad-spectrum activity and its potential to circumvent common resistance mechanisms developed against traditional antibiotics.

Conclusion

This compound and its analogues represent a promising new frontier in the development of antimicrobial agents. Their broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as fungi, positions them as potential alternatives or adjuncts to traditional antibiotics, particularly in the context of rising antimicrobial resistance. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Potency of Tiger17: A Comparative Analysis in Preclinical Wound Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the wound-healing peptide Tiger17 against other alternatives, supported by experimental data. We delve into its efficacy in a validated animal model, providing detailed methodologies and a clear visualization of its mechanism of action.

This compound, a synthetic 11-amino acid cyclic peptide derived from amphibian tigerinins, has emerged as a promising agent in the field of tissue regeneration.[1][2][3] Extensive research has demonstrated its potent ability to accelerate the healing of full-thickness dermal wounds in murine models.[2][4] This guide synthesizes the available preclinical data to facilitate an informed evaluation of this compound's potential in wound care applications.

Performance in a Full-Thickness Dermal Wound Model

The efficacy of this compound has been rigorously assessed in a murine model of full-thickness dermal wounds. In a key study, its performance was compared against a vehicle control and Epidermal Growth Factor (EGF), a well-established growth factor in wound healing. The results, as summarized in the table below, highlight this compound's superior ability to promote wound closure.

Treatment GroupDay 2Day 4Day 7Day 9
This compound (20 µg/ml) 67.3%45.6%8.9%5.9%
EGF (100 µg/ml) 73.9%52.3%24.9%14.3%
Vehicle Control 84.1%74.0%56.7%34.1%
(Data represents the mean residual wound area as a percentage of the initial wound area)[2]

As the data indicates, topical application of this compound led to a significantly faster reduction in wound size compared to both the vehicle control and EGF-treated groups at all-time points measured.[2]

Mechanism of Action: A Multi-Faceted Approach to Healing

This compound exerts its pro-healing effects by orchestrating a complex series of cellular and molecular events that encompass all three phases of wound healing: inflammation, proliferation, and tissue remodeling.[1][2][4]

  • Inflammation: this compound initiates the healing cascade by inducing the recruitment of macrophages to the wound site.[1][2] These immune cells are critical for clearing debris and releasing essential growth factors.

  • Proliferation: The peptide stimulates the migration and proliferation of both keratinocytes and fibroblasts.[1][2][5] This action is fundamental for re-epithelialization (the process of covering the wound with new skin) and the formation of granulation tissue, which fills the wound space.[2][4]

  • Tissue Remodeling: In the final phase, this compound promotes the release of key signaling molecules, Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin 6 (IL-6), from macrophages.[1][2][3] This, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) and TGF-β/Smad signaling pathways, which are crucial for collagen deposition and the maturation of the new tissue.[1][4]

Below is a diagram illustrating the signaling pathway of this compound in promoting wound healing.

Tiger17_Signaling_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_fibroblast_keratinocyte Fibroblast / Keratinocyte This compound This compound Macrophage Macrophage This compound->Macrophage Recruitment & Activation Cell_Surface_Receptor Cell Surface Receptor This compound->Cell_Surface_Receptor Binding TGFB1_IL6 TGF-β1 & IL-6 Secretion Macrophage->TGFB1_IL6 Activation TGFB_Receptor TGF-β Receptor TGFB1_IL6->TGFB_Receptor Binding MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Pathway Proliferation_Migration Cell Proliferation & Migration MAPK_Pathway->Proliferation_Migration Smad_Pathway Smad Pathway (Smad2/3 Phosphorylation) TGFB_Receptor->Smad_Pathway Smad_Pathway->Proliferation_Migration Re_epithelialization Re-epithelialization & Granulation Tissue Formation Proliferation_Migration->Re_epithelialization Experimental_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Wound Creation cluster_post_procedure Treatment & Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) Anesthesia 2. Anesthesia Administration (e.g., intraperitoneal injection of pentobarbital) Animal_Acclimatization->Anesthesia Hair_Removal 3. Dorsal Hair Removal Anesthesia->Hair_Removal Wound_Creation 4. Creation of Full-Thickness Dermal Wound (e.g., 6mm biopsy punch) Hair_Removal->Wound_Creation Grouping 5. Random Assignment to Treatment Groups (this compound, EGF, Vehicle) Wound_Creation->Grouping Topical_Application 6. Topical Application of Treatment (e.g., 20µl, twice daily) Grouping->Topical_Application Wound_Measurement 7. Wound Area Measurement (Days 0, 2, 4, 7, 9) Topical_Application->Wound_Measurement Histology 8. Histological Analysis (e.g., H&E staining on Day 8) Wound_Measurement->Histology

References

A Head-to-Head Comparison of Tiger17 and Epidermal Growth Factor (EGF) in Cellular Proliferation and Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic agents for tissue regeneration and wound healing, both the novel peptide Tiger17 and the well-established epidermal growth factor (EGF) have demonstrated significant potential. This guide provides a comprehensive, data-driven comparison of their performance, drawing from in vivo and in vitro studies to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. EGF

FeatureThis compoundEpidermal Growth Factor (EGF)
Molecular Type Cyclic Peptide (11 amino acids)Protein (53 amino acids)
Primary Function Promotes wound healingStimulates cell growth, proliferation, and differentiation
Mechanism of Action Induces macrophage recruitment, promotes keratinocyte and fibroblast proliferation and migration, stimulates TGF-β1 and IL-6 release, and activates MAPK and Smad signaling pathways.Binds to EGFR, activating downstream signaling cascades including Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT.
Key Advantage in Wound Healing Demonstrates superior wound closure rates in a direct comparative study.Well-established growth factor with a broad range of cellular effects.

In Vivo Performance: Full-Thickness Dermal Wound Healing

A direct comparative study in a murine model of full-thickness dermal wounds revealed a notable advantage for this compound in the rate of wound closure compared to EGF.

Days Post-Injury This compound Treated (% Residual Wound Area) EGF Treated (% Residual Wound Area) Vehicle Control (% Residual Wound Area)
2 67.3% 73.9% 84.1%
4 45.6% 52.3% 74.0%
7 8.9% 24.9% 56.7%
9 5.9% 14.3% 34.1%

Data sourced from a murine full-thickness dermal wound model.[1]

In Vitro Performance: Keratinocyte and Fibroblast Proliferation

This compound has been shown to significantly increase the proliferation of human keratinocytes (HaCaT cells) and human skin fibroblasts (HSFs) in a concentration-dependent manner.

This compound Concentration (µg/mL) HaCaT Keratinocyte Proliferation Increase (%) Human Skin Fibroblast Proliferation Increase (%)
2.5 20% 15%
5 60% 40%
10 110% 60%
20 200% 95%

Data represents the percentage increase in cell proliferation compared to a control group.[1]

While a direct quantitative comparison of EGF's proliferative effect in the same study is unavailable, EGF is a well-documented, potent mitogen for keratinocytes and fibroblasts, forming the basis of many commercial cell culture applications.

Mechanism of Action: A Tale of Two Pathways

The pro-healing effects of this compound and EGF are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound's mechanism is multifaceted, initiating with the recruitment of macrophages to the wound site. These macrophages are then stimulated to release key cytokines, namely Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6). This cytokine release, in turn, activates downstream signaling cascades, including the MAPK and Smad pathways, which are crucial for cell proliferation, migration, and tissue remodeling.

Tiger17_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage recruits & stimulates TGFB1_IL6 TGF-β1 & IL-6 Secretion Macrophage->TGFB1_IL6 Fibroblast_Keratinocyte Fibroblasts & Keratinocytes TGFB1_IL6->Fibroblast_Keratinocyte act on MAPK_Smad MAPK & Smad Pathways Fibroblast_Keratinocyte->MAPK_Smad activate Proliferation_Migration Proliferation & Migration MAPK_Smad->Proliferation_Migration WoundHealing Wound Healing Proliferation_Migration->WoundHealing

Figure 1. This compound Signaling Pathway.
Epidermal Growth Factor (EGF) Signaling Pathway

EGF exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface.[2][3] This binding event triggers the dimerization of the receptor and the activation of its intrinsic tyrosine kinase activity.[3][4] This autophosphorylation initiates a cascade of intracellular signaling events, primarily through the Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT pathways, which ultimately lead to gene transcription and cellular responses such as proliferation, differentiation, and survival.[2][5]

EGF_Pathway EGF EGF EGFR EGFR EGF->EGFR binds to Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Tyrosine Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt, JAK/STAT) Autophosphorylation->Downstream GeneTranscription Gene Transcription Downstream->GeneTranscription CellularResponse Cellular Response (Proliferation, Survival) GeneTranscription->CellularResponse

Figure 2. EGF Signaling Pathway.

Experimental Protocols

In Vivo Full-Thickness Dermal Wound Healing Assay

A standardized murine model is utilized to assess the in vivo efficacy of wound healing agents.

  • Animal Model: Male BALB/c mice, 6-8 weeks old, are used.

  • Wound Creation: Following anesthesia, the dorsal hair is shaved and the skin disinfected. Two full-thickness dermal wounds are created on the back of each mouse using a 5 mm biopsy punch.

  • Treatment: A specific volume (e.g., 20 µL) of this compound (e.g., 20 µg/mL), EGF (e.g., 100 µg/mL), or a vehicle control is topically applied to the wounds twice daily.[1]

  • Wound Closure Measurement: Wounds are photographed at specified intervals (e.g., days 0, 2, 4, 7, and 9).[1] The wound area is quantified using image analysis software (e.g., ImageJ). The percentage of the residual wound area is calculated relative to the initial wound area.

  • Histological Analysis: On selected days, mice are euthanized, and the wound tissue is excised, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Human keratinocytes (e.g., HaCaT cells) are seeded into a 96-well plate at a density of 2 x 10^4 cells/mL and cultured.

  • Treatment: Cells are incubated with various concentrations of this compound or EGF in a serum-free or low-serum medium for a specified period (e.g., 24 hours).

  • MTT Incubation: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.

In Vitro Scratch Wound Healing Assay

This assay is used to study cell migration in vitro.

  • Cell Seeding: Keratinocytes are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or gap in the confluent cell monolayer.

  • Treatment: The cells are washed to remove detached cells, and a medium containing the test substance (this compound or EGF) is added. Mitomycin C may be added to inhibit cell proliferation, thus isolating the effect on cell migration.[1]

  • Imaging: The scratch is imaged at different time points (e.g., 0, 12, 24, 36 hours) using a phase-contrast microscope.

  • Analysis: The width of the scratch is measured at each time point to determine the rate of cell migration and wound closure.

Cytokine Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TGF-β1 and IL-6, in cell culture supernatants.

  • Cell Culture: Macrophages (e.g., RAW 264.7) are cultured and then stimulated with this compound or EGF for a specified duration.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cells or debris.

  • ELISA Procedure:

    • A microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TGF-β1) is used.

    • The collected supernatants and a series of standards of known cytokine concentration are added to the wells and incubated.

    • The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • After another washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance of each well is measured using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

Both this compound and EGF are potent stimulators of cellular processes essential for wound healing. However, the available head-to-head in vivo data suggests that this compound may offer a significant advantage in accelerating the closure of full-thickness dermal wounds. The distinct mechanisms of action for each molecule present different therapeutic avenues. This compound's ability to modulate the local inflammatory environment by inducing macrophage recruitment and subsequent cytokine release represents a novel approach to wound management. In contrast, EGF's direct mitogenic activity on epithelial and fibroblast cells is a well-established and powerful mechanism.

Further research, including direct comparative studies on cytokine induction and in various wound models, will be crucial to fully elucidate the relative therapeutic potential of these two promising agents. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

Validating the Pro-Angiogenic Effects of Tiger17 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating novel pro-angiogenic compounds is a critical step in creating new therapies for a range of ischemic and wound-healing applications. Tiger17, a synthetic cyclic peptide derived from the naturally occurring tigerinin peptide found in frog skin secretions, has emerged as a promising agent in tissue regeneration.[1][2] This guide provides a comparative analysis of this compound's pro-angiogenic potential against the well-established Vascular Endothelial Growth Factor (VEGF), offering available experimental data and detailed methodologies for key in vivo validation assays.

Performance Comparison: this compound vs. VEGF

Direct quantitative in vivo studies specifically measuring the pro-angiogenic effects of this compound using standard assays like the chick chorioallantoic membrane (CAM) or Matrigel plug assay are not extensively available in the current body of published research. However, its potent wound-healing capabilities strongly suggest an indirect pro-angiogenic effect. The peptide has been shown to accelerate full-thickness dermal wound healing in murine models by promoting the proliferation and migration of keratinocytes and fibroblasts, crucial cellular processes that are intertwined with the formation of new blood vessels.[1][3]

In contrast, VEGF, a central regulator of angiogenesis, has been extensively studied, and its pro-angiogenic efficacy has been quantified in various in vivo models.

Parameter This compound VEGF (VEGF-A) Supporting Evidence
In Vivo Angiogenesis Model Data not availableMatrigel Plug AssayVEGF-A165 increased cell ingrowth by 2.5-fold in a murine Matrigel plug assay.
In Vivo Angiogenesis Model Data not availableMurine Hindlimb IschemiaPlasmids containing VEGF-A165 improved the ischemic/non-ischemic leg ratio by 1.4 to 1.5-fold.
Mechanism of Action Induces TGF-β1 and IL-6 release from macrophages, activating MAPK and Smad signaling pathways.[3]Directly stimulates endothelial cell proliferation and migration via VEGFR2 signaling.This compound's effect on angiogenesis is likely secondary to the inflammatory and proliferative phases of wound healing. VEGF is a direct-acting angiogenic factor.
Cellular Effects Promotes proliferation of keratinocytes (up to 200% increase) and fibroblasts (up to 95% increase) in vitro.Potent mitogen for endothelial cells.The proliferative effects of this compound on epithelial and mesenchymal cells contribute to the overall tissue regeneration process, which includes angiogenesis.

Experimental Protocols for In Vivo Angiogenesis Assessment

To rigorously validate the pro-angiogenic effects of a novel compound like this compound, the following standard in vivo assays are recommended.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used model to study angiogenesis in vivo. It utilizes the highly vascularized membrane of a developing chicken embryo.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity for 3-4 days.

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a biocompatible carrier sponge saturated with the test compound (e.g., this compound) or control (e.g., VEGF or saline) is placed directly onto the CAM.

  • Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. The CAM is observed daily for 3-5 days for the formation of new blood vessels.

  • Quantification: Angiogenesis is quantified by counting the number of new blood vessel branches converging towards the sample disc. This can be done using a stereomicroscope and image analysis software.

CAM_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Incubation Fertilized Egg Incubation (3-4 days) Windowing Create Window in Eggshell Incubation->Windowing Application Apply Sample Disc to CAM Windowing->Application Sample_Prep Prepare Sample Discs (this compound, VEGF, Control) Incubate_Observe Incubate and Observe (3-5 days) Application->Incubate_Observe Quantification Quantify Blood Vessel Formation Incubate_Observe->Quantification

Figure 1: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.
Matrigel Plug Assay

The Matrigel plug assay is another common in vivo model to assess angiogenesis. Matrigel is a basement membrane extract that solidifies at body temperature and supports the formation of new blood vessels.

Methodology:

  • Sample Preparation: The test compound (e.g., this compound) or control (e.g., VEGF) is mixed with liquid Matrigel at 4°C.

  • Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The liquid Matrigel forms a solid plug in vivo.

  • Incubation Period: The mice are monitored for 7-21 days, during which time host cells and blood vessels infiltrate the Matrigel plug.

  • Plug Excision and Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified.

  • Quantification Methods:

    • Hemoglobin Content: The amount of hemoglobin in the plug, measured using a Drabkin assay, corresponds to the extent of vascularization.

    • Immunohistochemistry: Plugs can be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Matrigel_Plug_Assay_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo cluster_analysis Analysis Mix_Sample Mix this compound/VEGF with liquid Matrigel Injection Subcutaneous Injection into Mouse Mix_Sample->Injection Incubation Incubation Period (7-21 days) Injection->Incubation Excision Excise Matrigel Plug Incubation->Excision Quantification Quantify Angiogenesis (Hemoglobin/IHC) Excision->Quantification

Figure 2: Workflow of the Matrigel Plug Assay.

Signaling Pathways in Angiogenesis

The mechanisms by which this compound and VEGF promote angiogenesis are distinct, reflecting their different primary cellular targets.

This compound Signaling Pathway (Indirect Angiogenesis)

The pro-angiogenic effect of this compound is likely a downstream consequence of its wound-healing properties. This compound stimulates macrophages to release Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6). TGF-β1, in turn, can activate fibroblasts and other cells to produce pro-angiogenic factors. The activation of Mitogen-Activated Protein Kinase (MAPK) and Smad signaling pathways in macrophages and fibroblasts plays a central role in this process.

Tiger17_Signaling_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage Stimulates TGFB1_IL6 TGF-β1 & IL-6 Release Macrophage->TGFB1_IL6 MAPK_Smad MAPK & Smad Signaling Macrophage->MAPK_Smad Fibroblast_Keratinocyte Fibroblasts & Keratinocytes TGFB1_IL6->Fibroblast_Keratinocyte Activate Pro_Angiogenic_Factors Release of Pro-Angiogenic Factors Fibroblast_Keratinocyte->Pro_Angiogenic_Factors Angiogenesis Angiogenesis Pro_Angiogenic_Factors->Angiogenesis

Figure 3: Proposed indirect signaling pathway for this compound-mediated angiogenesis.
VEGF Signaling Pathway (Direct Angiogenesis)

VEGF is a potent, direct-acting angiogenic factor that primarily targets vascular endothelial cells. It binds to its receptor, VEGFR2, on the surface of endothelial cells, triggering a cascade of intracellular signaling events.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor (on Endothelial Cell) VEGF->VEGFR2 Binds to PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Activates Cell_Survival Cell Survival & Permeability PI3K_Akt->Cell_Survival Proliferation_Migration Proliferation & Migration PLCg_PKC->Proliferation_Migration Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Proliferation_Migration->Angiogenesis

Figure 4: Simplified direct signaling pathway for VEGF-mediated angiogenesis.

Conclusion

While this compound demonstrates significant promise in promoting wound healing, its direct pro-angiogenic effects require further quantitative validation through rigorous in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at elucidating the full therapeutic potential of this compound and other novel pro-angiogenic peptides. A direct comparison with established factors like VEGF using standardized assays will be crucial in positioning this compound for future clinical applications in regenerative medicine and tissue engineering.

References

Independent Validation of Tiger17: A Comparative Analysis of a Promising Wound-Healing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced therapeutic agents for wound care, the synthetic peptide Tiger17 has emerged as a subject of significant scientific interest. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from published research. It is intended for researchers, scientists, and drug development professionals seeking to evaluate its potential.

Quantitative Performance Data

The efficacy of this compound in promoting key cellular processes involved in wound healing has been quantified in several studies. The following tables summarize the key findings regarding its impact on cell proliferation and signaling pathway activation.

Table 1: Effect of this compound on Cell Proliferation [1][2]

Cell TypeThis compound Concentration (µg/ml)Proliferation Increase (%)
HaCaT Keratinocytes2.520%
560%
10110%
20200%
Human Skin Fibroblasts (HSFs)2.515%
540%
1060%
2095%
Raw 264.7 MacrophagesNot specifiedLittle to no effect

Table 2: Activation of Signaling Pathways by this compound [1]

Signaling PathwayProteinThis compound Concentration (µg/ml)Fold Increase in Phosphorylation
TGF-β/SmadSmad22.52.57
57.14
1012.29
2013.14
MAPKErk2.5~0.3
5~0.63
10~1.67
20~1.89
JNK-Concentration-dependent increase
p38-Concentration-dependent increase

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay [1][3]

  • Cell Culture: HaCaT keratinocytes, human skin fibroblasts (HSFs), and Raw 264.7 macrophages are cultured separately in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml of penicillin, and 100 units/ml of streptomycin. Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Treatment: Cells are seeded in 96-well plates at a density of 2x10^4 cells/ml. They are then incubated with various concentrations of this compound (2.5, 5, 10, 20 µg/ml) or sterile water (as a control) for 24 hours.

  • Measurement: After incubation, 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours. The absorbance is then measured to determine cell viability and proliferation.

In Vitro Cell Scratch Assay

  • Cell Culture: A monolayer of keratinocytes is cultured to confluence.

  • Wound Creation: A scratch is made through the cell monolayer to create a "wound" area.

  • Treatment and Observation: The cells are treated with this compound, and the rate of cell migration into the denuded area is observed and measured over a period of 0 to 36 hours. The efficiency of wound closure is compared to a vehicle control.

In Vivo Full-Thickness Dermal Wound Model

  • Animal Model: A full-thickness dermal wound is created on a murine model.

  • Treatment: this compound is topically applied to the wound site.

  • Analysis: The rate of wound closure is monitored and compared to control groups. Histological analysis, including H&E and Masson staining, is performed on tissue samples to evaluate re-epithelialization, granulation tissue formation, and collagen deposition. Immunohistochemical analysis may be used to assess the expression of specific markers like α-SMA.

Signaling Pathways and Mechanisms of Action

This compound exerts its pro-healing effects by modulating key signaling pathways involved in cell proliferation, migration, and inflammation.

Tiger17_TGF_beta_Smad_Pathway This compound This compound Macrophages Macrophages This compound->Macrophages TGF_beta1 TGF-β1 (Secretion) Macrophages->TGF_beta1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R pSmad2_3 pSmad2/3 TGF_beta_R->pSmad2_3 Nucleus Nucleus pSmad2_3->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Wound_Healing Wound Healing Gene_Expression->Wound_Healing

This compound's activation of the TGF-β/Smad signaling pathway.

This compound has been shown to induce the secretion of Transforming Growth Factor-beta 1 (TGF-β1) from macrophages. TGF-β1 then binds to its receptor, leading to the phosphorylation of Smad2 and Smad3. These phosphorylated proteins translocate to the nucleus to regulate the expression of genes involved in wound healing.

Tiger17_MAPK_Pathway This compound This compound RAW264_7 RAW 264.7 Macrophage This compound->RAW264_7 JNK p-JNK RAW264_7->JNK activates Erk p-Erk RAW264_7->Erk activates p38 p-p38 RAW264_7->p38 activates TGF_beta1_release TGF-β1 Release JNK->TGF_beta1_release Erk->TGF_beta1_release

This compound's influence on the MAPK signaling cascade.

In RAW 264.7 macrophage cells, this compound treatment leads to the phosphorylation of JNK, Erk, and p38, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The activation of the JNK and Erk pathways, in particular, is involved in the this compound-stimulated release of TGF-β1.

Experimental_Workflow_Wound_Healing start Full-Thickness Dermal Wound treatment Topical Application of this compound start->treatment inflammation Inflammatory Stage: Macrophage Recruitment treatment->inflammation proliferation Proliferative Stage: Keratinocyte & Fibroblast Migration & Proliferation inflammation->proliferation remodeling Remodeling Stage: TGF-β1 & IL-6 Release, MAPK Activation proliferation->remodeling outcome Accelerated Wound Healing remodeling->outcome

Workflow of this compound's multi-stage effect on wound healing.

The wound healing process is a complex series of events that can be broadly categorized into three overlapping stages: inflammation, proliferation, and remodeling. This compound has been shown to positively influence all three stages. It initially promotes the recruitment of macrophages to the wound site during the inflammatory phase. This is followed by the stimulation of keratinocyte and fibroblast migration and proliferation, which are crucial for re-epithelialization and the formation of granulation tissue in the proliferative stage. Finally, in the remodeling phase, this compound promotes the release of TGF-β1 and interleukin-6 (IL-6) and activates MAPK signaling pathways.

Comparison with Alternatives

While direct head-to-head comparative studies with established wound healing agents are not extensively detailed in the initial literature, some research provides context. For instance, the peptide pexiganan (B138682) has been studied alongside this compound in the context of antimicrobial and hemostatic properties when incorporated into nanofibrous mats. In these studies, pexiganan was noted for its primary contribution to antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, while this compound played a more significant role in accelerating the clotting of re-calcified plasma.

Further research is required to establish a comprehensive comparative performance profile of this compound against other wound-healing peptides such as DRGN-1, Comb1, UN3, and WKYMVm, which have also shown promise in promoting angiogenesis, re-epithelialization, and cytokine upregulation in various wound models.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any work with Tiger17, a thorough understanding of its properties is essential. Although not classified as hazardous, it is prudent to treat all research chemicals with a high degree of caution.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully sweep to avoid generating dust.

  • Cleaning: Decontaminate the area using a 10% bleach solution or another appropriate disinfectant, followed by a thorough wipe-down with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Procedures for this compound

The proper disposal route for this compound depends on its form (solid or liquid) and the presence of other hazardous materials.

Liquid Waste Disposal (Aqueous Solutions)

Aqueous solutions of this compound should be chemically inactivated before disposal. This process involves denaturing the peptide to eliminate its biological activity.

Experimental Protocol for Chemical Inactivation:

  • Selection of Inactivation Reagent: Choose a suitable inactivating agent. Common choices include 1 M Sodium Hydroxide (NaOH) for base hydrolysis or 1 M Hydrochloric Acid (HCl) for acid hydrolysis.

  • Inactivation Procedure:

    • In a designated chemical fume hood, cautiously add the this compound solution to an excess of the chosen inactivation reagent (a 1:10 ratio of waste to reagent is recommended).

    • Allow the mixture to stand for a minimum of 24 hours to ensure complete denaturation of the peptide.

  • Neutralization:

    • After inactivation, neutralize the solution. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, slowly add a weak acid.

    • Monitor the pH and adjust until it is within the neutral range (typically 6.0-8.0).

  • Final Disposal:

    • Consult your institutional EHS guidelines. In some cases, after neutralization, the solution may be permissible for drain disposal with copious amounts of water. However, collection for hazardous waste pickup is the more conservative and often required approach.[1]

Summary of Inactivation Parameters:

ParameterRecommendationRationale
Inactivation Reagent 1 M NaOH or 1 M HClEffective for peptide hydrolysis.
Reaction Time Minimum 24 hoursEnsures complete denaturation.
Final pH 6.0 - 8.0Required for drain disposal and safe handling.
Solid Waste Disposal

Solid this compound and any materials contaminated with it must be disposed of as solid chemical waste.

  • Segregation: Collect all solid waste, including unused this compound powder, contaminated vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1][2]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Empty Container Disposal

Empty vials that once contained this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[3]

  • Final Disposal: After triple rinsing, the defaced and clean container can typically be disposed of in the regular laboratory glass or solid waste stream, as per institutional guidelines.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Tiger17_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Form (Solid or Liquid) start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate_liquid Chemically Inactivate (Acid/Base Hydrolysis) liquid_waste->inactivate_liquid store_solid Store in Satellite Accumulation Area collect_solid->store_solid pickup_solid Arrange for EHS Pickup store_solid->pickup_solid neutralize_liquid Neutralize to pH 6-8 inactivate_liquid->neutralize_liquid check_guidelines Consult Institutional EHS Guidelines neutralize_liquid->check_guidelines drain_disposal Drain Disposal (with copious water) check_guidelines->drain_disposal Permitted collect_liquid Collect as Liquid Hazardous Waste check_guidelines->collect_liquid Not Permitted store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid pickup_liquid Arrange for EHS Pickup store_liquid->pickup_liquid

Caption: Disposal workflow for this compound waste.

By following these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Tiger17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational instructions, and disposal guidelines for the handling of Tiger17, a cyclic peptide with potent wound-healing properties. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research. This compound is a synthetic peptide, and while it demonstrates low cytotoxicity in experimental models, it should be handled with care as a potentially hazardous substance.[1]

Immediate Safety and Handling Protocols

Before beginning any work with this compound, a thorough review of this guide and your institution's safety protocols is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous chemical.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following PPE is required when handling this compound in both solid and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldRecommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard. Consider double-gloving for added protection when handling concentrated solutions. Change gloves immediately if they become contaminated.
Respiratory Protection Fume Hood or Biosafety CabinetMandatory when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.
Engineering Controls
  • Ventilation: All handling of lyophilized this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II biosafety cabinet to prevent inhalation of airborne particles.

  • Designated Area: Confine all work with this compound to a specific, clearly marked area of the laboratory to prevent cross-contamination.

Operational Plan: From Receipt to Experimentation

Receiving and Storage
  • Storage of Lyophilized Powder: Upon receipt, immediately store the lyophilized this compound solid at -20°C for long-term stability, which can be up to several years.[1] The container should be tightly sealed to prevent moisture absorption.

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can compromise its stability.

Solution Preparation and Storage
  • Reconstitution: this compound is soluble in water.[2] For experimental use, a stock solution can be prepared by dissolving the solid in sterile water. Due to its cyclic nature and the presence of cysteine residues, care should be taken to avoid oxidation. Using oxygen-free solvents is recommended for peptides containing cysteine.

  • Solution Stability: Aqueous solutions of this compound are not recommended to be stored for more than one day.[1] For optimal results, prepare solutions fresh before each experiment. If short-term storage is necessary, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations. Treat all this compound waste as hazardous chemical waste.

  • Liquid Waste:

    • Inactivation: Collect all aqueous solutions containing this compound. While specific inactivation protocols for this compound are not available, a general approach for peptide waste is to use a 10% bleach solution for a minimum of 30 minutes.

    • Neutralization: If a chemical inactivation method is used, neutralize the solution to a pH between 6.0 and 8.0.

    • Disposal: Dispose of the treated liquid waste according to your institution's hazardous chemical waste procedures. Do not pour down the drain unless explicitly permitted by your Environmental Health & Safety (EHS) department.

  • Solid Waste:

    • Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, vials, and lab paper, must be collected in a designated and clearly labeled hazardous waste container.

    • Disposal: The sealed container should be stored in a designated hazardous waste accumulation area for pickup and disposal by a certified hazardous waste management service.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to determine the effect of this compound on the proliferation of keratinocytes and fibroblasts.

  • Cell Seeding: Culture HaCaT keratinocytes or human skin fibroblasts (HSFs) in a 96-well plate at a density of 2x10^4 cells/mL.

  • Treatment: Incubate the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µg/mL) or sterile water (as a control) for 24 hours.

  • MTT Incubation: After the 24-hour treatment period, add 5 mg/mL of MTT solution to each well and incubate for 4 hours.

  • Absorbance Measurement: Following incubation, determine the absorbance to quantify cell proliferation.

In Vitro Wound Healing (Scratch) Assay

This assay is performed to assess the effect of this compound on cell migration.

  • Cell Culture: Grow a confluent monolayer of keratinocytes.

  • Wound Creation: Create a scratch of approximately 1 mm in width using a 200 µL pipette tip.

  • Washing: Wash the cells twice with PBS to remove any detached cells.

  • Treatment: Add DMEM containing 20 µg/mL of this compound to the cells. To inhibit cell proliferation, mitomycin C (5 µg/mL) can be added.

  • Imaging: Capture images of the wound area at different time points (e.g., 0, 24, and 36 hours) using a microscope to monitor cell migration and wound closure.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell proliferation and signaling pathway activation as reported in the literature.

Table 1: Effect of this compound on Cell Proliferation

Cell TypeThis compound Concentration (µg/mL)Proliferation Increase (%)
HaCaT Keratinocytes2.520
560
10110
20200
Human Skin Fibroblasts (HSFs)2.515
540
1060
2095

Data from a 24-hour incubation period.

Table 2: Effect of this compound on Signaling Pathway Phosphorylation

Signaling ProteinThis compound Concentration (µg/mL)Fold Increase in Phosphorylation
Smad22.52.57
57.14
1012.29
2013.14
Smad32.50.4
50.91
101.07
201.63
Erk2.5~0.3
5~0.63
10~1.67
20~1.89

Smad phosphorylation was measured after 18 hours of treatment, and Erk phosphorylation was measured after 1 hour of treatment.

Visualizations

Experimental Workflow: In Vitro Wound Healing Assay

Wound_Healing_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Keratinocytes B Culture to Confluent Monolayer A->B C Create Scratch Wound B->C D Wash with PBS C->D E Treat with this compound D->E F Image at 0h, 24h, 36h E->F G Measure Wound Closure F->G

Caption: Workflow for an in vitro wound healing (scratch) assay with this compound.

Signaling Pathway: this compound Mechanism of Action in Wound Healing

Tiger17_Signaling cluster_cellular Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Outcome This compound This compound Macrophage Macrophage Recruitment This compound->Macrophage Proliferation Keratinocyte & Fibroblast Proliferation & Migration This compound->Proliferation TGFb TGF-β1 & IL-6 Secretion This compound->TGFb MAPK MAPK Pathway Activation (JNK, Erk, p38) This compound->MAPK WoundHealing Accelerated Wound Healing Macrophage->WoundHealing Proliferation->WoundHealing Smad Smad2/3 Phosphorylation TGFb->Smad MAPK->WoundHealing Smad->WoundHealing

Caption: Simplified signaling pathway of this compound in promoting wound healing.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。